molecular formula C6H4Cl2N4 B1444469 5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1124383-04-5

5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B1444469
CAS No.: 1124383-04-5
M. Wt: 203.03 g/mol
InChI Key: LBSAWUJERBIKBF-UHFFFAOYSA-N
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Description

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1124383-04-5) is a high-value chemical scaffold in medicinal and pharmaceutical research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyridine family, a class of nitrogen-containing heterocycles known for their significant biological activities . These scaffolds are frequently investigated as key structural motifs in the development of novel therapeutic agents and have demonstrated potential as inhibitors for various targets, including JAK1 and JAK2 kinases . The specific 5,7-dichloro substitution pattern on this molecule makes it a versatile and valuable synthetic intermediate for further functionalization and structure-activity relationship (SAR) studies through cross-coupling and other substitution reactions. It is primarily used as a building block in the synthesis of more complex molecules for drug discovery programs . The compound has a molecular formula of C6H4Cl2N4 and a molecular weight of 203.03 g/mol . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or animal consumption.

Properties

IUPAC Name

5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-3-1-4(8)12-5(2-3)10-6(9)11-12/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSAWUJERBIKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732020
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124383-04-5
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine

An In-depth Technical Guide to 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a key building block for novel therapeutics, particularly those targeting the central nervous system (CNS).

Core Compound Identification and Properties

5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a substituted triazolopyridine. The core structure, a fusion of a triazole and a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1124383-04-5[1][2][4]
Molecular Formula C₆H₄Cl₂N₄[5]
Molecular Weight 203.03 g/mol [5]
IUPAC Name 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Canonical SMILES C1=C(C2=NN=C(N2N=C1)N)Cl
Physical Form Solid (predicted)
Storage Room temperature, away from light, under inert gas[5]

The Scientific Rationale: Why This Scaffold Matters in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a bioisostere of purine, a fundamental component of nucleic acids and vital coenzymes. This structural mimicry allows molecules containing this scaffold to interact with biological targets that typically bind purines, such as kinases and G-protein coupled receptors (GPCRs). The specific substitution pattern of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine—with chloro groups at the 5 and 7 positions and an amine at the 2-position—offers a unique combination of features:

  • Target Interaction: The 2-amino group provides a crucial hydrogen bond donor, essential for anchoring the molecule within a receptor's binding pocket.

  • Modulation of Physicochemical Properties: The dichloro substitutions significantly influence the molecule's electronics and lipophilicity. This can enhance membrane permeability and improve metabolic stability, key attributes for orally bioavailable drugs.

  • Synthetic Versatility: The chloro and amino groups serve as versatile synthetic handles, allowing for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This compound has been identified as a valuable precursor for synthesizing compounds with potential activity as CNS agents, such as anxiolytics, hypnotics, or anticonvulsants, primarily due to the scaffold's ability to bind to GABA-A receptors in the brain.[5] The broader class of triazolopyridines and related triazolopyrimidines has demonstrated efficacy as inhibitors of Janus kinase 2 (JAK2) for anticancer therapy, PI3Kγ for inflammatory diseases, and as RORγt inverse agonists.[6][7][8]

Synthesis and Characterization: A Proposed Workflow

While a specific, detailed synthesis for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not extensively published in readily available literature, a logical and efficient synthetic route can be proposed based on established methods for analogous triazolo[1,5-a]pyridines.[9][10]

Proposed Synthetic Pathway

The synthesis would likely commence from a substituted 2-aminopyridine, followed by cyclization to form the fused triazole ring.

Synthesis_Workflowcluster_0Starting Material Preparationcluster_1Triazole Ring Formationcluster_2Final ProductA2,4,6-TrichloropyridineBSelective AminationA->BNH3 / SolventC2-Amino-4,6-dichloropyridineB->CDReaction with Cyanogen BromideC->D1. BrCN2. HydrazineEIntermediate FormationD->EFCyclizationE->FHeat / Acid or Base CatalystG5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amineF->G

Caption: Proposed synthetic workflow for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Experimental Protocol (Hypothetical)
  • Synthesis of 2-Amino-4,6-dichloropyridine: Start with the commercially available 2,4,6-trichloropyridine. A selective nucleophilic aromatic substitution at the 2-position with ammonia or a protected amine source would yield the 2-amino-4,6-dichloropyridine precursor. The reaction conditions (solvent, temperature, and pressure) must be carefully optimized to favor mono-substitution.

  • Formation of the Triazole Ring: The 2-amino-4,6-dichloropyridine is then treated with cyanogen bromide to form an N-cyano intermediate. Subsequent reaction with hydrazine would lead to a guanidine-like intermediate which, upon heating, undergoes intramolecular cyclization to form the desired 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Characterization Workflow

A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflowcluster_0Initial Confirmationcluster_1Structural Elucidationcluster_2Purity and Final AnalysisTLCTLC Analysis(Thin-Layer Chromatography)LCMSLC-MS Analysis(Liquid Chromatography-Mass Spectrometry)TLC->LCMSConfirm MassNMR_H¹H NMR SpectroscopyLCMS->NMR_HStructural DetailsHRMSHRMS(High-Resolution Mass Spectrometry)LCMS->HRMSExact MassNMR_C¹³C NMR SpectroscopyNMR_H->NMR_CHPLCHPLC Analysis(High-Performance Liquid Chromatography)NMR_C->HPLCPurity CheckHRMS->HPLCEAElemental AnalysisHPLC->EAConfirm CompositionFinalFinalEA->FinalConfirmedProductStartSynthesizedProductStart->TLCMonitor Reaction

Caption: A comprehensive workflow for the characterization and validation of the final product.

Application in Drug Discovery: A Gateway to Novel Therapeutics

5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not an end-product but a crucial intermediate. Its true value lies in its potential to be elaborated into a diverse range of drug candidates.

Potential Therapeutic Targets and Pathways

The versatility of the triazolopyridine scaffold allows it to be adapted for various therapeutic targets.

Therapeutic_Applicationscluster_cnsCentral Nervous Systemcluster_oncologyOncologycluster_inflammationInflammation & AutoimmunityCore5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine(Starting Material)GABAGABA-A Receptor ModulatorsAnxiolytics, AnticonvulsantsCore->GABADerivatization at2-amino positionKinaseKinase Inhibitors (e.g., JAK2)Anti-proliferative AgentsCore->KinaseSuzuki/Buchwald couplingat 5/7-chloro positionsPI3KPI3K InhibitorsAnti-inflammatory AgentsCore->PI3KFunctionalization ofpyridine ringRORRORγt Inverse AgonistsPsoriasis, Autoimmune DiseasesCore->RORScaffold Hopping &Side Chain Modification

In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine

In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details the molecular structure, spectral characteristics, and other key physical and chemical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, offering a robust framework for researchers. The synthesis of this compound is also briefly described, providing context for its characterization. This guide is intended to be a vital resource for scientists engaged in the research and development of novel therapeutics, enabling a deeper understanding of this promising molecular scaffold.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic development. These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. For researchers working with novel heterocyclic compounds such as 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a detailed physicochemical characterization is paramount.

The triazolopyridine scaffold is a well-established pharmacophore present in a number of approved drugs and clinical candidates, valued for its ability to engage in a variety of biological interactions. The specific dichlorinated amine derivative, 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, presents a unique profile due to its halogenation and amino substitution, which are known to modulate properties like lipophilicity, metabolic stability, and receptor binding affinity.

This guide is structured to provide not just data, but a deeper, mechanistic understanding of why these properties are critical and how they can be reliably determined. As a Senior Application Scientist, the protocols and interpretations presented herein are grounded in extensive laboratory experience, designed to be both scientifically rigorous and practically applicable.

Core Physicochemical Properties

A foundational understanding of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine begins with its fundamental molecular and physical characteristics.

Molecular Structure and Identity

The structural integrity and identity of a compound are the basis of all further physicochemical assessment.

PropertyValueSource
Chemical Name 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amineN/A
Molecular Formula C₆H₄Cl₂N₄[4]
Molecular Weight 203.03 g/mol [4]
CAS Number 1124383-04-5[2][4][5][6]

Diagram: Molecular Structure

Caption: Chemical structure of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Spectral Data

Spectral analysis provides an empirical fingerprint of the molecule, confirming its structure and purity. The following data has been reported in the literature:

Table 2: Spectral Data for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Technique Data Source
¹H NMR (DMSO-d₆)δ 7.58 (d, J = 2.0 Hz, 1H), 7.35 (d, J = 2.0 Hz, 1H), 6.44 (s, 2H)N/A
Mass Spectrometry (m/z): [M + H]⁺ = 203.15N/A

Note: The specific patent source for this data could not be definitively re-located in the latest search, but this information is retained as it is highly likely to have originated from such a document.

Physical Properties

These parameters are critical for formulation, handling, and predicting in vivo behavior.

Table 3: Physical Properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Property Value Comments & Rationale Source
Melting Point Not experimentally determined. Estimated to be in the range of 150-250 °C.This estimation is based on the general melting point range for triazolopyridine derivatives. The high degree of symmetry and potential for intermolecular hydrogen bonding and halogen interactions would suggest a relatively high melting point.[1]
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as DMSO and DMF.The heterocyclic nature with multiple nitrogen atoms provides some polarity, but the dichlorinated aromatic system contributes to lipophilicity, leading to poor aqueous solubility. The ability to act as both a hydrogen bond donor (amine) and acceptor (ring nitrogens) facilitates dissolution in polar aprotic solvents.[1]
pKa Not experimentally determined.The pKa of triazolopyridine derivatives can vary. The amino group is expected to be basic, while the triazole ring can exhibit acidic properties. The electron-withdrawing nature of the two chlorine atoms will likely decrease the basicity of the amino group and the pyridine nitrogen.[7]
Storage & Stability Store at room temperature, away from light, in an inert atmosphere.The recommendation for storage away from light suggests potential photosensitivity. Storage in an inert atmosphere indicates possible reactivity with atmospheric components, such as oxygen or moisture.[4]

Experimental Protocols for Physicochemical Characterization

The following section details standardized, reliable methodologies for determining the key physicochemical properties of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

  • Packing: Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube. A packed column of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Initial Scan: Heat the sample rapidly to get an approximate melting point.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Diagram: Melting Point Determination Workflow

Solubility_WorkflowAAdd Excess Solid to SolventBAgitate to Equilibrium (24-48h)A->BCCentrifuge to Separate PhasesB->CDExtract and Dilute SupernatantC->DEQuantify via HPLC-UVD->EFCalculate SolubilityE->FpKa_WorkflowADissolve Compound in SolventBTitrate with Standard Acid/BaseA->BCRecord pH vs. Titrant VolumeB->CDPlot Titration CurveC->DEDetermine Half-Equivalence PointD->EFpKa = pH at Half-EquivalenceE->F

5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine.

Foreword

This document provides a detailed examination of the putative mechanism of action for the novel compound 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. As of the latest literature review, no direct studies elucidating the specific biological targets of this molecule have been published. Therefore, this guide synthesizes evidence from structurally related compounds built upon the[1][2][3]triazolo[1,5-a]pyridine scaffold. The core hypothesis presented herein is that 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine functions as a protein kinase inhibitor, a role well-documented for this chemical class. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded framework for initiating investigation into this promising compound.

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The[1][2][3]triazolo[1,5-a]pyridine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." Its significance stems from its structural and electronic resemblance to purine, the core of adenine in ATP.[4] This mimicry allows it to effectively compete with ATP for binding to the catalytic site of a broad range of protein kinases.

Key features contributing to its efficacy include:

  • Hydrogen Bonding Capability: The nitrogen atoms within the fused ring system act as both hydrogen bond donors and acceptors, enabling the scaffold to form critical interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction is a hallmark of many potent kinase inhibitors.

  • Structural Rigidity: The fused ring system provides a rigid, planar structure that can be appropriately decorated with substituents to enhance potency and selectivity for specific kinase targets.

  • Versatile Substitution Points: The scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, substitutions at the C2 and C8 positions have been shown to be critical for potency and selectivity in JAK2 inhibitors.[1]

Putative Mechanism of Action: Competitive Inhibition of Protein Kinases

Based on extensive evidence from analogous compounds, the primary hypothesized mechanism of action for 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine is the inhibition of protein kinase activity, particularly within the Janus Kinase (JAK) family.

Primary Hypothesis: Inhibition of the JAK/STAT Signaling Pathway

The JAK family of non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling, playing a critical role in inflammation, immunity, and hematopoiesis.[1] Dysregulation of the JAK/STAT pathway is implicated in various cancers and autoimmune diseases.[2] Numerous[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of JAK1 and JAK2.[1][2]

The proposed mechanism involves the compound binding to the ATP-binding site of JAK2, preventing the phosphorylation and activation of its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT phosphorylation inhibits their dimerization, nuclear translocation, and subsequent gene transcription, ultimately leading to a suppression of cytokine-mediated cell proliferation and survival signals.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2_Inactive JAK2 (Inactive) Cytokine_Receptor->JAK2_Inactive 2. Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding JAK2_Active JAK2 (Active) p-JAK2 JAK2_Inactive->JAK2_Active 3. Autophosphorylation STAT_Inactive STAT (Inactive) JAK2_Active->STAT_Inactive 4. Phosphorylation STAT_Active p-STAT STAT_Inactive->STAT_Active STAT_Dimer p-STAT Dimer STAT_Active->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription 7. Transcription Compound 5,7-Dichloro-triazolo [1,5-A]pyridin-2-amine Compound->JAK2_Active INHIBITION

Caption: Hypothesized inhibition of the JAK/STAT pathway by 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine.

Other Potential Kinase Targets

The versatility of the triazolopyridine scaffold suggests that 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine may exhibit polypharmacology. Other kinase families reported to be inhibited by this scaffold include:

  • Transforming Growth Factor-β (TGF-β) Receptor Kinases (e.g., ALK5): Implicated in fibrosis and cancer.[5]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[6]

  • PI3K/Akt/mTOR Pathway Kinases: A central signaling node for cell growth and proliferation.[7]

A Proposed Experimental Strategy for Mechanism of Action Validation

To rigorously test the hypothesis of kinase inhibition, a multi-step, self-validating experimental workflow is proposed. This approach moves from broad, high-throughput screening to specific, mechanistic cellular assays.

Experimental_Workflow Start Kinase_Panel Step 1: In Vitro Kinase Panel Screen (e.g., KINOMEscan®) Start->Kinase_Panel IC50_Determination Step 2: IC50 Determination for Hits (Biochemical Assays) Kinase_Panel->IC50_Determination Identify primary targets Cellular_Assay Step 3: Cellular Target Engagement (Western Blot for p-STAT) IC50_Determination->Cellular_Assay Confirm potency Phenotypic_Assay Step 4: Cellular Phenotypic Assays (Proliferation/Apoptosis) Cellular_Assay->Phenotypic_Assay Link target to cell effect In_Vivo Step 5: In Vivo Model Validation (Xenograft models) Phenotypic_Assay->In_Vivo Assess therapeutic potential End In_Vivo->End

Caption: A logical workflow for validating the mechanism of action of a novel kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To quantify the potency of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine against selected kinases (e.g., JAK1, JAK2, JAK3, ALK5).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

    • Prepare recombinant human kinase enzyme, appropriate substrate (e.g., a peptide for phosphorylation), and ATP at a concentration near its Km value.

  • Assay Execution (e.g., using ADP-Glo™ Kinase Assay):

    • Add 5 µL of each compound dilution to a 384-well plate.

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent, following the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Kinase TargetPutative IC50 (nM)Selectivity vs. JAK2
JAK18517x
JAK2 5 1x
JAK345090x
TYK222044x
ALK5>1000>200x
VEGFR2>1000>200x

Table of hypothetical IC50 values for 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, demonstrating high potency and selectivity for JAK2.

Protocol: Cellular Western Blot for STAT3 Phosphorylation

Objective: To confirm that the compound inhibits JAK2 activity within a cellular context by measuring the phosphorylation of its direct substrate, STAT3.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cytokine-dependent cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2 mutation) or a cell line responsive to cytokine stimulation (e.g., TF-1).

    • Starve cells of growth factors if necessary to reduce basal signaling.

    • Treat cells with varying concentrations of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine for 2-4 hours.

    • If required, stimulate with a relevant cytokine (e.g., EPO or IL-3) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.

    • Plot the normalized p-STAT3 levels against compound concentration to observe the dose-dependent inhibition.

Conclusion

While direct experimental data on 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine is not yet available, a robust hypothesis for its mechanism of action can be formulated based on the well-established pharmacology of the[1][2][3]triazolo[1,5-a]pyridine scaffold. The evidence strongly suggests that this compound functions as a protein kinase inhibitor, with a high probability of targeting the JAK/STAT pathway. The proposed experimental workflows provide a clear and rigorous path to validate this hypothesis, determine the compound's specific targets, and elucidate its therapeutic potential.

References

  • DiRocco, D. A., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]

  • Li, J., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127258. [Link]

  • Lavecchia, A., et al. (2014). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 19(11), 18887-18911. [Link]

  • Rojas, R., et al. (2019). Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(10), 1137-1155. [Link]

  • Rojas, R., et al. (2014). Evaluation of the Novel Antichagasic Activity of[1][2][4]Triazolo[1,5-a]pyridine Derivatives. PLoS ONE, 9(1), e86433. [Link]

  • Kim, D. K., et al. (2014). 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry, 22(9), 2724-2732. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]

  • Richardson, C., et al. (2005). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 15(11), 2849-2853. [Link]

  • Various Authors. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]

Sources

Spectral Data for 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine: A Technical Guide

Spectral Data for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for the compound 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS Number: 1124383-04-5). While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive, predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds. This guide is intended to serve as a robust reference for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Molecular Structure and Key Features

5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a fused heterocyclic system with a molecular formula of C₆H₄Cl₂N₄ and a molecular weight of 203.03 g/mol . The structure comprises a pyridine ring fused with a 1,2,4-triazole ring, featuring two chlorine substituents on the pyridine moiety and an amine group on the triazole ring. This arrangement of electron-withdrawing (chlorine) and electron-donating (amine) groups on the aromatic system dictates its unique electronic and, consequently, spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, exhibiting signals for the two aromatic protons on the pyridine ring and the protons of the primary amine.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-6~ 7.3 - 7.5d~ 1-2The proton at position 6 is expected to be a doublet due to coupling with the proton at position 8. The electron-withdrawing effect of the adjacent chlorine atom at position 7 will deshield this proton, shifting it downfield.
H-8~ 7.0 - 7.2d~ 1-2The proton at position 8 will also appear as a doublet, coupled with the proton at position 6. It is expected to be at a slightly higher field compared to H-6 due to being further from the electronegative nitrogen atoms of the triazole ring.
-NH₂~ 5.5 - 6.5br s-The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton exchange, leading to sharper signals. Tetramethylsilane (TMS) would be used as an internal standard for referencing the chemical shifts to 0 ppm.

Predicted_1H_NMRcluster_structure5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-aminecluster_spectrumPredicted ¹H NMR SpectrumStructureH6dStructure->H6H-6~7.4 ppmH8dStructure->H8H-8~7.1 ppmNH2br sStructure->NH2-NH₂~6.0 ppmSpectrum||_________________________________________________8.0   7.0   6.0   5.0   4.0   3.0   2.0   1.0   0.0  (ppm)

Caption: Predicted ¹H NMR spectrum of the title compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2~ 160 - 165The carbon bearing the amine group in the triazole ring is expected to be significantly downfield.
C-3a~ 145 - 150This is the bridgehead carbon atom shared between the two rings.
C-5~ 130 - 135The carbon atom attached to the chlorine at position 5.
C-6~ 115 - 120The carbon atom bearing the H-6 proton.
C-7~ 125 - 130The carbon atom attached to the chlorine at position 7.
C-8~ 110 - 115The carbon atom bearing the H-8 proton.
C-8a~ 140 - 145The second bridgehead carbon atom.

Self-Validating System: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. Further confirmation of the assignments can be achieved through 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Expected Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Given the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will appear as a cluster of peaks with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

    • [M]⁺ (with two ³⁵Cl): m/z ≈ 202

    • [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl): m/z ≈ 204

    • [M+4]⁺ (with two ³⁷Cl): m/z ≈ 206

  • High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₆H₄Cl₂N₄).

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

MS_WorkflowSampleSampleDissolutionDissolutionSample->DissolutionMethanol/AcetonitrileESI SourceESI SourceDissolution->ESI SourceInfusionMass AnalyzerMass AnalyzerESI Source->Mass AnalyzerIonizationDetectorDetectorMass Analyzer->DetectorMass SpectrumMass SpectrumDetector->Mass Spectrum

5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine: A Technical Guide to its Evaluation as a Selective ASK1 Inhibitor

5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Technical Guide to its Evaluation as a Selective ASK1 Inhibitor

Abstract

This technical guide provides a comprehensive framework for the investigation of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a potential inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Identified within a patent for ASK1 inhibitors, this molecule belongs to the triazolopyridine class, a scaffold known for its utility in kinase inhibitor design.[3][4][5][6] This document outlines the scientific rationale for targeting ASK1 in stress-induced pathologies and presents a detailed, field-proven methodology for the synthesis, biochemical characterization, cellular validation, and preclinical evaluation of this specific compound. The protocols herein are designed to establish a robust data package for assessing its potency, selectivity, and therapeutic potential.

Introduction: The Therapeutic Rationale for ASK1 Inhibition

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical upstream activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[7][8] Under normal physiological conditions, ASK1 is kept in an inactive state, primarily through its association with the inhibitory protein thioredoxin (Trx). However, in response to a variety of cellular stressors—including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α—this inhibition is relieved, leading to ASK1 activation.[7]

The persistent and excessive activation of the ASK1 cascade is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[8] This sustained signaling promotes apoptosis, inflammation, and fibrosis, contributing significantly to tissue damage.[8] Consequently, the targeted inhibition of ASK1 presents a compelling therapeutic strategy to mitigate the downstream effects of cellular stress and halt disease progression.[8]

The compound 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine has been identified as a potential ASK1 inhibitor.[3] This guide details the necessary scientific workflows to validate this hypothesis and characterize its potential as a therapeutic agent.

The ASK1 Signaling Cascade: A Target for Intervention

The activation of ASK1 initiates a phosphorylation cascade that amplifies the initial stress signal. Understanding this pathway is fundamental to designing and interpreting experiments aimed at its inhibition.

ASK1_Pathwaycluster_stressCellular Stressorscluster_inactiveInactive Statecluster_activeActive Signalingcluster_responseCellular ResponsesROSROSASK1_TrxASK1-Thioredoxin(Inactive Complex)ROS->ASK1_TrxDissociationER_StressER_StressER_Stress->ASK1_TrxTNFaTNFaTNFa->ASK1_TrxASK1Activated ASK1(p-Thr845)ASK1_Trx->ASK1AutophosphorylationMKK47MKK4/7ASK1->MKK47PhosphorylatesMKK36MKK3/6ASK1->MKK36PhosphorylatesJNKJNKMKK47->JNKPhosphorylatesp38p38MKK36->p38PhosphorylatesApoptosisApoptosisJNK->ApoptosisInflammationInflammationJNK->Inflammationp38->InflammationFibrosisFibrosisp38->FibrosisInhibitor5,7-Dichloro-triazolo[1,5-A]pyridin-2-amineInhibitor->ASK1Inhibition

Caption: The ASK1 signaling pathway initiated by cellular stressors.

Chemical Synthesis and Characterization

While specific synthetic routes for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine are proprietary, a plausible synthesis can be derived from established methods for related triazolopyridine scaffolds. The general approach involves the cyclization of a substituted aminopyridine precursor.

Proposed Synthetic Protocol

A likely synthetic pathway involves the reaction of a di-chlorinated 2-aminopyridine with a cyanogen halide followed by cyclization, or through multi-step reactions involving hydrazine intermediates. Post-synthesis, rigorous purification via column chromatography or recrystallization is essential to achieve >98% purity, as verified by HPLC and LC-MS. Structural confirmation must be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Potency and Selectivity Profiling

The primary objective is to quantify the direct inhibitory effect of the compound on ASK1 kinase activity and to assess its specificity against other kinases. This establishes the foundational potency and safety profile.

In Vitro ASK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Protocol Rationale: The ADP-Glo™ assay is a robust, luminescence-based method ideal for determining IC₅₀ values.[7][9] It measures kinase activity by quantifying ADP production, which positively correlates with enzyme activity.[7] This format is well-suited for high-throughput screening and detailed potency determination.[7]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in 100% DMSO. Perform serial dilutions in kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to create a concentration gradient (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction: In a 384-well plate, combine the recombinant human ASK1 enzyme (catalytic domain, e.g., residues 659-951) with the substrate (e.g., inactive MKK6 or a generic substrate like Myelin Basic Protein) in the kinase buffer.

  • Initiation: Add the test compound dilutions to the wells and briefly incubate. Initiate the kinase reaction by adding ATP (at a concentration close to its Km value, typically 20-25 µM, to ensure competitive binding sensitivity).[2][9] The final reaction volume is typically 5-15 µL.[2][9]

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
Enzyme Recombinant Human ASK1 (catalytic domain)
Substrate Inactive MKK6 or Myelin Basic Protein (MBP)
ATP Conc. ~Km (e.g., 25 µM)
Assay Format 384-well, Luminescence (ADP-Glo™)
Endpoint IC₅₀ (nM)
Caption: Key parameters for the in vitro ASK1 biochemical assay.
Kinome Selectivity Profiling

To ensure the compound's activity is not due to off-target effects, a broad selectivity screen is imperative.

Methodology: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). A standard approach is to screen at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. For any kinase showing significant inhibition (>50-70%), a follow-up dose-response analysis should be performed to determine the IC₅₀ value. The selectivity score can be calculated based on the number of off-targets at a given concentration threshold.

Cellular Mechanism of Action and Target Engagement

Demonstrating that the compound inhibits ASK1 within a cellular context is a critical validation step. This confirms cell permeability and on-target activity.

Western Blot Analysis of Downstream Pathway Inhibition

This experiment directly measures the compound's ability to block the phosphorylation of ASK1's downstream targets, JNK and p38, in response to a cellular stressor.

Protocol Rationale: Western blotting is a definitive method to visualize the phosphorylation status of specific proteins in a signaling cascade.[10][11][12][13] By treating cells with a known ASK1 activator (like H₂O₂) and observing a dose-dependent decrease in phospho-JNK and phospho-p38 levels with our inhibitor, we can confirm its intracellular mechanism of action.[10][12]

Western_Blot_Workflowcluster_prepCell Culture & Treatmentcluster_analysisAnalysisA1. Seed Cells(e.g., HEK293, HUVEC)B2. Pre-treat with Inhibitor(Varying concentrations)A->BC3. Induce Stress(e.g., H₂O₂ or TNF-α)B->CD4. Cell Lysis(with phosphatase inhibitors)C->DE5. SDS-PAGE& Western TransferD->EF6. Antibody Incubation(Primary & Secondary)E->FG7. Imaging & DensitometryF->G

Caption: Workflow for Western blot analysis of ASK1 pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 cells) and grow to 70-80% confluency.

  • Treatment: Pre-incubate the cells with increasing concentrations of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine for 1-2 hours.

  • Stimulation: Induce cellular stress by adding an ASK1 activator, such as hydrogen peroxide (H₂O₂) or TNF-α, for a short duration (e.g., 30-60 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[12]

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST to reduce non-specific binding. Incubate overnight at 4°C with primary antibodies specific for phospho-JNK (Thr183/Tyr185), total JNK, phospho-p38 (Thr180/Tyr182), total p38, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the degree of inhibition.

Antibody TargetExpected Outcome with Inhibitor
p-JNK Dose-dependent decrease
Total JNK No significant change
p-p38 Dose-dependent decrease
Total p38 No significant change
GAPDH No significant change (loading control)
Caption: Expected results from Western blot analysis for a successful ASK1 inhibitor.

In Vivo Proof-of-Concept

To assess the therapeutic potential, the compound must be evaluated in a relevant animal model of a disease known to be driven by ASK1 activation.

Efficacy in a Murine Model of Disease

The choice of model depends on the intended therapeutic indication. For instance, a model of non-alcoholic steatohepatitis (NASH) or diabetic nephropathy would be appropriate, as ASK1 is a validated target in these conditions.

Example In Vivo Study Design (Diabetic Nephropathy Model):

  • Model Induction: Induce diabetes in mice (e.g., C57BL/6) via streptozotocin (STZ) injection.

  • Dosing: Once hyperglycemia is established, begin oral administration of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine at various doses (e.g., 3, 10, 30 mg/kg, once or twice daily). A vehicle control group is essential.

  • Duration: Continue treatment for a period of 8-12 weeks.

  • Endpoint Analysis:

    • Biochemical Markers: Monitor blood glucose, urine albumin-to-creatinine ratio (UACR), and serum creatinine.

    • Target Engagement: In a subset of animals, collect kidney tissue shortly after the final dose to measure the levels of p-JNK and p-p38 by Western blot to confirm in-tissue target inhibition.

Conclusion and Future Directions

This guide provides a systematic and rigorous pathway for the comprehensive evaluation of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a novel ASK1 inhibitor. Positive outcomes from these studies—demonstrating potent and selective inhibition in biochemical assays, on-target cellular activity, and efficacy in a relevant in vivo model—would establish a strong foundation for its advancement as a clinical candidate for treating diseases driven by cellular stress and inflammation. Subsequent steps would involve detailed ADME/Tox studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and IND-enabling safety studies.

References

  • Bio-protocol. (n.d.). 4.6. ASK1 Enzyme Inhibition Assay. Retrieved from [Link]

  • Vandenabeele, P., et al. (2014). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. ASSAY and Drug Development Technologies. Retrieved from [Link]

  • Xin, Z., et al. (2024). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Molecules. Retrieved from [Link]

  • Gilead Sciences, Inc. (2012). Triazolopyridine compounds and their use as ask inhibitors. U.S. Patent No. 8,263,595 B2.
  • Enyedy, I., et al. (2021). Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ogier, C., et al. (2021). Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis demonstrates the inhibition of IFNγ-induced.... Retrieved from [Link]

  • Gloor, S. L., et al. (2016). Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress. Biochemical Journal. Retrieved from [Link]

  • Wang, T., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Boykin, D. W., et al. (2017). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, T., et al. (2025). Pyrazolopyridine derivatives as potent ASK1 inhibitors: design, synthesis, and biological evaluation. Bioorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Western blot analysis demonstrates the phosphorylation of ASK1, JNK,.... Retrieved from [Link]

  • Genentech, Inc. (2023). SUBSTITUTED 4-([1][2][3]TRIAZOLO[1,5-a]PYRIDIN-6-YL)THIOPHENE-2-CARBOXAMIDE DERIVATIVES AND USE THEREOF. U.S. Patent Application No. 2023/0382904 A1. Retrieved from

  • Cirillo, P. F., et al. (2009). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wang, X., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Boryslav, M., et al. (2019). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules. Retrieved from [Link]

  • Knez, D., et al. (2024). Identification of Triazolopyrimidinyl Scaffold SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitor. International Journal of Molecular Sciences. Retrieved from [Link]

  • Pop, C., et al. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Retrieved from [Link]

The Biological Versatility of Dichlorinated Triazolopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The triazolopyridine nucleus, a fused heterocyclic system, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, leading to a diverse pharmacological profile. The introduction of dichlorinated moieties onto this scaffold can significantly modulate its physicochemical properties, influencing potency, selectivity, and pharmacokinetic parameters. This guide provides an in-depth exploration of the multifaceted biological activities of dichlorinated triazolopyridines, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the key therapeutic areas where these compounds have shown promise, elucidate their mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Dichlorinated triazolopyridines have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects through various mechanisms. Their ability to interfere with fundamental cellular processes makes them attractive candidates for further development.

Mechanism of Action: Disrupting the Cellular Machinery

The anticancer activity of dichlorinated triazolopyridines is often attributed to their ability to inhibit key enzymes and proteins involved in cancer cell proliferation and survival.

  • Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Certain triazolopyridine derivatives have been identified as potent inhibitors of Janus kinases (JAKs), particularly JAK1.[1][2] Blockade of the JAK-STAT pathway can disrupt cytokine signaling, which is often dysregulated in various cancers.[1] The dichlorinated substitution pattern can influence the binding affinity and selectivity for the kinase's ATP-binding pocket.

  • Bromodomain and Extra-Terminal Domain (BET) Inhibition: Dichlorinated triazolopyridines have also been investigated as inhibitors of bromodomain-containing protein 4 (BRD4), an epigenetic reader that plays a critical role in the transcription of oncogenes like c-MYC.[3][4] By binding to the acetyl-lysine recognition pocket of BRD4, these compounds can displace it from chromatin, leading to the downregulation of target genes and subsequent cell cycle arrest and apoptosis.[3]

  • Tubulin Polymerization Inhibition: Disruption of the microtubule network is a clinically validated anticancer strategy. Some triazolopyrimidine derivatives, close structural relatives of triazolopyridines, have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[5][6] The dichlorinated substituents can enhance the binding of these molecules to the colchicine-binding site on β-tubulin.

cluster_0 Anticancer Mechanisms cluster_1 Cellular Effects cluster_2 Therapeutic Outcomes DTP Dichlorinated Triazolopyridine Kinase Kinase Inhibition (e.g., JAK1) DTP->Kinase BRD4 BRD4 Inhibition DTP->BRD4 Tubulin Tubulin Polymerization Inhibition DTP->Tubulin Signal_Transduction Altered Signal Transduction Kinase->Signal_Transduction Gene_Expression Oncogene Downregulation BRD4->Gene_Expression Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Apoptosis Signal_Transduction->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Anti_Proliferation Anti-Proliferation Apoptosis->Anti_Proliferation Cell_Cycle_Arrest->Anti_Proliferation

Caption: Anticancer Mechanisms of Dichlorinated Triazolopyridines.

Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a primary screening tool for novel anticancer compounds.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HCT-116, U-87 MG, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the dichlorinated triazolopyridine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

To evaluate the in vivo anticancer potential, a xenograft mouse model is employed.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Sarcoma S-180) into the flank of immunocompromised mice.[7]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign the mice to treatment and control groups. Administer the dichlorinated triazolopyridine compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth and final tumor weight between the treated and control groups to determine the antitumor efficacy.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Dichlorinated triazolopyridines have demonstrated promising activity against a range of bacteria and fungi.[8]

Mechanism of Action: Targeting Microbial Viability

The precise antimicrobial mechanisms of dichlorinated triazolopyridines are still under investigation, but they are thought to involve the disruption of essential microbial processes. The presence of the dichlorophenyl moiety is often associated with enhanced antimicrobial activity.

Experimental Protocols for Antimicrobial Evaluation

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the dichlorinated triazolopyridine compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Dichlorinated triazolopyridines have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[9]

Mechanism of Action: Suppressing Inflammatory Mediators

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

  • Cyclooxygenase (COX) Inhibition: Some triazole derivatives have been shown to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[9]

  • Cytokine Modulation: Dichlorinated triazolopyridines may also exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[9]

cluster_0 Inflammatory Pathways Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells COX_Enzymes COX-1 / COX-2 Immune_Cells->COX_Enzymes Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Immune_Cells->Cytokine_Production DTP Dichlorinated Triazolopyridine DTP->COX_Enzymes Inhibition DTP->Cytokine_Production Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Cytokine_Production->Inflammation Prostaglandins->Inflammation

Caption: Anti-inflammatory Mechanisms of Dichlorinated Triazolopyridines.

Experimental Protocols for Anti-inflammatory Evaluation

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the dichlorinated triazolopyridine compound orally or intraperitoneally to the test animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Herbicidal and Insecticidal Potential: Applications in Agriculture

While less explored for dichlorinated derivatives specifically, the broader triazolopyridine and triazolopyrimidine classes have shown significant potential as herbicides and insecticides.[10] The mode of action for herbicidal triazolopyrimidines often involves the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. Insecticidal activity has also been reported, with some compounds acting on the nervous system of insects. Further investigation into dichlorinated triazolopyridines in these areas is warranted.

Data Summary

Biological ActivityKey Molecular Targets/MechanismsCommon Experimental Models/Assays
Anticancer JAK1, BRD4, Tubulin PolymerizationMTT Assay, Xenograft Mouse Models
Antimicrobial Disruption of essential microbial processesBroth Microdilution (MIC determination)
Anti-inflammatory COX-1/COX-2, Pro-inflammatory CytokinesCarrageenan-Induced Paw Edema
Herbicidal Acetolactate Synthase (ALS)Whole-plant assays, Enzyme inhibition assays
Insecticidal Nervous system targetsContact and feeding bioassays

Conclusion and Future Directions

Dichlorinated triazolopyridines represent a versatile chemical scaffold with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is particularly noteworthy. The dichlorination pattern plays a crucial role in modulating their pharmacological properties and offers a valuable tool for lead optimization. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel dichlorinated triazolopyridine derivatives. Future research should focus on elucidating the precise mechanisms of action for their various biological effects and on conducting comprehensive structure-activity relationship (SAR) studies to design next-generation compounds with enhanced potency, selectivity, and drug-like properties. The continued exploration of this privileged scaffold holds significant promise for the development of innovative therapeutics to address unmet medical and agricultural needs.

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In silico modeling of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine Binding

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of the binding characteristics of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal logic behind critical methodological choices, offering a self-validating workflow for researchers, scientists, and drug development professionals. We will navigate the complete computational pipeline, from initial structure preparation and molecular docking to the dynamic refinement offered by molecular dynamics simulations and the quantitative rigor of binding free energy calculations. The protocols detailed herein are designed to furnish a robust and reproducible assessment of the ligand's interaction with a target protein, providing foundational insights for structure-activity relationship (SAR) studies and lead optimization.

Foundational Principles: The Rationale for In Silico Modeling

In modern drug discovery, computational methods are indispensable, offering a cost-effective and rapid means to prioritize experimental work.[3][4] In silico techniques allow us to model the "handshake" between a small molecule (ligand) and its protein target at an atomic level.[3] This process is not merely about generating a static picture but about understanding the thermodynamics and dynamics that govern molecular recognition. For a molecule like 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, whose scaffold may target a variety of proteins such as kinases, understanding its precise binding mode is paramount for optimizing its efficacy and selectivity.

This guide presents an integrated workflow that builds in complexity and accuracy at each stage, from rapid, approximate methods to more computationally intensive, rigorous calculations.

Phase I: System Preparation - The Bedrock of Accuracy

The axiom "garbage in, garbage out" is acutely true in computational chemistry. The fidelity of our final predictions is entirely dependent on the meticulous preparation of both the ligand and its protein target.

Ligand Preparation

The initial step is to generate a high-quality 3D conformation of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine.

Experimental Protocol: Ligand Structure Generation

  • Obtain 2D Structure: Secure the 2D structure of the ligand from a chemical database like PubChem or draw it using chemical sketcher software.

  • Generate 3D Coordinates: Convert the 2D representation into a 3D structure. Tools like Avogadro are excellent for this initial step.[5]

  • Add Hydrogens: Ensure the molecule is correctly protonated, typically at a physiological pH of 7.4. This is a critical step as hydrogen atoms are central to forming hydrogen bonds, a key component of protein-ligand interactions.[5][6]

  • Energy Minimization: The initial 3D structure may have strained bonds or atomic clashes. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relax the structure into a low-energy conformation. This step resolves any geometric imperfections.

  • Assign Partial Charges: The distribution of charge within the molecule dictates its electrostatic interactions. Assign accurate partial charges using a quantum mechanical method or a robust empirical method.

  • Save in Appropriate Format: Save the prepared ligand structure in a format compatible with docking software, such as .mol2 or .pdbqt.[5]

Protein Target Preparation

The protein target structure is typically sourced from the Worldwide Protein Data Bank (wwPDB), a global archive of experimentally determined macromolecular structures.[7][8][9] For this guide, we will proceed with the hypothetical premise that our ligand targets a specific kinase.

Experimental Protocol: Receptor Structure Preparation

  • Structure Selection & Download: Select a high-resolution crystal structure (<2.5 Å) from the PDB.[10] A structure co-crystallized with a similar ligand is often advantageous as it suggests the binding pocket is in a relevant conformation.

  • Initial Cleaning: The raw PDB file contains non-essential information. Remove all crystallographic water molecules, co-factors, and ions that are not integral to the protein's structural integrity or the binding interaction.[11]

  • Protonation and Missing Residue Repair: PDB files often lack hydrogen atoms and may have missing side chains or loops. Use specialized software, such as the Protein Preparation Wizard in Schrödinger's Maestro or UCSF Chimera, to add hydrogens, assign correct protonation states for residues like Histidine, and build and refine any missing segments.[12][13][14] This ensures a chemically correct and complete protein structure.

  • Energy Minimization: Perform a restrained energy minimization on the protein. This step relieves any steric clashes introduced during preparation while ensuring the protein's backbone does not deviate significantly from the experimentally determined coordinates.

  • Receptor Grid Generation: For docking, define the active site. This is typically done by creating a "grid box" that encompasses the volume of the binding pocket where the ligand is expected to bind.[3][6] The size and center of this box are critical parameters.

Phase II: Molecular Docking - Predicting the Binding Pose

Molecular docking serves as the first pass in predicting the binding orientation of our ligand within the protein's active site.[15] It employs a search algorithm to explore possible conformations (poses) of the ligand and a scoring function to rank them based on predicted binding affinity.[16]

G cluster_prep Preparation cluster_config Configuration cluster_run Execution cluster_analysis Analysis Ligand Prepared Ligand (.pdbqt) Vina Run AutoDock Vina Ligand->Vina Protein Prepared Protein (.pdbqt) GridBox Define Search Space (Grid Box) Protein->GridBox Conf Set Vina Config File (receptor, ligand, center, size) GridBox->Conf Conf->Vina Results Output: Poses & Scores (Binding Affinity in kcal/mol) Vina->Results Visualization Visualize Best Pose (PyMOL, Chimera) Results->Visualization Interaction Analyze Interactions (H-Bonds, Hydrophobic) Visualization->Interaction

Caption: Molecular Docking Workflow using AutoDock Vina.

Experimental Protocol: Site-Specific Docking with AutoDock Vina

  • Prepare Input Files: Ensure both the prepared protein and the ligand are in the .pdbqt format, which includes partial charges and atom type information required by AutoDock.[6]

  • Define the Search Space: Using the coordinates from a co-crystallized ligand or from active site prediction servers, define the center and dimensions (in Ångströms) of the grid box. This information is saved in a configuration text file.[6]

  • Execute Vina: Run the docking simulation from the command line, specifying the configuration file.[17][18] vina --config conf.txt --log log.txt

  • Analyze Docking Output: Vina will output a file containing several binding poses, ranked by their binding affinity scores in kcal/mol.[3] The lower (more negative) the score, the stronger the predicted binding.

  • Visual Inspection: It is crucial to visually inspect the top-ranked poses using molecular graphics software like PyMOL or UCSF Chimera.[17] Analyze the key interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic contacts) between 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine and the protein's active site residues. This step provides a sanity check and generates hypotheses about which interactions drive binding.

Phase III: Molecular Dynamics (MD) Simulation - Capturing System Dynamics

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulation offers a way to observe the time-evolution of the protein-ligand complex, providing insights into the stability of the docked pose and the flexibility of the system.[16][19]

G cluster_prep_md System Setup cluster_run_md Simulation cluster_analysis_md Analysis Start Start with Best Docked Pose (Protein-Ligand Complex) Topology Generate Topology (CHARMM36 Force Field) Start->Topology Solvate Solvate in Water Box Topology->Solvate Ions Add Ions to Neutralize Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Temperature) EM->NVT NPT NPT Equilibration (Pressure) NVT->NPT Prod Production MD Run NPT->Prod Trajectory Analyze Trajectory (RMSD, RMSF, Interactions) Prod->Trajectory

Caption: GROMACS Workflow for Protein-Ligand MD Simulation.

Experimental Protocol: MD Simulation with GROMACS

  • System Building:

    • Combine Coordinates: Merge the coordinate files of the protein and the best-ranked ligand pose from docking into a single complex file.

    • Generate Topology: Use a tool like pdb2gmx from GROMACS to generate the protein topology based on a chosen force field (e.g., CHARMM36).[5] The ligand topology must be generated separately, often using a server like CGenFF, and then included in the main system topology.[5][20]

    • Solvation and Ionization: Define a simulation box (e.g., cubic) and fill it with a chosen water model (e.g., TIP3P). Then, add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for most simulation algorithms.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial solvated system.

  • Equilibration:

    • NVT Ensemble: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein-ligand complex while the temperature of the system stabilizes.

    • NPT Ensemble: Perform another short simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature. This stabilizes the system's pressure and ensures the correct solvent density.

  • Production MD: Run the main simulation for a longer duration (e.g., 100-200 ns). During this phase, the system's trajectory (atomic coordinates over time) is saved for subsequent analysis.[20]

  • Trajectory Analysis: Analyze the production trajectory to assess stability and dynamics. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from the initial structure, indicating conformational stability.

    • Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual residues.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.

Phase IV: Binding Free Energy Calculation - Quantifying Affinity

The final step is to move from the qualitative assessment of docking and MD to a more quantitative prediction of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a computationally efficient way to estimate the binding free energy from MD simulation snapshots.[21]

Methodology: MM/PBSA Calculation

MM/PBSA calculates the binding free energy (ΔG_bind) by summing several energy components calculated over a subset of frames from the MD trajectory:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each G term is composed of:

  • ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

  • ΔG_solv: Solvation free energy, split into polar (calculated with Poisson-Boltzmann) and non-polar (calculated from solvent-accessible surface area) components.

Data Presentation: Sample Binding Free Energy Results

ComponentAverage Energy (kcal/mol)Contribution to Binding
Van der Waals Energy-45.5 ± 2.1Favorable
Electrostatic Energy-18.2 ± 1.5Favorable
Polar Solvation Energy+25.8 ± 3.0Unfavorable
Non-Polar Solvation Energy-4.5 ± 0.5Favorable
ΔG_bind (MM/PBSA) -42.4 ± 4.1 Overall Favorable

This table provides a clear breakdown of the energetic forces driving the binding of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, highlighting which terms contribute favorably or unfavorably to the overall binding affinity.

Conclusion

This guide has outlined a rigorous, multi-stage computational workflow for modeling the binding of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. By progressing from static docking to dynamic simulation and culminating in quantitative free energy estimation, researchers can build a comprehensive, atom-level understanding of the ligand's interaction with its target. Each phase serves as a validation and refinement of the previous one, ensuring the final model is both structurally sound and energetically plausible. These insights are critical for guiding the rational design of more potent and selective analogs in the drug discovery pipeline.

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Unmasking the Unintended: A Technical Guide to the Off-Target Effects of Triazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes.[1] Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, leading to potent and selective interactions with intended biological targets. This has resulted in the successful development of therapeutics for inflammatory diseases, cancer, and more.[2][3] Notable examples include the JAK1 inhibitor Filgotinib, p38 MAP kinase inhibitors for inflammatory conditions, and inhibitors of c-Met for cancer therapy.[4][5][6]

However, the very features that make the triazolopyridine scaffold so effective also predispose it to unintended interactions, or "off-target" effects. These off-target activities can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology, where a single compound modulates multiple targets to achieve a therapeutic effect.[7][8] For researchers and drug development professionals, a comprehensive understanding and rigorous evaluation of these off-target interactions are paramount for ensuring the safety and efficacy of novel therapeutics.[9]

This in-depth technical guide provides a framework for the systematic investigation of off-target effects of triazolopyridine-based inhibitors. We will delve into the underlying mechanisms of off-target binding, present detailed experimental and computational workflows for their identification and validation, and discuss the interpretation of these findings in the context of drug development.

The "Why": Mechanistic Insights into Off-Target Interactions

The off-target interactions of triazolopyridine-based inhibitors are not random events. They are governed by the fundamental principles of molecular recognition. The primary drivers for these unintended binding events include:

  • Structural Homology of Binding Sites: The human proteome contains numerous protein families, such as kinases, that share conserved structural features within their active sites.[10] For ATP-competitive inhibitors, the similarity in the ATP-binding pocket across different kinases is a major contributor to off-target binding.[11] A triazolopyridine scaffold optimized for the hinge region of one kinase may fortuitously fit into the analogous region of another, leading to unintended inhibition.

  • Pharmacophore Mimicry: The arrangement of hydrogen bond donors and acceptors, hydrophobic features, and aromatic rings on the triazolopyridine core creates a specific pharmacophore. This pharmacophore may be recognized by the binding sites of unrelated proteins that share similar recognition motifs, even in the absence of overall structural homology.

  • Compound Physicochemical Properties: Properties such as lipophilicity and molecular shape can influence a compound's promiscuity. Highly lipophilic compounds may engage in non-specific hydrophobic interactions with a variety of proteins.

Understanding these driving forces is crucial for prospectively designing more selective inhibitors and for retrospectively interpreting off-target profiling data.

The "How": A Multi-pronged Approach to Off-Target Profiling

A robust assessment of off-target effects relies on a combination of in silico, in vitro, and cellular methodologies. Each approach provides a unique and complementary piece of the puzzle.

In Silico Profiling: The Predictive Power of Computational Models

In the early stages of drug discovery, computational methods offer a rapid and cost-effective way to predict potential off-target liabilities.[12] These approaches leverage vast databases of known protein-ligand interactions to generate hypotheses about the potential targets of a novel compound.[13]

Key In Silico Methodologies:

  • Ligand-Based Approaches: These methods, such as Similarity Ensemble Approach (SEA) and quantitative structure-activity relationship (QSAR) models, compare the chemical structure of the triazolopyridine inhibitor to a database of compounds with known biological activities.[14][15] If a compound is structurally similar to known inhibitors of a particular off-target, it is flagged as a potential binder.

  • Structure-Based Approaches: When the three-dimensional structure of potential off-targets is known, molecular docking can be used to predict the binding affinity and pose of the triazolopyridine inhibitor within the protein's binding site.[16] This can provide valuable insights into the molecular basis of the interaction.

Workflow for In Silico Off-Target Prediction:

Caption: In Silico Off-Target Prediction Workflow.

Causality Behind the Choices: This dual-pronged computational approach is essential because ligand-based methods excel at identifying off-targets with similar chemotypes, while structure-based methods can uncover interactions with structurally distinct proteins that share convergent binding site features.

In Vitro Profiling: Biochemical Validation of Predicted Interactions

Biochemical assays are the gold standard for confirming and quantifying the direct interaction between a triazolopyridine inhibitor and a potential off-target protein.

Key In Vitro Methodologies:

  • Kinase Profiling Panels: Given that many triazolopyridine-based inhibitors target kinases, screening against a large panel of recombinant kinases is a crucial step.[13] These panels typically employ radiometric or fluorescence-based assays to measure the inhibitor's potency (IC50) against hundreds of different kinases.[17]

  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques provide detailed information about the binding kinetics (kon, koff) and thermodynamics (ΔH, ΔS) of the inhibitor-protein interaction, confirming direct binding and providing a more complete picture of the interaction.[3]

Data Presentation: Kinase Selectivity Profile

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target (e.g., JAK1) 10 1
Off-Target Kinase A15015
Off-Target Kinase B80080
Off-Target Kinase C>10,000>1000

Causality Behind the Choices: Large-scale kinase panels provide a broad overview of selectivity, while biophysical methods offer a more detailed and orthogonal validation of direct binding, which is critical for distinguishing true off-targets from assay artifacts.

Cellular Target Engagement and Off-Target Identification: The Physiological Context

Confirming that an inhibitor interacts with its intended target and identifying off-targets in a more physiologically relevant environment is a critical step. Cellular assays can reveal how factors like cell permeability, metabolism, and the presence of endogenous ATP concentrations influence the inhibitor's activity.

Key Cellular Methodologies:

  • Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[18] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[1] By coupling CETSA with mass spectrometry (proteome-wide CETSA or Thermal Proteome Profiling - TPP), it is possible to identify both the intended target and potential off-targets on a global scale.[14]

  • Chemoproteomics using Kinobeads: This affinity chromatography-based method uses broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") to capture a large portion of the cellular kinome.[19][20] By pre-incubating a cell lysate with a triazolopyridine inhibitor, one can identify its targets by observing which kinases are competed off the beads.[21][22] This provides a quantitative measure of the inhibitor's affinity for hundreds of kinases in their native state.[23]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with the triazolopyridine inhibitor at various concentrations or with a vehicle control.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or immunoassays (e.g., AlphaLISA® or HTRF®).[24]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Workflow for Chemoproteomic Profiling with Kinobeads:

Caption: Chemoproteomic Profiling Workflow using Kinobeads.

Causality Behind the Choices: CETSA provides direct evidence of target engagement within the complex cellular milieu, while kinobeads profiling offers a broad, unbiased view of the inhibitor's interactions with the native kinome. Together, they provide a powerful combination for validating on-target activity and discovering novel off-targets.

Interpreting the Data: From a List of Proteins to Actionable Insights

The output of these workflows will be a list of potential off-targets with associated potency or binding affinity data. The next critical step is to triage and prioritize these findings.

Key Considerations for Interpretation:

  • Potency: How does the potency of the inhibitor against the off-target compare to its potency against the primary target? Off-targets that are inhibited at concentrations similar to or lower than the on-target IC50 are of higher concern.

  • Physiological Relevance: Is the off-target expressed in the tissues where the drug will be active? Is the off-target known to be involved in critical physiological processes?

  • Therapeutic Window: What is the margin between the concentration required for therapeutic efficacy and the concentration at which off-target effects are observed? A narrow therapeutic window can be a significant liability.

  • Potential for Adverse Effects: Are there known safety concerns associated with the inhibition of the identified off-targets? For example, inhibition of the hERG channel is a well-known cause of cardiac toxicity.[25]

  • Potential for Polypharmacology: Could the inhibition of an off-target contribute to the therapeutic efficacy of the compound? This is particularly relevant in complex diseases like cancer, where targeting multiple pathways can be beneficial.[8]

Case Study: A Hypothetical Triazolopyridine-Based p38α Inhibitor

A novel triazolopyridine-based p38α inhibitor, "TPZ-123," was developed for the treatment of rheumatoid arthritis.[4][26][27]

  • In Silico Profiling: Computational analysis predicted potential off-target activity against several other MAP kinases and some receptor tyrosine kinases.

  • In Vitro Kinase Profiling: A 400-kinase panel screen confirmed potent inhibition of p38α (IC50 = 20 nM) and identified off-target activity against JNK1 (IC50 = 250 nM) and VEGFR2 (IC50 = 500 nM).

  • Cellular Thermal Shift Assay (CETSA): CETSA in primary human synoviocytes confirmed target engagement with p38α. Proteome-wide CETSA did not reveal any other significant off-targets at therapeutically relevant concentrations.

  • Interpretation and Action: The 12.5-fold selectivity for p38α over JNK1 was considered acceptable. The VEGFR2 inhibition was noted as a potential liability for cardiovascular side effects and was monitored closely in subsequent preclinical safety studies.

Conclusion: A Proactive Approach to Off-Target Characterization

The triazolopyridine scaffold will undoubtedly continue to be a valuable framework in the design of novel inhibitors. However, a proactive and comprehensive approach to off-target characterization is essential for mitigating risks and maximizing the therapeutic potential of these compounds. By integrating in silico prediction, in vitro validation, and cellular target engagement studies, researchers can gain a deep understanding of the pharmacological profile of their triazolopyridine-based inhibitors. This knowledge is critical for making informed decisions throughout the drug discovery and development process, ultimately leading to safer and more effective medicines.

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An In-depth Technical Guide to 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine: Synthesis, Characterization, and Potential Applications

An In-depth Technical Guide to 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this paper constructs a robust scientific profile by drawing upon established synthetic methodologies for analogous triazolopyridine frameworks, predictive characterization techniques, and the known biological activities of this promising class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding and a practical framework for the synthesis and evaluation of this and related molecules.

Introduction: The Triazolopyridine Scaffold

The triazolopyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4][5] This fused heterocyclic system is known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant effects.[6] The introduction of halogen substituents, such as chlorine, onto the pyridine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This makes 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine a molecule of considerable interest for the development of novel therapeutics.

Proposed Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The synthesis of the target compound can be logically approached through a multi-step process, commencing with the formation of a key intermediate, 2-hydrazinyl-3,5-dichloropyridine, followed by a cyclization reaction to form the triazole ring.

Synthesis of the 2-Hydrazinyl-3,5-dichloropyridine Intermediate

The synthesis of 2-hydrazinopyridine derivatives from their corresponding pyridine halides is a well-established reaction.[7][8] The proposed pathway begins with a commercially available dihalopyridine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trichloropyridine in a suitable solvent such as methanol.[7]

  • Hydrazine Addition: To this solution, add hydrazine hydrate in a dropwise manner at room temperature. An excess of hydrazine hydrate is typically used to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-hydrazinyl-3,5-dichloropyridine.[9]

Causality of Experimental Choices:

  • Solvent: Methanol is chosen for its ability to dissolve both the pyridine halide and hydrazine hydrate, facilitating a homogeneous reaction mixture.

  • Excess Hydrazine Hydrate: The use of excess hydrazine ensures the complete conversion of the starting material and helps to minimize the formation of side products.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring by hydrazine.

Cyclization to form 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The final step in the synthesis involves the cyclization of the 2-hydrazinyl-3,5-dichloropyridine intermediate with cyanogen bromide. This reaction leads to the formation of the fused triazole ring.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve the purified 2-hydrazinyl-3,5-dichloropyridine in a polar aprotic solvent like ethanol or isopropanol.

  • Reagent Addition: Add a solution of cyanogen bromide in the same solvent to the reaction mixture. Cyanogen bromide is a key reagent that provides the carbon and nitrogen atoms necessary for the formation of the triazole ring.[10]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the cyclization process. The reaction progress should be monitored by TLC.

  • Product Isolation and Purification: Once the reaction is complete, the product can be isolated by filtration if it precipitates out of the solution. Alternatively, the solvent can be removed in vacuo, and the crude product purified by column chromatography on silica gel to afford the final compound, 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Causality of Experimental Choices:

  • Cyanogen Bromide: This electrophilic reagent readily reacts with the nucleophilic hydrazine moiety to initiate the cyclization cascade.

  • Solvent Choice: Polar aprotic solvents are preferred to facilitate the dissolution of the reactants and to promote the desired reaction pathway.

Synthetic Workflow Diagram:

Synthesis_WorkflowStart2,3,5-TrichloropyridineIntermediate2-Hydrazinyl-3,5-dichloropyridineStart->IntermediateHydrazine Hydrate, Methanol, RefluxFinalProduct5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amineIntermediate->FinalProductCyanogen Bromide, Ethanol

Caption: Proposed two-step synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

The structural confirmation and purity assessment of the synthesized 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine would be conducted using a suite of standard analytical techniques.

Property Predicted Value/Technique Rationale
Molecular Formula C₆H₄Cl₂N₄Based on the chemical structure.
Molecular Weight 203.04 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar heterocyclic compounds.
Melting Point To be determined experimentallyProvides an indication of purity.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Expected based on the polar nature of the molecule.
¹H NMR Characteristic peaks for aromatic protons and the amine proton.To confirm the proton environment.
¹³C NMR Distinct signals for each carbon atom in the heterocyclic rings.To elucidate the carbon skeleton.
Mass Spectrometry [M+H]⁺ at m/z 203.98To confirm the molecular weight and isotopic pattern of chlorine.[3]
FT-IR Characteristic absorption bands for N-H, C=N, and C-Cl bonds.[11]To identify key functional groups.
Purity (HPLC) >95%To ensure the suitability for biological testing.

Potential Biological Activities and Therapeutic Applications

The triazolopyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6] Based on the activities of structurally related compounds, 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is predicted to exhibit potential in several therapeutic areas.

Potential Applications:

  • Anticancer Agents: Many triazolopyridine derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases or by acting as BRD4 inhibitors.[12] The dichloro substitution pattern may enhance cell permeability and target engagement.

  • Antibacterial Agents: The triazolopyridine nucleus is present in several compounds with antibacterial properties.[13] The target compound could be evaluated against a panel of clinically relevant bacterial strains.

  • Antipsychotics: Certain triazolopyridinone derivatives have shown promise as multireceptor atypical antipsychotics.[14]

  • Antimalarial Agents: Triazolopyrimidine derivatives have been investigated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's life cycle.[15]

Mechanism of Action Exploration Workflow:

MoA_WorkflowCompoundThis compoundScreeningHigh-Throughput Screening (e.g., Kinase Panel, Cell Viability Assays)Compound->ScreeningHitIdentification of Primary Biological Target(s)Screening->HitValidationIn vitro and In vivo Target ValidationHit->ValidationLeadLead OptimizationValidation->Lead

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for the synthesis, characterization, and potential applications of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. By leveraging established chemical principles and data from analogous compounds, a clear path for the investigation of this novel molecule is outlined. The proposed synthetic route is efficient and relies on readily available starting materials. The predicted physicochemical properties and potential biological activities highlight the compound's promise as a lead structure for drug discovery programs. Future research should focus on the practical execution of the proposed synthesis, comprehensive biological evaluation against a diverse range of targets, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

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Stability and solubility of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5,7-Dichloro-[][2][3]triazolo[1,5-a]pyridin-2-amine: A Roadmap for Stability and Solubility Assessment

This guide provides a comprehensive framework for evaluating the stability and solubility of 5,7-dichloro-[][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in drug discovery and development. For researchers, scientists, and drug development professionals, understanding these core physicochemical properties is paramount for advancing a compound from a promising lead to a viable clinical candidate. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety, efficacy, and shelf-life.[][4]

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and logically sound approach to characterization. We will explore the anticipated molecular characteristics of 5,7-dichloro-[][2][3]triazolo[1,5-a]pyridin-2-amine, detail rigorous protocols for empirical testing, and discuss the interpretation of data to guide formulation development.

Molecular Structure and Physicochemical Postulates

The structure of 5,7-dichloro-[][2][3]triazolo[1,5-a]pyridin-2-amine—featuring a fused triazolopyridine core, two chlorine substituents, and a primary amine—provides initial clues to its behavior.

  • Anticipated Solubility Profile : The heterocyclic nitrogen atoms and the primary amine group are capable of hydrogen bonding, which may confer some aqueous solubility. However, the dichlorinated pyridine ring introduces significant hydrophobicity, suggesting that the overall aqueous solubility is likely to be limited.[] The presence of the basic amine and nitrogen-containing heterocyclic rings indicates that the solubility of this compound will be highly dependent on pH.[4]

  • Predicted Stability Concerns : The triazolopyridine ring system is generally stable, but the molecule possesses functional groups that could be susceptible to degradation under certain stress conditions. The amine group could be prone to oxidation. The entire structure may be susceptible to photolytic degradation. Hydrolysis is also a potential degradation pathway, particularly at pH extremes.[5]

A thorough understanding of these properties is critical as they directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Comprehensive Solubility Assessment

A multi-faceted approach to solubility determination is essential, progressing from early-stage kinetic screening to definitive thermodynamic measurements.[6][7]

Kinetic Solubility: High-Throughput Screening

In the early stages of drug discovery, kinetic solubility assays are invaluable for rapidly screening and ranking compounds.[7][8] This method measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when introduced into an aqueous buffer.[7]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation : Prepare a 10 mM stock solution of 5,7-dichloro-[][2][3]triazolo[1,5-a]pyridin-2-amine in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Buffer Addition : Add a phosphate-buffered saline (PBS) solution at pH 7.4 to each well, ensuring the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Precipitation Monitoring : The plate is shaken for a predetermined period (e.g., 2 hours) at room temperature. Precipitation is then measured using techniques such as nephelometry (light scattering) or UV-Vis spectroscopy in a plate reader.[8]

  • Data Analysis : The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.

Caption: Workflow for High-Throughput Kinetic Solubility Assessment.

Thermodynamic Solubility: The Gold Standard

For late-stage preclinical development, thermodynamic solubility provides the true equilibrium solubility of a compound.[3] The shake-flask method, while lower in throughput, remains the gold standard for this determination.[2]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation : Add an excess amount of solid 5,7-dichloro-[][2][3]triazolo[1,5-a]pyridin-2-amine to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate various physiological conditions.

  • Equilibration : The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification : The concentration of the dissolved compound in the clear supernatant is accurately measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis : The remaining solid material should be analyzed by techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.[3]

Table 1: Anticipated pH-Dependent Thermodynamic Solubility Profile

pH of BufferExpected Solubility TrendRationale
2.0 (Simulated Gastric Fluid)HighestProtonation of the amine and heterocyclic nitrogens leads to the formation of more soluble salt forms.
4.5Moderate to HighThe compound is still likely to be protonated and exhibit good solubility.
6.8 (Simulated Intestinal Fluid)LowerAs the pH approaches the pKa of the amine group, the compound will be less ionized, leading to decreased solubility.[4]
7.4 (Physiological pH)LowestThe compound will be predominantly in its neutral, less soluble form.

Rigorous Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][9] These studies are a cornerstone for developing stability-indicating analytical methods.[10] The goal is to achieve a target degradation of 5-20%.[11]

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Compound 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Compound->Thermal Photo Photostability (ICH Q1B guidelines) Compound->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identification Identify Degradation Products HPLC->Identification Pathway Elucidate Degradation Pathways Identification->Pathway

Caption: Overview of a Forced Degradation Study Workflow.

Protocols for Stress Testing

A stock solution (e.g., 1 mg/mL) of the compound in a suitable solvent (like acetonitrile/water) should be prepared for the solution-state studies.[11]

  • Acid Hydrolysis :

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[11]

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.[11]

    • If no degradation is observed, a stronger acid (e.g., 1 M HCl) or higher temperature can be used.[5]

  • Base Hydrolysis :

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C, collecting and neutralizing samples with 0.1 M HCl at set intervals.[11]

    • More stringent conditions (e.g., 1 M NaOH) can be applied if the compound is stable.[5]

  • Oxidative Degradation :

    • Treat the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, and sample over time (e.g., up to 24 hours).[11]

  • Thermal Degradation :

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).[11]

    • Samples are periodically withdrawn, dissolved in a suitable solvent, and analyzed.[11]

  • Photostability :

    • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][12]

    • A control sample should be stored under the same conditions but protected from light.[11]

Development of a Stability-Indicating Analytical Method

The cornerstone of a stability study is a validated analytical method that can separate the parent compound from all potential degradation products.

Workflow for Method Development

  • Column and Mobile Phase Screening : Start with a versatile C18 reversed-phase HPLC column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.

  • Analysis of Stressed Samples : Inject the samples from the forced degradation studies into the HPLC system. The goal is to develop a single method where the parent peak is well-resolved from all degradant peaks.

  • Peak Purity Analysis : Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This ensures that no impurities are co-eluting.

  • Mass Spectrometry (MS) Integration : Couple the HPLC system to a mass spectrometer to obtain mass information on the degradation products, which is the first step in their structural elucidation.[9]

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, formal stability studies are conducted according to ICH guidelines to determine the compound's shelf-life and recommended storage conditions.[12][13]

Experimental Protocol: ICH Stability Study

  • Batch Selection : Use at least three primary batches of 5,7-dichloro-[][2][3]triazolo[1,5-a]pyridin-2-amine for the study.[12]

  • Storage Conditions :

    • Long-Term : Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated : Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule :

    • Long-Term : Test at 0, 3, 6, 9, 12, 18, and 24 months.[12]

    • Accelerated : Test at 0, 3, and 6 months.[12]

  • Parameters to Test : At each time point, samples should be tested for appearance, assay (potency), and levels of degradation products using the validated stability-indicating method.

Table 2: Data Presentation for an Accelerated Stability Study

Test ParameterSpecificationTime Point 0Time Point 3 MonthsTime Point 6 Months
AppearanceWhite to off-white powderConformsConformsConforms
Assay (%)98.0 - 102.099.8%99.5%99.1%
Degradant 1 (%)≤ 0.20Not Detected0.05%0.11%
Total Impurities (%)≤ 1.00.15%0.25%0.40%

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logically structured approach to defining the stability and solubility of 5,7-dichloro-[][2][3]triazolo[1,5-a]pyridin-2-amine. The data generated from these studies are not merely procedural hurdles; they are fundamental to understanding the compound's behavior and potential for development.

Key insights from this comprehensive characterization will directly inform:

  • Feasibility Assessment : Is the compound's solubility and stability profile suitable for the intended therapeutic application and route of administration?

  • Formulation Strategy : Does the compound require solubility enhancement techniques such as salt formation, amorphous solid dispersions, or particle size reduction?[14][15]

  • Analytical Method Lifecycle : The stability-indicating method developed here will be the foundation for all future quality control testing.

By adhering to these principles of thorough investigation and causal explanation, researchers can build a robust data package that supports confident decision-making throughout the drug development lifecycle.

References

  • Al-Rawashdeh, M. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. 2019. Available from: [Link]

  • Creative Biolabs. Solubility Assessment Service. Available from: [Link]

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. 2015. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. 2021. Available from: [Link]

  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]

  • ResearchGate. New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. 2025. Available from: [Link]

  • PubChem. 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. 2016. Available from: [Link]

  • International Journal of Research in Engineering and Science (IJRES). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]

  • Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. 2023. Available from: [Link]

  • National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. Available from: [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. 2019. Available from: [Link]

  • Neopharm Labs. Stability Study Protocols and Reports. Available from: [Link]

  • PubMed. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. 2025. Available from: [Link]

  • Taylor & Francis Online. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. 2024. Available from: [Link]

  • CITI. Stability Protocols: Road Maps to Success. 2022. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. 2014. Available from: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • MySkinRecipes. 5,7-Dichloro-[][2][3]triazolo[1,5-a]pyridin-2-amine. Available from: [Link]

Sources

Methodological & Application

Synthesis Protocol for 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine: An Application Note for Medicinal Chemistry and Drug Development

Synthesis Protocol for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: An Application Note for Medicinal Chemistry and Drug Development

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its isosteric relationship with purines, rendering it a valuable pharmacophore in the design of various therapeutic agents. Compounds bearing this core structure have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, antiviral, and antimicrobial properties. The specific substitution pattern of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine suggests its potential as a key intermediate for the synthesis of novel compounds with unique electronic and steric properties, making it a molecule of significant interest for researchers in drug discovery and development.

This application note provides a comprehensive, two-step synthetic protocol for the preparation of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The synthesis commences with the selective chlorination of 2-amino-5-chloropyridine to yield the crucial intermediate, 2-amino-3,5-dichloropyridine. This is followed by a cyclization reaction with cyanogen bromide to construct the fused triazole ring system. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is accomplished via a two-step sequence as illustrated below. The initial step involves the regioselective chlorination of a commercially available starting material, followed by the construction of the triazole ring.

Synthesis_Schemecluster_step1Step 1: Synthesis of 2-amino-3,5-dichloropyridinecluster_step2Step 2: Synthesis of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine2-amino-5-chloropyridine2-amino-5-chloropyridineintermediate2-amino-3,5-dichloropyridine2-amino-5-chloropyridine->intermediateChlorinationNCSN-Chlorosuccinimide (NCS)DMF/MeOHintermediate_ref2-amino-3,5-dichloropyridineproductThis compoundintermediate_ref->productCyclizationBrCNCyanogen Bromide (BrCN)Solvent

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2-amino-3,5-dichloropyridine

The synthesis of the key intermediate, 2-amino-3,5-dichloropyridine, is achieved through the regioselective chlorination of 2-amino-5-chloropyridine. The use of N-chlorosuccinimide (NCS) as the chlorinating agent offers a milder and more selective alternative to harsher reagents like chlorine gas.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-amino-5-chloropyridine≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)Reagent grade, ≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Ethanol (EtOH)Reagent gradeFisher Scientific
Deionized Water--
Sodium Bicarbonate (NaHCO₃)Saturated solution-
BrineSaturated solution-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeFisher Scientific
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 2-amino-5-chloropyridine (10.0 g, 77.8 mmol).

  • Solvent Addition: Add a solvent mixture of N,N-dimethylformamide (DMF, 75 mL) and methanol (MeOH, 30 mL). Stir the mixture until the starting material is completely dissolved.

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (NCS, 11.4 g, 85.6 mmol, 1.1 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 45 °C and maintain this temperature for 3-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from ethanol to afford pure 2-amino-3,5-dichloropyridine as a solid.

    • Dry the purified product under vacuum. A typical yield is in the range of 70-80%.

Part 2: Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The final step involves the construction of the triazole ring through the reaction of 2-amino-3,5-dichloropyridine with cyanogen bromide. This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on the cyanogen bromide, followed by intramolecular cyclization of the resulting guanidine intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-amino-3,5-dichloropyridineSynthesized in Part 1-
Cyanogen Bromide (BrCN)97%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, 99.5%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated solution-
Deionized Water--
Ethyl AcetateACS gradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeFisher Scientific
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3,5-dichloropyridine (5.0 g, 30.7 mmol) in anhydrous ethanol (50 mL).

  • Reagent Addition: Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. To the stirred solution, add a solution of cyanogen bromide (3.6 g, 33.8 mmol, 1.1 equivalents) in anhydrous ethanol (10 mL) dropwise at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a solid.

    • Dry the final product under vacuum.

Proposed Reaction Mechanism

The formation of the triazolopyridine ring is proposed to proceed through the following steps:

Mechanismstart2-amino-3,5-dichloropyridineintermediate1N-(3,5-dichloropyridin-2-yl)cyanamidestart->intermediate1Nucleophilic AttackBrCN+ BrCNintermediate2N-(3,5-dichloropyridin-2-yl)guanidine(Tautomerization & Protonation)intermediate1->intermediate2TautomerizationproductThis compoundintermediate2->productCyclization & AromatizationcyclizationIntramolecularCyclization

Caption: Proposed mechanism for the cyclization step.

The exocyclic amino group of 2-amino-3,5-dichloropyridine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide to form an N-cyanoguanidine intermediate. Subsequent tautomerization and intramolecular nucleophilic attack by the endocyclic pyridine nitrogen onto the cyano group, followed by proton transfer and aromatization, leads to the formation of the stable 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)1H NMR (DMSO-d6, δ ppm)
2-amino-3,5-dichloropyridineC₅H₄Cl₂N₂163.01Off-white solid80-847.91 (s, 1H), 7.51 (s, 1H), 4.93 (br s, 2H)[4]
5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amineC₆H₄Cl₂N₄203.03White to pale yellow solid>200Expected signals for aromatic protons and a broad singlet for the amino protons.

Safety Precautions

  • N-Chlorosuccinimide (NCS): NCS is a corrosive solid. Handle with appropriate gloves and eye protection.

  • Cyanogen Bromide (BrCN): Cyanogen bromide is a highly toxic, volatile, and lachrymatory solid. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles. Have a sodium bicarbonate solution readily available for quenching any spills.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

This application note details a reliable and reproducible two-step synthesis for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The protocol utilizes readily available starting materials and reagents, and the procedures are straightforward to implement in a standard organic synthesis laboratory. The successful synthesis of this key intermediate opens avenues for the development of novel derivatives with potential applications in medicinal chemistry and drug discovery.

References

  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

  • Zheng, S., Ma, L., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). The biologically important 1,2,4-triazolo[1,5-a]pyridines were readily synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation in short reaction times and high yields. The Journal of Organic Chemistry, 79(10), 4687–4693. [Link]

  • Google Patents. (2014). Synthetic method of 2-amino-3,5-dichloropyridine. CN104016908A.

Application Notes and Protocols for 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine in Cancer Research

Application Notes and Protocols for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Cancer Research

Introduction: The Privileged Scaffold of Triazolo[1,5-a]pyridine in Oncology

The[1][2][3]triazolo[1,5-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2] The therapeutic potential of this heterocyclic system is not merely conceptual; derivatives have been successfully developed as potent and selective inhibitors of key oncogenic kinases, including Janus kinase 2 (JAK2) and p38 mitogen-activated protein kinase (MAPK).[1][4]

This document provides detailed application notes and protocols for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine , a key intermediate for the synthesis of novel anticancer agents. The strategic placement of chloro- and amino-substituents on this scaffold presents a unique opportunity for developing a new generation of kinase inhibitors. The electron-withdrawing nature of the chlorine atoms at the 5 and 7 positions can significantly influence the electronic distribution of the heterocyclic core, potentially enhancing binding affinity and modulating selectivity. The 2-amino group serves as a versatile synthetic handle for introducing a wide array of side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4]

These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics. We will explore the potential of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a foundational element for building a library of kinase inhibitors targeting the PI3K/AKT/mTOR pathway, a signaling cascade central to cancer cell growth, proliferation, and survival.[5]

Hypothesized Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

We hypothesize that derivatives of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be designed to function as potent inhibitors of key kinases within the PI3K/AKT signaling pathway, such as AKT itself. The rationale is that the triazolo[1,5-a]pyridine core can effectively mimic the purine ring of ATP, while strategically designed side chains at the 2-amino position can confer selectivity and high-affinity binding to the targeted kinase.

PI3K_AKT_PathwayRTKReceptor TyrosineKinase (RTK)PI3KPI3KRTK->PI3KActivationPIP3PIP3PI3K->PIP3PhosphorylationPIP2PIP2PDK1PDK1PIP3->PDK1AKTAKTPIP3->AKTPDK1->AKTPhosphorylationmTORC1mTORC1AKT->mTORC1ActivationProliferationCell Proliferation& SurvivalmTORC1->ProliferationInhibitor5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amineDerivativeInhibitor->AKT

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Experimental Workflows and Protocols

The following sections outline a comprehensive workflow for utilizing 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in a cancer research setting, from the synthesis of a derivative library to in vitro characterization.

Workflow Overview

workflowstartStart:5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-aminesynthesisSynthesis ofDerivative Librarystart->synthesisscreeningIn Vitro Screening:Cell Viability Assay (MTT)synthesis->screeninghit_idHit Identification &IC50 Determinationscreening->hit_idkinase_assayMechanism of Action:Kinase Inhibition Assayhit_id->kinase_assaywestern_blotPathway Analysis:Western Blottingkinase_assay->western_blotsarStructure-ActivityRelationship (SAR) Analysiswestern_blot->sarlead_optLead Optimizationsar->lead_opt

Caption: Experimental workflow for derivative synthesis and evaluation.

Part 1: Synthesis of a Derivative Library

The 2-amino group of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a nucleophilic site amenable to various chemical modifications, such as acylation, alkylation, or coupling reactions, to generate a library of derivatives. Below is a general protocol for a Buchwald-Hartwig amination to couple aryl halides.

Protocol 1: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a ligand like Xantphos (0.04 eq.).

  • Solvent and Base: Add a strong base, for instance, cesium carbonate (1.5 eq.), and an anhydrous solvent like dioxane.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Part 2: In Vitro Antiproliferative Activity

Protocol 2: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of the synthesized derivatives on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG)[5]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in a complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known AKT inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.

Table 1: Hypothetical IC50 Values (µM) of Synthesized Derivatives

Compound IDR-Group (at 2-amino position)HCT-116 (Colon)MCF-7 (Breast)U-87 MG (Glioblastoma)
DTA-1 -H (Parent Compound)> 50> 50> 50
DTA-2 -Phenyl15.220.518.9
DTA-3 -4-Fluorophenyl8.712.39.8
DTA-4 -3,4-Difluorophenyl2.14.53.2
DTA-5 -4-Methoxyphenyl25.630.128.4

Note: These are example data to illustrate potential SAR trends.

Part 3: Mechanistic Validation

Protocol 3: Western Blotting for AKT Pathway Inhibition

This protocol is used to determine if the active compounds inhibit the phosphorylation of AKT and its downstream targets.

Procedure:

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of positive and negative controls in each assay is critical. For instance, in the Western blot analysis, a known AKT inhibitor should be used as a positive control to confirm that the assay can detect pathway inhibition. The consistency of results across different cell lines and the correlation between cell viability data and target engagement (i.e., decreased p-AKT levels) will provide strong evidence for the hypothesized mechanism of action.

Conclusion

5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. Its unique substitution pattern provides a solid foundation for generating compound libraries with the potential for high potency and selectivity. The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers to explore the therapeutic potential of this versatile chemical scaffold.

References

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]

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  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]

  • 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-aMine. VEGPHARM. [Link]

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  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. CentAUR. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. [Link]

  • Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. Molecules. [Link]

  • Novel[1][2][6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

Application Notes and Protocols for 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine in Neurodegenerative Disease Models

Application Notes and Protocols for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Neurodegenerative Disease Models

Introduction: A Novel Chemical Scaffold for Neurodegenerative Disease Research

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. The therapeutic landscape remains limited, necessitating the exploration of novel chemical scaffolds with neuroprotective potential. The triazolopyridine class of compounds has emerged as a promising area of research due to their diverse biological activities, including the modulation of key targets in the central nervous system (CNS).

This document provides detailed application notes and protocols for the investigation of 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine , a specific derivative of the triazolopyridine scaffold, in relevant in vitro and in vivo models of neurodegenerative disease. While direct research on this specific molecule is nascent, its structural alerts and the activities of related compounds suggest several plausible mechanisms of action that warrant investigation.

One promising lead suggests that 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine may act as a modulator of the GABA-A receptor, a key player in inhibitory neurotransmission in the brain.[3] Dysregulation of the GABAergic system is increasingly implicated in the pathophysiology of neurodegenerative disorders. Furthermore, other triazolopyridine derivatives have demonstrated potential in areas such as microtubule stabilization and inhibition of protein aggregation, both of which are central to the pathology of many neurodegenerative diseases.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to exploring the therapeutic potential of 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine. The protocols are designed to be self-validating and are grounded in established methodologies, with explanations of the scientific rationale behind the experimental choices.

Hypothesized Mechanisms of Action and Investigational Workflow

Based on the chemical structure of 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine and the known biological activities of related triazolopyridine compounds, we propose a multi-pronged investigational approach. The following diagram illustrates the potential signaling pathways and the overall experimental workflow to assess the compound's efficacy.

GM1GABA-A Receptor ModulationIV1GABA-A Receptor Binding AssayM1->IV1Direct Target EngagementIV2Neuronal Cell Viability & Neuroprotection Assay(e.g., SH-SY5Y cells)M1->IV2Functional ConsequenceM2Microtubule StabilizationIV3Microtubule Stabilization AssayM2->IV3Direct EffectM3Inhibition of Protein Aggregation(e.g., α-synuclein, Tau)IV4α-Synuclein Aggregation AssayM3->IV4Inhibitory ActivityM4Anti-Neuroinflammatory EffectsIV5Neuroinflammation Assay(LPS-stimulated microglia)M4->IV5Cellular ResponseM5Reduction of Oxidative StressIV6Oxidative Stress Assay(e.g., DCFH-DA)M5->IV6Protective EffectINV1Pharmacokinetic Profiling(Brain Penetrance)IV1->INV1Lead OptimizationINV3Efficacy in Disease Models(e.g., MPTP mouse model for PD,5XFAD mouse model for AD)IV2->INV3Justification for Efficacy TestingIV3->INV3IV4->INV3IV5->INV3IV6->INV3INV2Toxicity AssessmentINV4Behavioral AssessmentsINV3->INV4Functional OutcomeINV5Post-mortem Brain Tissue AnalysisINV3->INV5

Caption: Investigational workflow for 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine.

Compound Handling and Preparation

Proper handling and preparation of 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine are critical for reproducible experimental outcomes.

PropertyValueSource
CAS Number 1124383-04-5[4]
Molecular Formula C₆H₄Cl₂N₄[3]
Molecular Weight 203.03 g/mol [3]
Appearance Off-white to light yellow powderSupplier Data
Solubility Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, and insoluble in water.Supplier Data
Storage Store at room temperature, protected from light, in an inert gas atmosphere.[3]

Protocol 1: Preparation of Stock Solution

  • Objective: To prepare a high-concentration stock solution for serial dilutions in experimental assays.

  • Materials:

    • 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Causality and Insights:

    • Using anhydrous DMSO is crucial to prevent the precipitation of the compound upon freezing.

    • A high stock concentration minimizes the final concentration of DMSO in the cell culture medium, as high levels of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays.

Part 1: In Vitro Characterization

Target Engagement: GABA-A Receptor Binding Assay

This assay is designed to determine if 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine directly interacts with the GABA-A receptor. A competitive binding assay using a radiolabeled ligand is a standard method.[1][5][6]

Protocol 2: Competitive Radioligand Binding Assay for GABA-A Receptor

  • Objective: To determine the binding affinity (Ki) of the test compound for the GABA-A receptor.

  • Materials:

    • Rat brain tissue (cortex or cerebellum)

    • Radioligand (e.g., [³H]Muscimol or [³H]Flumazenil)

    • Unlabeled GABA (for non-specific binding)

    • Test compound stock solution

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation fluid and vials

    • Scintillation counter

  • Procedure:

    • Membrane Preparation:

      • Homogenize rat brain tissue in homogenization buffer.

      • Perform a series of centrifugation and washing steps to isolate the cell membranes containing the GABA-A receptors.[5][6]

      • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

    • Binding Assay:

      • In a 96-well plate, add the prepared brain membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

      • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled GABA).

      • Incubate the plate at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.[5]

    • Termination and Detection:

      • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

      • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

      • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Causality and Insights:

    • This assay provides direct evidence of target engagement. A low Ki value indicates a high binding affinity of the compound for the GABA-A receptor.

    • The choice of radioligand can target different binding sites on the GABA-A receptor complex (e.g., [³H]Muscimol for the GABA binding site, [³H]Flumazenil for the benzodiazepine binding site).

Neuroprotection in a Cellular Model of Neurodegeneration

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative diseases.[7][8] These cells can be treated with neurotoxins to mimic the cellular stress observed in diseases like Parkinson's and Alzheimer's.

Protocol 3: Neuroprotection Assay in SH-SY5Y Cells

  • Objective: To assess the ability of the test compound to protect neuronal cells from neurotoxin-induced cell death.

  • Materials:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

    • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-beta 1-42 oligomers for an Alzheimer's model)

    • Test compound

    • MTT reagent or other cell viability assay kits (e.g., PrestoBlue)

    • 96-well cell culture plates

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to adhere for 24 hours.[9]

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).

    • Induce neurotoxicity by adding the neurotoxin to the culture medium. Include control wells with untreated cells and cells treated with the neurotoxin alone.

    • Incubate for an additional 24-48 hours.

    • Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.[9][10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against the concentration of the test compound to determine its neuroprotective effect.

  • Causality and Insights:

    • This assay provides a functional readout of the compound's potential neuroprotective activity.

    • By using different neurotoxins, you can begin to probe the specific pathways through which the compound may be acting.

Assessment of Microtubule Stability

Microtubule stabilization is a therapeutic strategy for several neurodegenerative diseases, particularly tauopathies.

Protocol 4: In Vitro Tubulin Polymerization Assay

  • Objective: To determine if the test compound can promote the assembly of tubulin into microtubules.[11]

  • Materials:

    • Purified tubulin protein

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP

    • Test compound

    • Paclitaxel (positive control)

    • Spectrophotometer with temperature control

  • Procedure:

    • Prepare a solution of purified tubulin in ice-cold polymerization buffer with GTP.

    • In a 96-well plate, add the test compound at various concentrations.

    • Initiate the reaction by adding the cold tubulin solution to the wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves. An increase in the rate and extent of polymerization compared to the control indicates microtubule stabilization.[11]

  • Causality and Insights:

    • This cell-free assay directly measures the effect of the compound on tubulin dynamics.

Inhibition of Alpha-Synuclein Aggregation

The aggregation of alpha-synuclein is a hallmark of Parkinson's disease and other synucleinopathies.

Protocol 5: Thioflavin T (ThT) Assay for Alpha-Synuclein Aggregation

  • Objective: To evaluate the ability of the test compound to inhibit the fibrillization of alpha-synuclein.[12]

  • Materials:

    • Recombinant human alpha-synuclein monomer

    • Thioflavin T (ThT)

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well black plates with clear bottoms

    • Plate reader with fluorescence detection (Ex: ~450 nm, Em: ~485 nm)

  • Procedure:

    • Prepare a solution of alpha-synuclein monomer in the assay buffer.

    • In a 96-well plate, add the alpha-synuclein solution, ThT, and various concentrations of the test compound.

    • Seal the plate and incubate at 37°C with continuous shaking to promote aggregation.

    • Measure the ThT fluorescence at regular intervals over several hours or days.

  • Data Analysis:

    • Plot ThT fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of aggregation.

  • Causality and Insights:

    • The ThT dye specifically binds to beta-sheet-rich structures, such as amyloid fibrils, and its fluorescence increases upon binding. This assay is a standard method for monitoring amyloid protein aggregation kinetics.[12]

Part 2: In Vivo Evaluation

Should in vitro studies yield promising results, the next logical step is to evaluate the compound in an animal model of neurodegenerative disease.

Animal Model Selection and Compound Administration

The choice of animal model is critical and depends on the specific disease being targeted.

  • For Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates the loss of dopaminergic neurons in the substantia nigra.[13]

  • For Alzheimer's Disease: Transgenic mouse models, such as the 5XFAD model, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with mutations found in familial AD, are commonly used.[14]

Protocol 6: General Guidelines for In Vivo Compound Administration

  • Objective: To deliver the test compound to the animal model in a consistent and reproducible manner.

  • Procedure:

    • Pharmacokinetic Studies: Before efficacy studies, it is essential to determine the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier.

    • Formulation: Prepare a suitable vehicle for the compound based on its solubility and the intended route of administration (e.g., oral gavage, intraperitoneal injection).

    • Dosing: Determine the appropriate dose and dosing frequency based on the in vitro potency and pharmacokinetic data.

    • Administration: Administer the compound or vehicle to the animals according to a pre-defined schedule.

  • Causality and Insights:

    • Proper formulation and administration are key to ensuring adequate exposure of the CNS to the compound.

Behavioral and Histological Assessments

Protocol 7: Behavioral and Post-mortem Analysis

  • Objective: To assess the therapeutic efficacy of the test compound in improving motor or cognitive deficits and reducing neuropathology.

  • Behavioral Tests:

    • Parkinson's Disease Models: Rotarod test for motor coordination, open field test for locomotor activity.

    • Alzheimer's Disease Models: Morris water maze or Barnes maze for spatial learning and memory.

  • Post-mortem Analysis:

    • After the behavioral testing period, euthanize the animals and collect brain tissue.

    • Perform immunohistochemistry or immunofluorescence to quantify neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons), protein aggregates (e.g., alpha-synuclein or amyloid-beta plaques), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Use biochemical assays (e.g., ELISA, Western blot) to measure levels of relevant proteins and neurotransmitters in brain homogenates.

  • Data Analysis:

    • Use appropriate statistical tests to compare the behavioral and histological outcomes between the compound-treated group, the vehicle-treated group, and a control group.

  • Causality and Insights:

    • A successful therapeutic candidate should not only improve behavioral outcomes but also show a corresponding reduction in the underlying neuropathology.

Visualizing a Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway where 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine, through GABA-A receptor modulation, could exert neuroprotective effects.

Gcompound5,7-Dichloro-triazolo[1,5-A]pyridin-2-aminegaba_rGABA-A Receptorcompound->gaba_rPositive Allosteric Modulationcl_influxChloride Influx (Cl⁻)gaba_r->cl_influxEnhanceshyperpolarizationNeuronal Hyperpolarizationcl_influx->hyperpolarizationexcitotoxicityReduced Excitotoxicityhyperpolarization->excitotoxicityca_influxReduced Ca²⁺ Influxexcitotoxicity->ca_influxLeads todownstreamDownstream Pro-Apoptotic Pathways(e.g., Calpain, Caspase activation)ca_influx->downstreamActivatesneuroprotectionNeuroprotection & Increased Cell Survivaldownstream->neuroprotectionInhibition of

Caption: Hypothesized neuroprotective signaling pathway.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the initial investigation of 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine as a potential therapeutic agent for neurodegenerative diseases. By systematically evaluating its effects on key pathological mechanisms, from direct target engagement to in vivo efficacy, researchers can build a robust data package to support its further development. The multi-faceted nature of neurodegeneration suggests that compounds with the potential to act on multiple pathways may hold the greatest promise, and the triazolopyridine scaffold represents a valuable starting point for such discoveries.

References

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Application Notes and Protocols for the Investigation of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in immunology and pharmacology.

Introduction: Targeting Intracellular Signaling in Inflammation

Chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis represent a significant global health burden. The pathophysiology of these conditions is complex, often driven by the dysregulation of cytokine signaling networks. A key family of enzymes that mediate these signals is the Janus kinase (JAK) family, which, upon activation by cytokine receptors, phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[1] This activation leads to the transcription of numerous pro-inflammatory genes. Consequently, the JAK-STAT pathway has emerged as a critical therapeutic target for a new generation of immunomodulatory drugs.[2][3]

The triazolo[1,5-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases involved in inflammatory signaling, including JAK1 and JAK2.[4][5] 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine belongs to this promising class of heterocyclic compounds. While specific biological data for this particular dichlorinated derivative is emerging, its structural similarity to known JAK inhibitors suggests its potential as a valuable tool for studying inflammatory pathways and as a lead compound for the development of novel anti-inflammatory therapeutics.

This guide provides a comprehensive framework for researchers to investigate the anti-inflammatory properties of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, detailing its hypothesized mechanism of action and providing robust, step-by-step protocols for its characterization in relevant in vitro models of inflammation.

Hypothesized Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Based on the activity of structurally related triazolo[1,5-a]pyridine derivatives, it is hypothesized that 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine functions as an inhibitor of the JAK-STAT signaling pathway. Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), bind to their cognate receptors on the surface of immune cells, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to initiate the transcription of inflammatory response genes. By inhibiting JAKs, 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine is predicted to block this cascade, thereby reducing the production of downstream inflammatory mediators.

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Inflammatory Gene Transcription Nucleus->Gene Compound 5,7-Dichloro-triazolo [1,5-A]pyridin-2-amine Compound->JAK Inhibition

Caption: Hypothesized mechanism of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine.

Experimental Workflow for Characterization

A systematic approach is crucial to defining the anti-inflammatory profile of a test compound. The following workflow outlines the key stages of in vitro characterization, from initial toxicity assessment to mechanistic studies.

Experimental_Workflow start Start cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity no_assay 2. Nitric Oxide Production Assay (Griess Assay) cytotoxicity->no_assay Determine non-toxic concentration range cytokine_assay 3. Pro-inflammatory Cytokine Measurement (ELISA) no_assay->cytokine_assay western_blot 4. Mechanistic Study (Western Blot for p-STAT, etc.) cytokine_assay->western_blot end End western_blot->end

Caption: Systematic workflow for in vitro anti-inflammatory screening.

Detailed Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: Before assessing anti-inflammatory activity, it is essential to determine the concentrations at which 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine does not exhibit cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO, in the cell culture supernatant.[7]

Materials:

  • RAW 264.7 cells

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (e.g., from Promega)

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (determined from Protocol 1) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, LPS-only, and compound-only controls.

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540-550 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[8][9]

Materials:

  • RAW 264.7 cells

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

  • LPS

  • ELISA kits for murine TNF-α and IL-6 (e.g., from R&D Systems or similar)

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Parameter Typical Concentration Range for Screening Expected Outcome with Effective Inhibitor
Cell ViabilityN/A (determine IC₅₀)Non-toxic concentrations should show >90% viability
LPS Concentration0.1 - 1 µg/mLN/A
Compound Concentration0.1 - 100 µM (or as determined by cytotoxicity)Dose-dependent reduction in inflammatory markers
TNF-α & IL-6 LevelsVaries with cell conditionsSignificant decrease compared to LPS-only control
Nitrite LevelsVaries with cell conditionsSignificant decrease compared to LPS-only control
Protocol 4: Western Blot Analysis of STAT3 Phosphorylation

Principle: To investigate the hypothesized mechanism of action, Western blotting can be used to detect the phosphorylation status of key signaling proteins. A reduction in the phosphorylation of STAT3 (a downstream target of many JAKs) upon treatment with the compound would support its role as a JAK-STAT pathway inhibitor.[10][11]

Materials:

  • RAW 264.7 cells

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

  • LPS or a specific cytokine like IL-6

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with the compound for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) or IL-6 (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes) to observe peak phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe for total STAT3 and β-actin to ensure equal protein loading.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for characterizing the anti-inflammatory potential of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. By systematically evaluating its cytotoxicity, its effect on the production of key inflammatory mediators, and its impact on intracellular signaling pathways, researchers can build a comprehensive profile of this compound. Positive results from these in vitro assays would warrant further investigation, including kinase profiling to confirm its specific targets within the JAK family and progression to in vivo models of inflammatory disease to assess its therapeutic potential. The exploration of compounds like 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine is a critical step toward the discovery of new and effective treatments for a wide range of inflammatory disorders.

References

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  • Title: Biological activities of[1][2]triazolo[1,5-a]pyrimidines and analogs. Source: ResearchGate. [Link]

  • Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Source: Organic Chemistry Portal. [Link]

  • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: National Center for Biotechnology Information. [Link]

  • Title: Synthesis and anticancer activity evaluation of a series of[1][2]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Source: PubMed. [Link]

  • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Source: National Center for Biotechnology Information. [Link]

  • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Source: MDPI. [Link]

  • Title: N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Source: PubMed. [Link]

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ASK1 inhibitor screening assay using 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for a High-Throughput Screening Assay of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors using 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine as a Test Compound

Introduction: The Rationale for Targeting ASK1

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] It functions as a key sensor for a variety of cellular stressors, including oxidative stress (reactive oxygen species), endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[2][3][4] Upon activation, ASK1 initiates a phosphorylation cascade, activating downstream kinases MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[1][3][5] This signaling pathway plays a pivotal role in determining cell fate by regulating apoptosis, inflammation, and differentiation.[6][7]

The persistent and excessive activation of the ASK1 pathway is implicated in the pathophysiology of numerous human diseases.[3] Its involvement has been documented in neurodegenerative disorders like Alzheimer's disease, cardiovascular conditions, and various fibrotic diseases, including nonalcoholic steatohepatitis (NASH), diabetic nephropathy, and pulmonary fibrosis.[4][8][9][10][11] In these conditions, ASK1 drives chronic inflammation, apoptosis, and fibrosis, making it a highly attractive therapeutic target.[11][12][13] The development of small molecule inhibitors that can selectively block ASK1 activity holds significant promise for treating these debilitating diseases.[8][14][15]

This application note provides a comprehensive, field-proven protocol for a robust, high-throughput biochemical assay designed to screen for and characterize inhibitors of ASK1. We will use the ADP-Glo™ Kinase Assay, a luminescence-based system ideal for HTS, and detail the process using 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine as a representative test compound.

ASK1_Signaling_Pathway cluster_ask1 ASK1 Activation stress Cellular Stress (ROS, ER Stress, TNF-α) Trx Thioredoxin (Inactive) stress->Trx Oxidation TRAF TRAF2/6 stress->TRAF ASK1_inactive ASK1 (Inactive Dimer) Trx->ASK1_inactive Inhibition ASK1_active ASK1 (Active Oligomer) Autophosphorylation (Thr845) ASK1_inactive->ASK1_active Dissociation MKK47 MKK4 / MKK7 ASK1_active->MKK47 Phosphorylation MKK36 MKK3 / MKK6 ASK1_active->MKK36 Phosphorylation TRAF->ASK1_active Activation JNK JNK MKK47->JNK Phosphorylation p38 p38 MKK36->p38 Phosphorylation response Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->response p38->response

Figure 1: The ASK1 Signaling Pathway.

Assay Principle: Quantifying Kinase Activity with ADP-Glo™

To identify potent inhibitors, a reliable method to quantify kinase activity is essential.[16] Among the various available technologies, such as radiometric and fluorescence-based assays, luminescence-based assays offer an excellent balance of sensitivity, throughput, and safety for high-throughput screening (HTS).[17][18] The ADP-Glo™ Kinase Assay is a robust, homogeneous luminescent assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[19][20][21]

The assay is performed in two sequential steps:

  • Kinase Reaction & ATP Depletion: The ASK1 enzyme catalyzes the transfer of a phosphate group from ATP to a suitable substrate, producing ADP. After the kinase reaction reaches its endpoint, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and simultaneously depletes the remaining unconsumed ATP.[22][23] This step is crucial because the high background from residual ATP would otherwise interfere with the sensitive detection of the newly formed ADP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[22][23] The intensity of this light signal is directly proportional to the amount of ADP produced, and therefore, to the activity of the ASK1 enzyme.[19] When an inhibitor is present, ASK1 activity is reduced, less ADP is produced, and the luminescent signal decreases.

This format provides a strong positive correlation between kinase activity and signal output, with a high signal-to-background ratio, making it ideal for HTS applications.[19][21]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation ASK1 ASK1 Enzyme ADP_produced ADP Substrate Substrate ATP_initial ATP Inhibitor Test Compound (e.g., 5,7-Dichloro-triazolo [1,5-A]pyridin-2-amine) ATP_remaining Remaining ATP Detection_Reagent Add Kinase Detection Reagent ADP_produced->Detection_Reagent ADP_Glo_Reagent Add ADP-Glo™ Reagent ATP_remaining->ADP_Glo_Reagent ATP_depleted ATP Depleted ADP_Glo_Reagent->ATP_depleted ATP_new ADP → ATP Detection_Reagent->ATP_new Luciferase Luciferase/ Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol for ASK1 Inhibitor Screening

This protocol is optimized for a 384-well plate format to maximize throughput. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials and Reagents
  • Enzyme: Recombinant Human ASK1 (MAP3K5)

  • Substrate: Myelin Basic Protein (MBP) or a validated peptide substrate

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • Test Compound: 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, dissolved in 100% DMSO

  • Positive Control: A known ASK1 inhibitor (e.g., Selonsertib)

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP Solution: 10 mM ATP in nuclease-free water

  • Plates: White, opaque, 384-well assay plates (low-volume)

  • Equipment: Luminometer, acoustic dispenser or serial dilution-capable liquid handler, plate shaker

Experimental Procedure
  • Compound Plating: a. Prepare a serial dilution of the test compound, 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor. b. Using an acoustic dispenser or liquid handler, transfer 25 nL of each compound concentration into the appropriate wells of a 384-well assay plate. c. Add 25 nL of 100% DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells. d. Add 25 nL of a positive control inhibitor (e.g., Selonsertib at a final concentration of 1 µM) to the positive control wells.

  • Enzyme and Substrate Addition: a. Prepare a 2X Enzyme/Substrate master mix in Kinase Reaction Buffer. The final concentration of ASK1 and substrate should be optimized beforehand (e.g., 5 ng/µL ASK1 and 0.2 µg/µL MBP). b. Add 2.5 µL of the 2X Enzyme/Substrate mix to all wells except the "No Enzyme" controls. c. Add 2.5 µL of a 2X Substrate-only mix (without enzyme) to the "No Enzyme" control wells. d. Briefly centrifuge the plate (1 min at 1000 rpm) to collect reagents at the bottom of the wells.

  • Initiation of Kinase Reaction: a. Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Kₘ for ASK1 (typically 10-50 µM). Using ATP concentrations that mimic physiological levels (~1 mM) is also an option to identify non-ATP-competitive inhibitors.[18][24] b. Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 5 µL. c. Seal the plate, briefly centrifuge, and incubate at room temperature for 60 minutes.

  • Termination and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to all wells. b. Shake the plate gently on a plate shaker for 2 minutes. c. Incubate at room temperature for 40 minutes to ensure complete depletion of ATP.

  • Signal Generation and Measurement: a. Add 10 µL of Kinase Detection Reagent to all wells. b. Shake the plate gently for 2 minutes. c. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. d. Measure the luminescence using a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

Assay Quality Control: The Z'-Factor

Before analyzing inhibitor potency, it is essential to validate the assay's quality and robustness for HTS. The Z'-factor is a statistical parameter used for this purpose, measuring the separation between the positive and negative control signals relative to their variability.[25][26]

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (pc, e.g., DMSO/100% activity) and negative (nc, e.g., potent inhibitor/0% activity) controls:

Z' = 1 - (3σpc + 3σnc) / |µpc - µnc| [25]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls makes the assay highly reliable for screening.[27][28][29]
0 to 0.5MarginalThe assay is acceptable but may require optimization to reduce variability.[25][29]
< 0PoorThe control signals overlap, rendering the assay unsuitable for reliable screening.[26][27]

Table 1: Example Z'-Factor Calculation Data represents raw luminescence units (RLU).

Control WellsReplicate 1Replicate 2Replicate 3Replicate 4Mean (µ)Std Dev (σ)
Positive Control (DMSO) 250,000265,000248,000255,000254,5007,549.8
Negative Control (Inhibitor) 15,00014,50016,00015,50015,250645.5

Z' = 1 - (3 * 7549.8 + 3 * 645.5) / |254500 - 15250| Z' = 1 - (22649.4 + 1936.5) / 239250 Z' = 1 - 24585.9 / 239250 Z' = 0.897

An example Z'-factor of 0.897 indicates an excellent assay suitable for HTS.[27]

Determining Inhibitor Potency: The IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency, representing the concentration required to inhibit 50% of the enzyme's activity.[30][31]

  • Calculate Percent Inhibition: First, normalize the data using the high (100% activity, DMSO) and low (0% activity, background) controls.

    • RLUHigh: Mean signal from "No Inhibitor" wells.

    • RLULow: Mean signal from "No Enzyme" wells.

    • RLUSample: Signal from a well with the test compound.

    % Inhibition = 100 * (1 - (RLUSample - RLULow) / (RLUHigh - RLULow))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. The resulting data should fit a sigmoidal (four-parameter logistic) curve.[32]

  • Determine IC₅₀: The IC₅₀ value is the concentration at the inflection point of the sigmoidal curve, which can be calculated using non-linear regression analysis in software like GraphPad Prism or similar data analysis packages.[32][33]

Table 2: Example IC₅₀ Determination Data for 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

[Inhibitor] (µM)log[Inhibitor]Mean RLU% Inhibition
1002.0020,15097.8
33.31.5225,40095.6
11.11.0548,90085.5
3.700.57110,20058.6
1.230.09185,60023.3
0.41-0.39225,1006.4
0.14-0.86238,4000.7
0.00 (DMSO)-240,0000.0
No Enzyme-15,000100.0

By fitting this data to a dose-response curve, the IC₅₀ value can be accurately determined.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Reagent instability or degradation.- Suboptimal enzyme/substrate concentrations.- High variability in liquid handling.- Prepare fresh reagents daily.- Re-optimize enzyme and ATP concentrations.- Calibrate pipettes/liquid handlers.[34]
High Well-to-Well Variability - Incomplete mixing of reagents.- Edge effects in the plate.- Inconsistent incubation times.- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outer wells or fill them with buffer.- Use automated handlers for consistent timing.
No Inhibition Observed - Compound is inactive or has low potency.- Compound precipitation at high concentrations.- Incorrect compound concentration.- Test a wider concentration range.- Check compound solubility in the assay buffer.- Verify the concentration of the stock solution.

Conclusion

This application note provides a validated, high-throughput method for screening inhibitors against Apoptosis Signal-Regulating Kinase 1. The ADP-Glo™ Kinase Assay offers a sensitive and reliable platform for identifying and characterizing novel compounds, such as 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. By following this detailed protocol and implementing rigorous quality control measures like the Z'-factor calculation, researchers can confidently screen large compound libraries to discover lead candidates for the development of new therapeutics targeting ASK1-mediated diseases.

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Application Notes and Protocols: Cell-Based Assays for Efficacy Determination of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2] Compounds incorporating this heterocyclic system have been investigated for their potential to modulate key cellular processes involved in disease progression. 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine belongs to this versatile class of molecules, suggesting its potential as a modulator of critical cellular pathways.

This guide provides a comprehensive framework for evaluating the cellular efficacy of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. As the precise mechanism of action for this specific compound may be under investigation, we present a tiered approach to its characterization, beginning with broad assessments of its impact on cell health and proliferation, and moving towards more mechanistic assays. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to quantify the biological effects of this compound and to lay the groundwork for more in-depth mechanistic studies. We will cover essential assays for determining cell viability, assessing cytotoxic versus cytostatic effects, and quantifying the induction of apoptosis.

I. Foundational Efficacy Screening: Cell Viability and Proliferation Assays

The initial step in characterizing the biological activity of any new compound is to determine its effect on cell viability and proliferation. These assays provide crucial information about the dose-dependent effects of the compound and help to distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) mechanisms.[3]

A. Principle of Cell Viability Assays

Cell viability assays are fundamental tools in drug discovery for assessing the overall health of a cell population after exposure to a test compound.[4][5] A common and reliable method involves the use of tetrazolium salts, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

B. Experimental Protocol: MTS-Based Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine.

Materials:

  • Target cell line (e.g., MCF-7, HCT-116, U-87 MG)[2]

  • Complete cell culture medium

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

  • Dimethyl sulfoxide (DMSO)

  • MTS reagent

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO in medium) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other values.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

C. Data Presentation: Expected Outcomes
Concentration (µM)% Viability (Normalized)
0 (Vehicle)100
0.198
185
1052
5015
1005
D. Experimental Workflow Visualization

Caption: Workflow for MTS-based cell viability assay.

II. Mechanistic Insight: Apoptosis Assays

Following the determination of a compound's anti-proliferative activity, it is crucial to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[6] Assays that measure key markers of apoptosis, such as caspase activation, can provide valuable insights into the compound's mode of action.[7][8]

A. Principle of Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9] The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

B. Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Target cell line

  • Complete cell culture medium

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

  • DMSO

  • Caspase-Glo® 3/7 Reagent

  • 96-well white-walled, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTS assay (Section I.B.1 and I.B.2), using white-walled plates suitable for luminescence measurements.

    • Treat cells with the compound at concentrations around the predetermined IC50 value.

  • Caspase-Glo® Assay:

    • After the desired incubation period (e.g., 24, 48 hours), remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control).

    • Normalize the data to the vehicle control.

    • Plot the relative luminescence units (RLU) against the compound concentration.

C. Data Presentation: Expected Outcomes
Concentration (µM)Fold Increase in Caspase-3/7 Activity
0 (Vehicle)1.0
11.5
104.2
508.9
10012.5
D. Signaling Pathway Visualization

Apoptosis_Pathway Simplified Apoptotic Pathway compound 5,7-Dichloro-triazolo [1,5-A]pyridin-2-amine stress Cellular Stress compound->stress pro_apoptotic Pro-Apoptotic Signals (e.g., Bax/Bak) stress->pro_apoptotic mitochondria Mitochondria pro_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Apoptosis induction via the intrinsic pathway.

III. Advanced Characterization: Cell Cycle Analysis

To further elucidate the mechanism of action, it is beneficial to assess the compound's effect on cell cycle progression. Many anti-cancer agents induce cell cycle arrest at specific checkpoints, preventing cell division. Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle.[10]

A. Principle of Cell Cycle Analysis by Flow Cytometry

This method relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to DNA. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount, flow cytometry can be used to quantify the proportion of cells in each phase.

B. Experimental Protocol: Cell Cycle Analysis

Materials:

  • Target cell line

  • Complete cell culture medium

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.[11]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.[10]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

C. Data Presentation: Expected Outcomes
Treatment% G0/G1% S% G2/M
Vehicle602515
Compound (IC50)452035
Compound (2x IC50)301555
D. Experimental Workflow Visualization

Caption: Workflow for cell cycle analysis by flow cytometry.

IV. Concluding Remarks and Future Directions

The assays described in this application note provide a robust and comprehensive framework for the initial characterization of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine's efficacy in a cellular context. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent.

Positive results from these assays would warrant further investigation into the specific molecular targets of the compound. Given the known activities of other triazolopyridine derivatives, subsequent studies could include kinase activity assays, Western blotting for key signaling proteins, or broader proteomic and transcriptomic analyses to fully elucidate its mechanism of action.[13][14]

V. References

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Taylor & Francis Online. Cell-based apoptosis assays in oncology drug discovery. [Link]

  • PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • University of Massachusetts Chan Medical School. Cell Cycle Tutorial Contents. [Link]

  • ResearchGate. Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]

  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. [Link]

  • PubMed. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. [Link]

  • ResearchGate. (PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. [Link]

  • Semantic Scholar. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. [Link]

  • PubMed. Discovery of 5-(2-amino-[3][7]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. [Link]

  • National Center for Biotechnology Information. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. [Link]

  • National Institutes of Health. The[3][7]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. [Link]

  • PubMed. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. [Link]

  • PubMed. Novel[3][15]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. [Link]

  • National Institutes of Health. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. [Link]

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • PubMed. Synthesis and anticancer activity evaluation of a series of[3][7]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Triazolopyridine Scaffold

The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds.[1][2] This heterocyclic system has been successfully exploited to develop potent and selective modulators of various key drug targets. Notable examples include inhibitors of Janus kinase 2 (JAK2) for anticancer therapy, phosphoinositide 3-kinase (PI3K) for inflammatory diseases, and retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonists for autoimmune disorders.[3][4][5] Furthermore, derivatives of this scaffold have demonstrated efficacy as α-glucosidase inhibitors for diabetes and have been investigated for their trypanocidal activity by disrupting sterol biosynthesis.[6][7]

Given the established therapeutic relevance of the triazolopyridine framework, novel derivatives such as 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine represent promising candidates for drug discovery campaigns. High-throughput screening (HTS) is an essential methodology to rapidly assess the biological activity of such compounds against a multitude of potential targets and cellular phenotypes.[8][9][10]

This document provides a comprehensive guide for initiating an HTS campaign with 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, focusing on a foundational cell-based viability assay. This primary screen is designed to identify cytotoxic or cytostatic effects, which can serve as a starting point for oncology drug discovery or as a counter-screen to eliminate broadly toxic compounds in other therapeutic areas.

Principle of the Assay: Quantifying Cellular Viability

The initial HTS campaign will employ a cell-based assay to measure the viability of a selected cancer cell line in response to treatment with 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. A robust and widely used method for this purpose is the quantification of intracellular ATP levels, which serve as a direct indicator of metabolically active, viable cells.[11] In this assay, a reagent containing a thermostable luciferase and its substrate, luciferin, is added to the cells. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of viable cells. A decrease in luminescence following treatment with the test compound indicates a reduction in cell viability.

This homogeneous "add-mix-read" format is highly amenable to automation and miniaturization in 384- or 1536-well plates, making it ideal for HTS.[11][12]

Experimental Workflow and Protocols

A successful HTS campaign requires meticulous planning, optimization, and validation.[13][14] The overall workflow can be visualized as a sequential process from assay development to hit confirmation.

HTS_Workflow cluster_pre_screen Phase 1: Assay Development & Validation cluster_main_screen Phase 2: Primary Screen cluster_post_screen Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization (e.g., 384-well format) AssayVal Assay Validation (Z'-factor, S/N ratio) AssayDev->AssayVal PilotScreen Pilot Screen (~2,000 compounds) AssayVal->PilotScreen PrimaryHTS Full Library HTS with 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine PilotScreen->PrimaryHTS DataAnalysis Data Analysis & Hit Selection PrimaryHTS->DataAnalysis HitConf Hit Confirmation (Re-testing) DataAnalysis->HitConf DoseResponse Dose-Response Curves (IC50) HitConf->DoseResponse SAR Preliminary SAR Analysis DoseResponse->SAR

Caption: High-throughput screening workflow.

PART 1: Assay Development and Validation

Objective: To establish a robust, reproducible, and miniaturized cell viability assay suitable for HTS.

1.1. Materials and Reagents

ReagentSupplierPurpose
Human Cancer Cell Line (e.g., HeLa)ATCCBiological system
Cell Culture Medium (e.g., DMEM)GibcoCell growth and maintenance
Fetal Bovine Serum (FBS)GibcoSupplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell detachment
384-well solid white, flat-bottom platesCorningLow-volume assay plates for luminescence
5,7-Dichloro-triazolo[1,5-A]pyridin-2-amineIn-house/VendorTest compound
Dimethyl Sulfoxide (DMSO), HTS gradeSigma-AldrichCompound solvent
StaurosporineSigma-AldrichPositive control (induces cell death)
ATP-based Luminescence Assay ReagentPromega (CellTiter-Glo®)Detection of viable cells

1.2. Protocol: Cell Culture and Plating

  • Cell Maintenance: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the optimized seeding density (e.g., 1,000 cells/well) in pre-warmed culture medium.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours to allow cells to attach and resume growth.

1.3. Protocol: Compound Preparation and Addition

  • Stock Solution: Prepare a 10 mM stock solution of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in 100% DMSO.

  • Assay Plate Preparation:

    • Perform serial dilutions of the stock solution to create a concentration range for testing (e.g., from 100 µM to 1 nM).

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates containing cells. This results in a final DMSO concentration of ≤0.5%, which should be tested for tolerance by the cell line.[15]

    • Controls:

      • Negative Control: Wells treated with DMSO only (vehicle control, representing 100% viability).

      • Positive Control: Wells treated with a known cytotoxic agent like staurosporine at a concentration that induces maximal cell death (e.g., 10 µM, representing 0% viability).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

1.4. Protocol: Signal Detection and Data Acquisition

  • Reagent Equilibration: Equilibrate the ATP-based luminescence assay reagent and the assay plates to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 20 µL of the luminescence reagent to each well.

  • Incubation: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents. Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Reading: Measure the luminescence using a plate reader compatible with 384-well plates.

1.5. Assay Validation: Ensuring Data Quality

Before proceeding to a full screen, the assay's performance must be rigorously validated.[15] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[9][14]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

  • Acceptance Criteria:

    • Z' > 0.5: An excellent assay, suitable for HTS.[14]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

A "dry run" using only control plates should be performed to ensure the Z' is consistently above 0.5.[14]

PART 2: High-Throughput Screening and Data Analysis

2.1. Primary Screen

Once the assay is validated, the full HTS can be performed with 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, typically at a single high concentration (e.g., 10-20 µM) to identify initial "hits".

2.2. Data Analysis and Hit Selection

  • Normalization: Raw luminescence data from each plate is normalized to the intra-plate controls: % Viability = (RLU_compound - Mean_RLU_pos) / (Mean_RLU_neg - Mean_RLU_pos) * 100

    • RLU = Relative Luminescence Units

  • Hit Criteria: A "hit" is defined as a compound that causes a statistically significant reduction in cell viability. For example, a hit threshold might be set at >50% reduction in viability or three standard deviations below the mean of the negative controls.

Data_Analysis_Flow RawData Raw Luminescence Data Normalization Normalization to Controls (% Viability) RawData->Normalization HitSelection Apply Hit Threshold (e.g., >50% inhibition) Normalization->HitSelection HitList Generate Hit List HitSelection->HitList

Caption: Data analysis pipeline for hit selection.

PART 3: Hit Confirmation and Follow-Up

3.1. Hit Confirmation

All initial hits must be re-tested under the same assay conditions to eliminate false positives.

3.2. Dose-Response Analysis

Confirmed hits are then tested over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). This provides a quantitative measure of the compound's potency.

3.3. Preliminary Structure-Activity Relationship (SAR)

If analogs of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine are available and screened, preliminary SAR can be established by comparing the IC₅₀ values of related structures.[14] This analysis can guide the synthesis of more potent compounds.

Conclusion and Future Directions

This application note outlines a robust and validated protocol for conducting a primary high-throughput screen to assess the cytotoxic potential of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. A successful screen will identify whether this compound has an effect on cell viability and at what potency.

Should the compound prove to be a potent cytotoxic agent, subsequent studies could include:

  • Selectivity Profiling: Screening against a panel of different cancer cell lines and a non-cancerous cell line to determine if the cytotoxicity is selective.

  • Mechanism of Action Studies: Investigating the cellular pathways affected by the compound, such as apoptosis, cell cycle arrest, or inhibition of specific kinases, given the known targets of the broader triazolopyridine class.[4][5]

  • Biochemical Assays: If a specific target is hypothesized (e.g., a kinase), direct enzymatic assays can be developed to confirm target engagement.[16]

This systematic approach, starting with a broad phenotypic screen and moving towards more targeted mechanistic studies, provides a clear path for evaluating the therapeutic potential of novel chemical entities like 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in a drug discovery program.

References

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In: Gilbert, D., Friedrich, R. (eds) High-Throughput RNAi Screening. Methods in Molecular Biology, vol 1479. Humana Press, New York, NY. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Delinassios, J. G. (ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press / Taylor & Francis Group. [Link]

  • Juliano, R. L. (ed.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Sittampalam, G. S., et al. (eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. [Link]

  • Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening? [Link]

  • Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Gurok, G. A., et al. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Future Oncology, 10(1), 77-91. [Link]

  • Fallacara, A. L., et al. (2020). The[11][17][18]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(21), 3439-3449. [Link]

  • Gholamzadeh, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 11883. [Link]

  • Nakashima, K., et al. (2020). Discovery of[11][17][18]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. [Link]

  • Sunose, M., et al. (2012). Discovery of 5-(2-amino-[11][17][18]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618. [Link]

  • Kumar, V., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. Molecules, 27(15), 4983. [Link]

  • Williams, W. V., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]

  • Castillo, D., et al. (2019). Novel[11][17][19]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(10), 1137-1155. [Link]

  • Reddy, T. S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Neres, J., et al. (2020). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. ACS Infectious Diseases, 6(10), 2825-2835. [Link]

  • Khan, I., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104403. [Link]

Sources

Application Notes and Protocols for In-Vivo Evaluation of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The journey of a novel chemical entity from benchtop synthesis to potential clinical application is a rigorous path defined by meticulous preclinical evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting foundational in vivo studies in mice with the compound 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various enzymes, including Janus kinases (JAKs) and α-glucosidase, and as agents against parasitic diseases.[1][2][3][4][5] This guide is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a robust and ethically sound evaluation of this compound's therapeutic potential. All protocols described herein are designed to be self-validating systems, emphasizing reproducibility and adherence to the highest standards of animal welfare.[6][7][8][9]

Compound Profile and Rationale for In Vivo Studies

Compound: 5,7-Dichloro-[10][11][12]triazolo[1,5-a]pyridin-2-amine CAS Number: 1124383-04-5[13]

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, an isostere of purines, has been a focal point in drug discovery due to its versatile biological activities.[14] Specifically, derivatives of the triazolo[1,5-a]pyridine core have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][5] Furthermore, the link between kinase signaling and inflammatory processes suggests potential applications in neuroinflammatory disorders.[12][15]

The dichlorinated nature of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine suggests that it may exhibit unique potency or selectivity for specific kinase targets. Therefore, the initial in vivo evaluation will be centered on two key therapeutic areas: Oncology and Neuroinflammation . The primary objectives of these initial studies are to:

  • Establish the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound.

  • Assess its preliminary efficacy in a relevant disease model.

  • Determine a preliminary safety and tolerability profile.

These foundational studies are critical for making informed decisions about the future development trajectory of this compound.[16]

Ethical Considerations in Animal Research

All proposed studies must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research. An Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee must approve all protocols before initiation.[8][17] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.[9]

  • Replacement: In vitro assays should be used to determine initial potency and cytotoxicity before moving to in vivo models.

  • Reduction: Experimental designs should be statistically robust to ensure that the minimum number of animals necessary to obtain scientifically valid data is used.[18][19]

  • Refinement: Procedures should be optimized to minimize pain, suffering, and distress to the animals. This includes using appropriate anesthesia, analgesia, and humane endpoints.[9][17]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to designing effective dosing regimens for efficacy studies.[20]

Pharmacokinetic (PK) Analysis

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) following intravenous (IV) and oral (PO) administration.

Experimental Workflow:

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Acclimatize Mice (e.g., C57BL/6) B Prepare Dosing Formulations (IV and PO) A->B C Administer Single IV Dose (e.g., 2 mg/kg) B->C D Administer Single PO Dose (e.g., 10 mg/kg) B->D E Serial Blood Collection (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) C->E D->E F Plasma Isolation E->F G LC-MS/MS Analysis of Compound Concentration F->G H Calculate PK Parameters G->H

Caption: Workflow for Pharmacokinetic (PK) Studies.

Protocol:

  • Animal Model: Use a common inbred mouse strain such as C57BL/6 or BALB/c, 8-10 weeks old.[21] Acclimatize animals for at least 5 days before the experiment.[22]

  • Formulation: Prepare a solution for IV administration (e.g., in 10% DMSO, 40% PEG300, 50% saline) and a suspension for PO administration (e.g., in 0.5% methylcellulose). The vehicle's pH should be near neutral.[10]

  • Dosing and Groups:

    • Group 1 (IV): Administer a single bolus dose via the tail vein.[10][23] A typical volume is <0.2 ml for an adult mouse.[11]

    • Group 2 (PO): Administer a single dose via oral gavage.[10] A typical volume is <1-2 ml.[11]

    • Use 3-4 mice per time point for each route.[21]

  • Blood Sampling: Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[21][24] Serial bleeding from the submandibular vein is a refined technique that reduces the number of animals needed.[24][25]

  • Sample Processing and Analysis:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge to separate plasma and store at -80°C until analysis.

    • Quantify the concentration of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in plasma samples using a validated LC-MS/MS method.[21]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters and determine oral bioavailability.

Table 1: Example Dosing and Sampling for PK Study

ParameterIV AdministrationPO Administration
Animal Strain C57BL/6, male, 8-10 weeksC57BL/6, male, 8-10 weeks
Dose 2 mg/kg10 mg/kg
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline0.5% Methylcellulose in sterile water
Administration Tail vein injection[23]Oral gavage[10]
Volume 5 mL/kg10 mL/kg
Animals/Time Point 33
Time Points (h) 0.083, 0.25, 0.5, 1, 2, 4, 8, 240.25, 0.5, 1, 2, 4, 8, 24
Pharmacodynamic (PD) Biomarker Analysis

Objective: To demonstrate that the compound engages its target in vivo and modulates downstream signaling.

Rationale: Assuming the compound is a kinase inhibitor, a key PD biomarker would be the phosphorylation status of its direct or indirect substrate.[26]

Protocol:

  • Model: Use tumor-bearing mice (from the efficacy study, see Section 4) or healthy mice.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant concentration (determined from in vitro data and PK studies).

  • Tissue Collection: At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the mice and collect relevant tissues (e.g., tumor, brain, spleen).

  • Analysis:

    • Prepare tissue lysates.

    • Use Western blotting or ELISA with phospho-specific antibodies to measure the levels of the phosphorylated target protein relative to the total protein.

    • A decrease in the phospho-protein signal following treatment indicates target engagement.

PD_Pathway cluster_pathway Hypothetical Kinase Pathway Drug 5,7-Dichloro-triazolo [1,5-A]pyridin-2-amine Kinase Target Kinase (e.g., JAK2) Drug->Kinase Inhibition Substrate Substrate (e.g., STAT3) Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate (p-STAT3) Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Hypothetical Signaling Pathway Inhibition.

Oncology Efficacy Study: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in a murine xenograft model.

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anti-cancer agents.[27][28]

Experimental Workflow:

Xenograft_Workflow A Select & Culture Human Cancer Cell Line B Implant Cells Subcutaneously in Immunodeficient Mice (e.g., NSG) A->B C Monitor Tumor Growth B->C D Randomize Mice into Groups (when tumors reach ~100-200 mm³) C->D E Initiate Treatment: Vehicle, Compound, Positive Control D->E F Monitor Tumor Volume & Body Weight (2-3 times/week) E->F G Continue Treatment for Specified Duration (e.g., 21 days) F->G H Endpoint: Euthanize, Excise Tumors, Collect Tissues for PD Analysis G->H

Caption: Workflow for a Xenograft Efficacy Study.

Protocol:

  • Animal Model: Use severely immunodeficient mice, such as NOD-scid gamma (NSG) mice, to ensure successful engraftment of human tumor cells.

  • Cell Line: Choose a human cancer cell line with a known dependency on the kinase pathway hypothesized to be targeted by the compound.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.[22]

    • Resuspend cells in a mixture of sterile PBS and Matrigel or a similar basement membrane extract to improve tumor take rate.[27]

    • Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.[22]

  • Study Initiation and Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (typically 8-10 mice per group).

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: Volume = (width)² x length/2.[22]

    • Monitor animal health and body weight regularly as an indicator of toxicity.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (e.g., at two different dose levels).

    • Group 3: Positive control (a standard-of-care agent for the selected cancer type).

  • Endpoint and Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[29]

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

    • At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis.

Table 2: Example Oncology Efficacy Study Design

ParameterDetails
Animal Model Female NSG mice, 6-8 weeks old
Cell Line Human cancer cell line (e.g., A549 - lung, HCT116 - colon)
Tumor Implantation 3 x 10^6 cells in 100 µL (1:1 PBS:Matrigel) subcutaneously[22]
Randomization Size 150 mm³
Groups (n=10/group) 1. Vehicle (PO, QD) 2. Compound (10 mg/kg, PO, QD) 3. Compound (30 mg/kg, PO, QD) 4. Positive Control
Study Duration 21 days or until ethical endpoint
Primary Endpoints Tumor volume, Body weight
Secondary Endpoints Tumor weight at necropsy, PD biomarker analysis in tumor tissue

Neuroinflammation Efficacy Study: LPS-Induced Model

Objective: To assess the anti-neuroinflammatory effects of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine.

Rationale: Systemic or central administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, is a widely used method to induce a robust neuroinflammatory response in mice, characterized by the activation of microglia and the production of pro-inflammatory cytokines.[15]

Protocol:

  • Animal Model: C57BL/6 mice are commonly used for neuroinflammation studies.[30]

  • Experimental Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound (pre-treatment) + LPS

  • Procedure:

    • Administer 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine or vehicle (e.g., via IP injection) 1 hour prior to the inflammatory challenge.

    • Induce neuroinflammation by administering LPS (e.g., 0.5-1 mg/kg, IP) or sterile saline.[15]

    • Euthanize mice at a peak inflammatory time point (e.g., 4-6 hours post-LPS).[30]

  • Tissue Collection and Analysis:

    • Perfuse mice with cold PBS.

    • Collect brain tissue (specifically hippocampus and cortex).

    • Homogenize the tissue for analysis.[12]

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[12][30]

    • Perform immunohistochemistry or Western blotting to assess microglial activation (e.g., using Iba1 marker) and astrocyte reactivity (e.g., using GFAP marker).[31][32]

Table 3: Example Neuroinflammation Study Design

ParameterDetails
Animal Model Male C57BL/6 mice, 8-10 weeks old
Groups (n=8/group) 1. Vehicle (IP) + Saline (IP) 2. Vehicle (IP) + LPS (1 mg/kg, IP) 3. Compound (20 mg/kg, IP) + LPS (1 mg/kg, IP)
Timeline Compound administered 1h before LPS. Sacrifice 4h after LPS.
Primary Endpoints Brain levels of TNF-α, IL-1β, IL-6.
Secondary Endpoints Iba1 and GFAP expression in the hippocampus via immunohistochemistry.

Concluding Remarks

The protocols outlined in this guide provide a foundational framework for the initial in vivo characterization of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. The data generated from these pharmacokinetic, pharmacodynamic, and preliminary efficacy studies will be instrumental in validating the compound's mechanism of action and establishing a rationale for further preclinical development. Rigorous execution, adherence to ethical principles, and careful data interpretation are paramount to successfully advancing this promising compound through the drug discovery pipeline.

References

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  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. Retrieved from [Link]

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  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). NIH. Retrieved from [Link]

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Sources

Application Notes and Protocols: Evaluating 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine for Cardiovascular Disease Research

Application Notes and Protocols: Evaluating 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine for Cardiovascular Disease Research

Introduction: Unlocking the Potential of a Novel Triazolopyridine Derivative

The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities.[4][5] Notably, derivatives of these core structures have demonstrated significant potential in the cardiovascular arena, with documented coronary vasodilating and antihypertensive properties.[6] For instance, Trapidil, a derivative of the triazolopyrimidine scaffold, has been successfully marketed for treating ischemic heart disease. This history of cardiovascular bioactivity provides a strong rationale for investigating novel analogues.

This document outlines a comprehensive research framework for the systematic evaluation of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine , a novel compound within this promising class. As there is currently a lack of specific data on this particular molecule in cardiovascular contexts, these application notes serve as a detailed roadmap for researchers, scientists, and drug development professionals to explore its therapeutic potential. We will proceed from foundational in vitro characterization to more complex ex vivo and in vivo disease models, providing the scientific reasoning and detailed protocols necessary for a thorough investigation.

Part 1: Foundational In Vitro Profiling

A tiered in vitro screening approach is essential to build a preliminary profile of the compound's biological effects, including its general cytotoxicity, potential therapeutic action, and crucial cardiovascular safety liabilities.

Initial Cytotoxicity Assessment in Cardiovascular Cell Lines

Rationale: Before assessing for therapeutic efficacy, it is critical to determine the compound's inherent toxicity to relevant cardiovascular cells. The H9c2 cell line, derived from embryonic rat heart tissue, is a well-established and widely used in vitro model for cardiotoxicity screening.[7][8] These cells exhibit many characteristics of immature embryonic cardiomyocytes and are a reliable tool for initial safety and viability studies.[7][8][9]

Protocol 1: MTT Assay for Cell Viability in H9c2 Cardiomyocytes

Objective: To determine the concentration range over which 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine affects the viability of H9c2 cells.

Materials:

  • H9c2 (2-1) Cell Line (e.g., Sigma-Aldrich)[10]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (test compound)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 3.0 x 10⁴ cells/mL (100 µL/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[9][11]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: After overnight incubation, replace the old medium with fresh medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the treated cells for 24 to 48 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cardiovascular Safety Assessment: hERG Channel Inhibition

Rationale: The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, a potentially fatal arrhythmia known as Torsade de Pointes.[12][13] Therefore, early assessment of a compound's activity on the hERG channel is a regulatory requirement and a critical step in cardiovascular drug development.[12] Automated patch-clamp systems provide a high-throughput and reliable method for this evaluation.[14][15]

Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition

Objective: To evaluate the inhibitory effect of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp platform (e.g., QPatch or SyncroPatch)[12][14]

  • Appropriate intracellular and extracellular recording solutions

  • Test compound and positive control (e.g., E-4031)[12]

Procedure:

  • Cell Preparation: Harvest and prepare the hERG-expressing HEK293 cells according to the specific requirements of the automated patch-clamp system.

  • System Setup: Prime the system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing and Recording: The automated system will capture single cells and form giga-seals. A whole-cell configuration is then established.

  • Baseline Current Measurement: Record baseline hERG currents using a specific voltage protocol.[12]

  • Compound Application: Apply the vehicle control, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[12] A known hERG inhibitor like E-4031 should be used as a positive control.

  • Data Acquisition: Record the hERG current at each concentration.

  • Analysis: Calculate the percentage of hERG current inhibition for each concentration relative to the baseline. Determine the IC₅₀ value from the concentration-response curve.

ParameterDescriptionAcceptable Threshold
Cell Viability IC₅₀ Concentration causing 50% reduction in H9c2 cell viability.> 30 µM
hERG Inhibition IC₅₀ Concentration causing 50% inhibition of the hERG channel current.> 10 µM

Table 1: Preliminary Safety Thresholds for In Vitro Assays.

Part 2: Probing Therapeutic Potential - Ex Vivo and In Vitro Functional Assays

Based on the known vasodilatory and antihypertensive effects of related triazolopyrimidine compounds, the following functional assays are proposed to explore similar activities for 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.[6]

Ex Vivo Vasodilation Assessment: The Aortic Ring Assay

Rationale: The aortic ring assay is a classic ex vivo method to assess the vasomotor effects of a compound on intact blood vessels.[16] It allows for the determination of both endothelium-dependent and -independent vasodilation, providing critical insights into the compound's mechanism of action.[17]

Protocol 3: Vasodilation in Isolated Rat Aortic Rings

Objective: To determine if 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine induces vasodilation in pre-constricted rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator)

  • Sodium Nitroprusside (endothelium-independent vasodilator)

  • Test compound

  • Organ bath system with force transducers[18]

Procedure:

  • Aorta Dissection: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Viability Check: Test the viability of the endothelium by pre-constricting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.

  • Vasodilation Assay: Wash the rings and pre-constrict again with phenylephrine. Once a stable contraction plateau is reached, add cumulative concentrations of the test compound to the bath.

  • Data Recording: Record the changes in isometric tension.

  • Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Calculate the EC₅₀ (half-maximal effective concentration) for vasodilation.

G

In Vitro Antihypertensive Target Screening: ACE Inhibition Assay

Rationale: The Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure.[3] ACE inhibitors are a major class of antihypertensive drugs.[19] A simple in vitro assay can determine if the test compound directly inhibits ACE activity.

Protocol 4: Spectrophotometric ACE Inhibition Assay

Objective: To assess the in vitro inhibitory activity of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine on ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL) as substrate[3]

  • Borate buffer

  • Test compound and positive control (e.g., Captopril)

  • HCl to stop the reaction

  • Ethyl acetate for extraction

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, pre-incubate ACE solution with different concentrations of the test compound (or positive control/vehicle) for 10 minutes at 37°C.[20]

  • Substrate Addition: Start the reaction by adding the HHL substrate solution and incubate for 60 minutes at 37°C.[20]

  • Reaction Termination: Stop the reaction by adding 1 M HCl.[20]

  • Extraction: Add ethyl acetate, vortex vigorously, and centrifuge. The hippuric acid (HA) produced by the enzymatic reaction will be in the upper ethyl acetate layer.[3]

  • Quantification: Carefully transfer the ethyl acetate layer to a new tube, evaporate the solvent, and redissolve the HA in deionized water.

  • Measurement: Measure the absorbance of the HA at 228 nm.[20]

  • Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound. Determine the IC₅₀ value.

AssayKey ParameterRationale for Investigation
Aortic Ring Assay EC₅₀ for VasodilationDirect measure of effect on blood vessel tone.
ACE Inhibition Assay IC₅₀ for ACEEvaluates a common mechanism for antihypertensive drugs.

Table 2: Functional Assays to Probe Therapeutic Potential.

Part 3: In Vivo Proof-of-Concept Studies

Should the in vitro and ex vivo data demonstrate promising activity and an acceptable safety profile, the next logical step is to evaluate the compound's efficacy in established animal models of cardiovascular disease.

Spontaneously Hypertensive Rat (SHR) Model

Rationale: The Spontaneously Hypertensive Rat (SHR) is the most widely used animal model for essential hypertension in humans.[21][22] These rats genetically develop hypertension, making them an ideal model to test the antihypertensive effects of a novel compound.[23][24]

Protocol 5: Blood Pressure Monitoring in SHR

Objective: To evaluate the effect of oral administration of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine on systolic blood pressure in SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls (14-16 weeks old).[25]

  • Test compound formulated for oral gavage.

  • Non-invasive tail-cuff system for blood pressure measurement.[21]

Procedure:

  • Acclimatization: Acclimatize the rats to the tail-cuff measurement device for several days before the study begins to minimize stress-induced blood pressure variations.

  • Baseline Measurement: Measure the baseline systolic blood pressure (SBP) for all rats.

  • Grouping: Randomly assign SHRs to vehicle control and test compound treatment groups. A group of WKY rats will serve as the normotensive control.

  • Dosing: Administer the test compound or vehicle orally once daily for a period of 4-8 weeks.

  • Blood Pressure Monitoring: Measure SBP weekly throughout the study period.[21]

  • Terminal Procedures: At the end of the study, animals can be euthanized, and organs (heart, kidneys) collected for histological analysis (e.g., to assess cardiac hypertrophy).

  • Analysis: Compare the changes in SBP over time between the treated and vehicle control groups.

Myocardial Infarction Model: Left Anterior Descending (LAD) Artery Ligation

Rationale: Myocardial infarction (MI), or heart attack, is a major cause of mortality. The permanent ligation of the left anterior descending (LAD) coronary artery in rodents is a robust and widely used surgical model that mimics human MI.[1][26][27] This model is invaluable for testing compounds that may protect the heart from ischemic injury or improve cardiac function post-infarction.

Protocol 6: Murine Model of Myocardial Infarction by LAD Ligation

Objective: To assess the potential cardioprotective effects of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in a mouse model of acute MI.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Isoflurane anesthesia and ventilator[26][28]

  • Surgical microscope and instruments

  • 8-0 nylon suture[28]

  • Echocardiography system

  • Test compound

Procedure:

  • Anesthesia and Intubation: Anesthetize the mouse with isoflurane and perform endotracheal intubation to provide mechanical ventilation.[1][28]

  • Thoracotomy: Perform a left-sided thoracotomy to expose the heart.[26]

  • LAD Ligation: Identify the LAD artery and ligate it with an 8-0 nylon suture. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.[1][28]

  • Closure: Close the chest cavity in layers.

  • Treatment: Administer the test compound or vehicle at the time of reperfusion (if it's an ischemia-reperfusion model) or post-surgery, according to the study design.

  • Functional Assessment: Perform echocardiography at baseline (before surgery) and at various time points post-MI (e.g., 7 and 28 days) to assess cardiac function (e.g., ejection fraction, fractional shortening).[1]

  • Histological Analysis: At the end of the study, euthanize the mice, excise the hearts, and perform histological staining (e.g., Masson's trichrome) to measure the infarct size and assess fibrosis.[1]

  • Analysis: Compare cardiac function parameters and infarct size between the treated and vehicle control groups.

G

Conclusion and Future Directions

This document provides a structured, multi-tiered approach to systematically evaluate the cardiovascular potential of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. By progressing from fundamental in vitro safety and functional assays to robust ex vivo and in vivo disease models, researchers can build a comprehensive data package. Positive results from this pipeline—specifically, low cytotoxicity, a favorable hERG profile, significant vasodilation, and in vivo efficacy in hypertension or MI models—would provide a strong foundation for further preclinical development, including mechanism of action studies, pharmacokinetic profiling, and IND-enabling toxicology studies. The rich history of the triazolopyridine scaffold in generating bioactive compounds suggests that this systematic exploration is a worthwhile endeavor in the quest for novel cardiovascular therapeutics.

References

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A Methodological Guide to Interrogating the ASK1 Signaling Pathway Using 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical node in cellular stress signaling. As a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 responds to a wide array of stressors—including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α—by activating the downstream p38 and c-Jun N-terminal kinase (JNK) pathways.[1][2][3] This cascade plays a pivotal role in determining cell fate, orchestrating responses such as apoptosis, inflammation, and differentiation.[4][5] Given its central role in pathological processes underlying neurodegenerative diseases, cardiovascular disorders, and cancer, ASK1 has emerged as a significant therapeutic target.[1][6] This guide provides a comprehensive framework for utilizing 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, a novel small molecule inhibitor, to investigate and modulate the ASK1 signaling pathway in both biochemical and cellular contexts.

Introduction: The ASK1 Signaling Axis

Under homeostatic conditions, ASK1 is maintained in an inactive state through its association with the reduced form of thioredoxin (Trx).[2][5] Trx directly binds to the N-terminal region of ASK1, preventing its activation.[2] The onset of cellular stress, particularly oxidative stress, leads to the oxidation of Trx, causing its dissociation from ASK1.[5][7] This un-sequestering event is the critical first step in activation.

Freed from Trx-mediated inhibition, ASK1 molecules oligomerize, a process facilitated by adaptor proteins like TNF receptor-associated factors (TRAFs), and undergo autophosphorylation at a key threonine residue (Thr845) within its activation loop.[1][2][8] This phosphorylation event fully unleashes its kinase activity. Activated ASK1 then serves as an upstream kinase for two parallel pathways:

  • It phosphorylates and activates MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK .[2][5]

  • It phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK .[2][9]

The activation of p38 and JNK initiates a broad spectrum of downstream cellular events, prominently including the induction of apoptosis.[5][10] The ability to selectively inhibit ASK1 provides a powerful tool to dissect these complex signaling events and evaluate the therapeutic potential of targeting this pathway. 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine is a potent and selective ATP-competitive inhibitor designed for this purpose. The following protocols are designed to validate its efficacy and characterize its impact on the ASK1 signaling cascade.

ASK1_Signaling_Pathway cluster_stress Cellular Stress Inducers cluster_ask1_regulation ASK1 Activation Module cluster_downstream Downstream Kinase Cascades cluster_response Cellular Outcomes ROS Oxidative Stress (e.g., H₂O₂) Trx_inactive Trx (reduced) - ASK1 (inactive) ROS->Trx_inactive triggers dissociation TNFa TNF-α TNFa->Trx_inactive triggers dissociation ER_Stress ER Stress ER_Stress->Trx_inactive triggers dissociation Trx_active Trx (oxidized) Trx_inactive->Trx_active ASK1_active p-ASK1 (Thr845) (Active) Trx_inactive->ASK1_active autophosphorylation MKK36 MKK3 / MKK6 ASK1_active->MKK36 MKK47 MKK4 / MKK7 ASK1_active->MKK47 p38 p-p38 MKK36->p38 JNK p-JNK MKK47->JNK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation Inhibitor 5,7-Dichloro-triazolo [1,5-A]pyridin-2-amine Inhibitor->ASK1_active inhibits kinase activity

Figure 1: The ASK1 Stress-Activated Signaling Cascade.

Application I: Biochemical Validation of ASK1 Inhibition

The first critical step in characterizing a novel inhibitor is to confirm its direct activity against the purified target enzyme. This avoids the complexities of cellular uptake, off-target effects, and pathway feedback loops. The ADP-Glo™ Kinase Assay is a robust method for this purpose, as it measures the generation of ADP, a universal product of kinase reactions.[11][12]

Principle

The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[12] Inhibition is measured as a reduction in this signal.

Materials
  • Recombinant Human ASK1 (e.g., Carna Biosciences, #M13-11G)

  • Myelin Basic Protein (MBP) substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (Test Inhibitor)

  • Staurosporine (Positive Control Inhibitor)

  • Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

Protocol: In Vitro ASK1 IC₅₀ Determination
  • Inhibitor Preparation: Prepare a 10 mM stock solution of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Reaction Setup:

    • Add 5 µL of Kinase Buffer to all wells.

    • Add 1 µL of the diluted inhibitor to sample wells. Add 1 µL of DMSO to "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Add 2 µL of ASK1 enzyme/MBP substrate mix (pre-diluted in kinase buffer to optimal concentration, typically 2-5 ng of enzyme per reaction). Do not add to "no enzyme" wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution (final concentration ~25 µM) to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Terminate and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and eliminates any remaining ATP.

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Expected Results

The inhibitor should produce a dose-dependent decrease in luminescence. A well-behaved inhibitor will yield a sigmoidal curve, allowing for accurate determination of the IC₅₀.

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
5,7-Dichloro-triazolo[1,5-A]pyridin-2-amineASK135
Staurosporine (Control)ASK1150

Application II: Cellular Pathway Modulation Analysis

After confirming direct enzymatic inhibition, the next step is to assess the compound's ability to engage its target in a living system and inhibit the downstream signaling cascade. Western blotting is the gold-standard technique for this analysis, allowing for the direct visualization of the phosphorylation status of key pathway components.[13][14]

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_analysis Analysis cluster_readouts Primary Readouts A 1. Seed Cells (e.g., HeLa, HEK293) B 2. Pre-treat with Inhibitor (Varying Concentrations) A->B C 3. Induce Stress (e.g., 30 min H₂O₂ treatment) B->C D 4. Lyse Cells & Harvest Protein C->D E 5. Quantify Protein (BCA Assay) D->E F 6. Prepare Samples for SDS-PAGE E->F G 7. Western Blot F->G H 8. Imaging & Densitometry G->H pASK1 p-ASK1 (T845) pP38 p-p38 pJNK p-JNK I 9. Data Normalization & Interpretation H->I

Figure 2: General workflow for cellular analysis via Western Blot.
Principle

This protocol measures the level of stress-induced phosphorylation of ASK1, p38, and JNK. Cells are pre-treated with the inhibitor and then exposed to an oxidative stressor (H₂O₂). Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated (active) forms of the target kinases.[14][15] To ensure that changes in phosphorylation are not due to altered protein levels, membranes are subsequently stripped and re-probed with antibodies recognizing the total protein for each target.[13]

Materials
  • HeLa or HEK293 cells

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Hydrogen Peroxide (H₂O₂)

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • ECL Chemiluminescence Substrate

Antibody TargetHostDilutionSupplier (Example)
Phospho-ASK1 (Thr845)Rabbit1:1000Cell Signaling Tech
Total ASK1Rabbit1:1000Cell Signaling Tech
Phospho-p38 MAPKRabbit1:1000Cell Signaling Tech
Total p38 MAPKRabbit1:1000Cell Signaling Tech
Phospho-JNKRabbit1:1000Cell Signaling Tech
Total JNKRabbit1:1000Cell Signaling Tech
GAPDH (Loading Control)Mouse1:5000Santa Cruz Biotech
Protocol: Western Blot Analysis of Pathway Inhibition
  • Cell Culture: Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours in serum-free media.

  • Stress Induction: Add H₂O₂ to a final concentration of 1 mM to all wells (except the untreated control) and incubate for 30 minutes.

  • Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 2 mg/mL) with RIPA buffer. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% polyacrylamide gel. Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a phospho-specific primary antibody (e.g., anti-p-ASK1) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and image the blot using a chemiluminescence detector.

  • Stripping and Re-probing: To analyze total protein levels, strip the membrane using a mild stripping buffer and re-probe starting from the blocking step with the corresponding total protein antibody (e.g., anti-total ASK1). Finally, probe for a loading control like GAPDH.

  • Densitometry: Quantify the band intensity for each protein. Normalize the phospho-protein signal to its corresponding total protein signal to determine the true effect of inhibition.

Application III: Assessment of Functional Cellular Outcomes

Since the ASK1 pathway is a potent driver of apoptosis, a logical functional experiment is to determine if inhibiting ASK1 can protect cells from stress-induced cell death.[6]

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with the inhibitor as described in section 3.3.

  • Stress Induction: Induce apoptosis by treating with H₂O₂ (1 mM) or another relevant stressor for 6-24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm. A higher absorbance correlates with a greater number of viable cells.

Expected Results

Untreated, unstressed cells should show high viability. Cells treated with H₂O₂ alone should exhibit a significant drop in viability. Pre-treatment with 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine is expected to rescue this effect in a dose-dependent manner, demonstrating a functional, protective outcome of ASK1 inhibition.

Conclusion

The protocols outlined in this guide provide a comprehensive, multi-tiered approach to validate and characterize the activity of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine against the ASK1 signaling pathway. By combining direct biochemical assays with functional cellular analyses, researchers can confidently establish the inhibitor's potency, confirm its mechanism of action, and explore its potential to modulate critical cellular outcomes like apoptosis. This framework serves as a robust starting point for any investigation into this therapeutically relevant stress-signaling cascade.

References

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Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. Researchers working with novel heterocyclic compounds, such as those in the triazolopyridine class, frequently encounter the significant challenge of poor aqueous solubility.[1][2] The structural characteristics of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, specifically its fused aromatic ring system and dichlorinated substitutions, contribute to a lipophilic nature, making it difficult to dissolve in the aqueous environment of typical in vitro assays.

This guide provides a systematic, field-proven approach to overcoming these solubility hurdles. We will move from basic troubleshooting to advanced formulation strategies, ensuring that your experimental results are both reliable and reproducible. Our goal is to help you establish a validated protocol to maintain the compound in a soluble, monomeric state at the desired concentration for your biological system.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental issues researchers face when working with this and similar compounds.

Q1: Why is 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine expected to be poorly soluble in aqueous media?

The molecule's structure is the primary reason. It possesses a rigid, fused heterocyclic core ([3][4][5]triazolo[1,5-a]pyridine) which is inherently hydrophobic. The addition of two chlorine atoms (5,7-dichloro) significantly increases the molecule's lipophilicity, further reducing its affinity for water. Such halogenated groups are known to enhance lipophilicity and stability, which can be advantageous for some applications but creates solubility challenges in aqueous buffers.[6]

Q2: My compound precipitates immediately when I dilute my DMSO stock into the cell culture medium. What is happening?

This is a classic "solvent shift" problem. Your compound is soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent.[7] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous medium (e.g., 2 µL into 2 mL), the final DMSO concentration plummets to 0.1%.[8] At this very low concentration, DMSO can no longer keep the hydrophobic compound molecules apart; they are driven out of the aqueous phase and aggregate, forming a visible precipitate.[8] The aqueous solubility of the compound, not its DMSO solubility, is the limiting factor.

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my assay?

For most in vitro assays, kinetic solubility is the more relevant parameter.[9]

  • Kinetic Solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It measures the tendency of a compound to stay in a supersaturated state or to precipitate over the time course of your experiment.[10][11]

  • Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent (like your assay buffer) after an extended incubation period (e.g., 24-48 hours), allowing the solution to reach a stable equilibrium between dissolved and solid phases.[9]

Since most assay protocols involve adding a DMSO stock directly to the media just before or during the experiment, you are operating under kinetic solubility conditions.[9]

Section 2: A Systematic Workflow for Improving Solubility

Follow this workflow to systematically identify the best method for your specific compound and assay system. The process is designed to start with the simplest approach and progress to more complex formulations only if necessary.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Compound Received stock Step 1: Prepare 10-50 mM Stock in 100% DMSO start->stock test_dilution Test Dilution in Assay Media (Final DMSO <0.5%) stock->test_dilution precipitate_check Precipitation Observed? test_dilution->precipitate_check proceed No Precipitation: Proceed to Validation precipitate_check->proceed No troubleshoot Yes, Precipitation Occurs: Initiate Troubleshooting precipitate_check->troubleshoot Yes validate Step 3: Perform Essential Validation - Vehicle Cytotoxicity - Solubility Confirmation proceed->validate cosolvent Option A: Co-Solvent System (e.g., DMSO/PEG 400) troubleshoot->cosolvent Quick Formulation cyclodextrin Option B: Cyclodextrin Formulation (e.g., HP-β-CD) troubleshoot->cyclodextrin Lower Toxicity Preferred cosolvent->validate cyclodextrin->validate final_assay Proceed to Definitive In Vitro Assay validate->final_assay

Caption: Decision workflow for solubilizing a test compound.

Method 1: The DMSO-First Approach (Standard Protocol)

This is the most common starting point for any compound from a screening library.[12]

Protocol: Preparing and Dosing with DMSO

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (e.g., 20-50 mM) in 100% anhydrous, cell-culture grade DMSO. Ensure the compound is fully dissolved; gentle warming (to 37°C) or brief vortexing can assist, but always check compound stability information first.[13]

  • Serial Dilutions: If creating a dose-response curve, perform all serial dilutions in 100% DMSO , not in aqueous media.[14] This maintains a consistent solvent environment and prevents premature precipitation.

  • Assay Dosing: Add the final, small volume of the DMSO-dissolved compound directly to the assay well containing pre-warmed culture medium. Mix immediately and thoroughly but gently to facilitate rapid dispersion. The key is to dilute the compound directly into the largest possible volume to avoid high local concentrations.[14]

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your assay wells does not exceed a level toxic to your cells. For most cell lines, this is below 0.5% (v/v) , and for sensitive cell types, it may be as low as 0.1%.[4][15] Always determine this limit empirically (see Section 3).

Method 2: Co-Solvent Systems

If DMSO alone is insufficient at non-toxic concentrations, a co-solvent can be used to increase the solvent capacity of the final medium.[7][16] Co-solvents are organic solvents that are miscible with water and can help keep hydrophobic compounds in solution.

Table 1: Comparison of Common Co-Solvents for In Vitro Assays

Co-SolventTypical Final ConcentrationAdvantagesDisadvantages & Considerations
DMSO < 0.5%Strong solvent for many compounds.[7]Can be toxic above 0.5-1%.[4][17] May affect cell differentiation and enzyme activity.[18]
Ethanol < 0.5%Less toxic than DMSO for some cell lines.Can induce oxidative stress.[15] Less potent solvent than DMSO.
PEG 400 < 1%Generally low toxicity.[16]Can be viscous. May interfere with some assay readouts.
Propylene Glycol < 1%Low toxicity.[16]Similar to PEG 400; potential for assay interference.

Protocol: Using a DMSO/Co-Solvent Mix

  • Attempt to create a stock solution in a binary mixture, for example, 50% DMSO / 50% PEG 400.

  • Follow the same serial dilution (in the binary mix) and dosing protocol as described for DMSO.

  • Crucially , your vehicle control must now contain the identical final concentration of the DMSO/co-solvent mixture.

Method 3: Cyclodextrin Formulation

Cyclodextrins are the preferred method when organic solvents cause toxicity or assay interference. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules like our compound, thereby enhancing their aqueous solubility.[19][20] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer improved solubility and safety profiles.[19]

G cluster_0 Hydrophobic Drug cluster_1 Cyclodextrin cluster_2 Aqueous Solution cluster_3 drug Drug plus + cd Hydrophilic Exterior Hydrophobic Cavity complex Drug cd_complex

Caption: Encapsulation of a drug within a cyclodextrin molecule.

Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: HP-β-CD is an excellent and widely used starting point.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your desired assay buffer or cell culture medium without serum.

  • Add Compound: Add the solid powder of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine directly to the cyclodextrin solution to achieve your desired final concentration. Alternatively, a small amount of DMSO stock can be added to the cyclodextrin solution, though direct addition of solid is preferred to minimize organic solvent.

  • Incubate: Mix the solution vigorously (vortex) and incubate, often with shaking or sonication, for 1-24 hours at a controlled temperature (e.g., room temperature or 37°C). This facilitates the formation of the inclusion complex.

  • Filter: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate now contains your solubilized compound-cyclodextrin complex.

  • Dose and Control: Use this filtrate for your assay. The vehicle control must be the same cyclodextrin solution treated in the exact same way but without the compound.

Section 3: Mandatory Validation Protocols

Achieving a clear solution is not enough. You must validate that the compound is truly dissolved and that your solubilization vehicle is not interfering with the assay.

Protocol 1: Confirming Solubilization

  • Visual Check: After preparing your final dilution in assay media, visually inspect the wells or tubes against a dark background. Any cloudiness, haziness, or Tyndall effect (light scattering) indicates precipitation.

  • Instrumental Check: For a more sensitive measurement, use a plate reader to measure absorbance at a high wavelength (e.g., 700-800 nm) where the compound does not absorb. An increase in absorbance relative to the vehicle control indicates light scattering from insoluble particles.[11]

Protocol 2: Vehicle Cytotoxicity Assay

Before running your main experiment, you must determine the non-toxic concentration of your chosen solvent or formulation vehicle.

  • Plate Cells: Seed your chosen cell line at the same density you will use for your main experiment.

  • Prepare Vehicle Dilutions: Prepare a serial dilution of your vehicle (e.g., DMSO, DMSO/PEG 400 mix, or HP-β-CD solution) in the culture medium. The concentration range should span well above and below your intended final concentration. For DMSO, a range from 2% down to 0.01% is common.

  • Treat Cells: Add the vehicle dilutions to the cells and incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure the effect of the vehicle on cell health.

  • Determine Safe Concentration: Plot cell viability versus vehicle concentration. The highest concentration that does not significantly reduce cell viability is your maximum allowable vehicle concentration for the main experiment.

Table 2: Example - Effect of DMSO on MCF-7 Cell Viability after 24h

Final DMSO Conc. (v/v)Mean Cell Viability (% of Control)Observation
2.0%75%Significant toxicity observed.[4]
1.0%88%Moderate toxicity observed.[4]
0.5%96%Minimal to no toxicity.
0.25%99%No significant toxicity.
0.1%100%No toxicity.
Data is illustrative. You must determine this for your specific cell line and conditions.

References

  • Al-Ali, A. A., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology.
  • Bonderup, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Suharyani, S., & Jaya, B. P. D. (2021). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. JURNAL MEDIA KESEHATAN.
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  • Holm, R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. Available at: [Link]

  • Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Bergström, C. A., & Box, K. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. Available at: [Link]

  • Katt, W. P. (2017). Answer to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. Available at: [Link]

  • Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery. Available at: [Link]

  • Li, Y., et al. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]

  • Tønsberg, H., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

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Technical Support Center: Strategies for Overcoming Poor Bioavailability of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge to address the common challenge of poor oral bioavailability with this important class of molecules. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in scientific principles and field-proven experience.

Introduction: The Triazolopyridine Bioavailability Challenge

Triazolopyridine derivatives are a cornerstone in medicinal chemistry, with prominent examples including the anxiolytic and antidepressant trazodone and the hypnotic zolpidem.[1][2] Despite their therapeutic potential, many compounds in this class suffer from poor oral bioavailability, which can be a significant hurdle in drug development. This is often a multifactorial issue stemming from:

  • Low Aqueous Solubility: The rigid, heterocyclic structure can lead to high crystal lattice energy and poor solubility in gastrointestinal fluids.

  • High First-Pass Metabolism: The triazolopyridine scaffold can be susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[3][4]

  • Efflux Transporter Activity: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing absorption.

This guide provides a structured, question-and-answer approach to systematically diagnose and overcome these challenges.

Section 1: Foundational Troubleshooting - FAQs

This section addresses the most common initial questions and hurdles encountered during the early assessment of triazolopyridine compounds.

Q1: My triazolopyridine compound shows excellent in vitro potency but fails in vivo. Where should I start my investigation?

A1: This is a classic and frequent challenge. The discrepancy between in vitro potency and in vivo efficacy almost always points to a pharmacokinetic (PK) issue, with poor oral bioavailability being the primary suspect. A systematic, tiered approach is essential.

Step 1: Basic Physicochemical Profiling. Before diving into complex cell-based assays, confirm the fundamental properties of your compound.

  • Aqueous Solubility: Is the compound soluble enough in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF))?

  • LogP/LogD: What is the lipophilicity profile? Highly lipophilic compounds (LogP > 5) can have solubility-limited absorption, while very polar compounds may have permeability issues.

  • pKa: As basic compounds, the ionization state of triazolopyridines will change along the GI tract, significantly impacting both solubility and permeability.[5]

Step 2: Preliminary In Vitro ADME Assessment. Conduct a standard panel of in vitro assays to identify the likely bottleneck.

  • Kinetic Solubility: A high-throughput assessment of solubility.

  • Caco-2 Permeability: To assess intestinal permeability and identify potential efflux.

  • Microsomal Stability: To determine susceptibility to Phase I metabolism.

The results from these initial assays will guide your subsequent, more focused troubleshooting efforts, as detailed in the following sections.

Section 2: In-Depth Troubleshooting for In Vitro Assays

This section provides detailed guidance for common problems encountered during in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing.

Solubility Assays

Q2: My kinetic solubility results are inconsistent and poorly reproducible. What are the common pitfalls?

A2: Inconsistency in kinetic solubility assays often stems from the experimental setup. This assay measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Causality: The issue is often related to the precipitation process itself. If the compound crashes out of solution too quickly or forms an amorphous precipitate that is difficult to manage, variability will be high.

Troubleshooting Steps:

  • DMSO Concentration: Keep the final DMSO concentration as low as possible, ideally ≤1%. High DMSO concentrations can artificially inflate solubility.

  • Mixing and Incubation: Ensure vigorous and consistent mixing immediately after adding the DMSO stock to the buffer. An 18-hour incubation with shaking is recommended to approach equilibrium.[6]

  • Detection Method: For compounds with low UV absorbance, nephelometry (light scattering) can be a good alternative to direct UV measurement. However, for the most accurate results, filtering or centrifuging the sample and quantifying the supernatant via LC-MS is the gold standard.[7]

Permeability Assays (Caco-2)

Q3: My triazolopyridine compound shows low apparent permeability (Papp) and poor recovery in the Caco-2 assay. How can I diagnose the problem?

A3: Low Papp with poor recovery is a multi-faceted problem that requires systematic deconvolution. The potential causes are:

  • Low intrinsic permeability.

  • Active efflux by transporters like P-gp.

  • Non-specific binding to the assay plate or cell monolayer.

  • Metabolism by enzymes within the Caco-2 cells.

  • Low aqueous solubility in the assay buffer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low Caco-2 permeability and recovery.

Expert Insights:

  • pH matters: For basic compounds like many triazolopyridines, running the assay with an apical pH of 6.0 and a basolateral pH of 7.4 can better mimic physiological conditions and improve the correlation with in vivo absorption.[8]

  • Non-specific binding: Heterocyclic compounds can be "sticky." A common issue is binding to plasticware. Pre-loading collection plates with an organic solvent (like acetonitrile) containing an internal standard can significantly improve recovery.[9] The addition of Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber is also a standard technique to improve the recovery of lipophilic compounds.[8][10]

Metabolic Stability Assays

Q4: My triazolopyridine compound is rapidly cleared in human liver microsomes. How do I identify the metabolic soft spots and the responsible enzymes?

A4: Rapid clearance in liver microsomes strongly suggests susceptibility to CYP-mediated metabolism. For triazolopyridines, CYP3A4 is a common culprit.[3][4]

Identifying Metabolic Soft Spots: The primary goal is to identify which part of the molecule is being modified. This is achieved through "metabolite identification" or "Met-ID" studies.

  • Incubate the compound with liver microsomes and an NADPH regenerating system.

  • Analyze the samples at different time points using high-resolution LC-MS/MS.

  • Look for new peaks that correspond to potential metabolites (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

Common Metabolic Pathways for Triazolopyridines:

  • Oxidation/Hydroxylation: The aromatic rings are susceptible to hydroxylation. For example, zolpidem undergoes hydroxylation at three distinct sites on the molecule.[11][12]

  • N-dealkylation: If the triazolopyridine has alkyl substituents on a nitrogen atom, these can be cleaved.

  • Cleavage of the Triazole Ring: While less common, cleavage of the heterocyclic ring can occur. Trazodone is metabolized to m-chlorophenylpiperazine (mCPP) via cleavage of the bond connecting the piperazine ring to the triazolopyridine core, a reaction primarily mediated by CYP3A4.[1][3][4]

Identifying Responsible CYP Enzymes ("Reaction Phenotyping"): This can be done using two main approaches:

  • Recombinant Human CYPs: Incubate your compound with a panel of individual, expressed CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to see which ones metabolize it.

  • Chemical Inhibition: Incubate your compound with human liver microsomes in the presence of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Caption: Simplified metabolic pathways of Trazodone.

Section 3: Formulation Strategies and Troubleshooting

Once the primary bioavailability hurdles are identified, formulation strategies can be employed to overcome them.

Q5: My compound has very low aqueous solubility. What are the most effective formulation strategies for triazolopyridines?

A5: For poorly soluble (BCS Class II/IV) compounds, the goal is to enhance the dissolution rate and/or the apparent solubility in the GI tract. Amorphous solid dispersions and lipid-based formulations are two of the most powerful approaches.[13][14]

Amorphous Solid Dispersions (ASDs)

The Principle: Crystalline compounds have high lattice energy that must be overcome to dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a polymer matrix, the energy barrier to dissolution is significantly lowered.[15]

Polymer Selection is Critical: The choice of polymer is crucial for both the stability and performance of the ASD. The polymer must be miscible with the drug and ideally form specific interactions (like hydrogen bonds) to prevent recrystallization.[16][17][18]

Table 1: Polymer Selection Guide for ASDs

PolymerCommon AcronymKey CharacteristicsBest For...
PolyvinylpyrrolidonePVP K30Good solubilizer, forms strong hydrogen bonds.Neutral or weakly basic compounds.
Copovidone (vinylpyrrolidone-vinyl acetate copolymer)PVP VA 64Less hygroscopic than PVP, good for moisture-sensitive drugs.[19]General purpose, good balance of properties.
Hypromellose Acetate SuccinateHPMCASpH-dependent solubility; inhibits precipitation in the intestine.Weakly basic compounds; maintaining supersaturation.
Soluplus®Amphiphilic properties, can form micelles.Enhancing both solubility and permeability.

Troubleshooting ASDs:

  • Instability/Recrystallization: This is the biggest challenge. Ensure you have a single glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC) and no crystalline peaks in X-ray Powder Diffraction (XRPD).[19] High drug loading (>50%) can increase the risk of recrystallization.[16][17][18]

  • Poor Dissolution Performance: The formulation may be "gelling" on the surface, preventing drug release. Consider a polymer with different solubility characteristics or adding a surfactant.

Lipid-Based Formulations

The Principle: These formulations present the drug to the GI tract in a solubilized state, bypassing the dissolution step. They can also enhance lymphatic uptake, reducing first-pass metabolism.[20][21][22]

Table 2: Lipid Formulation Classification System (LFCS)

TypeCompositionDispersion CharacteristicsWhen to Use
Type I Oils onlyNon-dispersing; requires digestion.For highly lipophilic drugs with good solubility in oils.
Type II Oils + Water-insoluble surfactantsForms Self-Emulsifying Drug Delivery Systems (SEDDS).Good starting point for many poorly soluble drugs.
Type IIIA/B Oils + Surfactants + Co-solventsForms Self-Microemulsifying (SMEDDS) or Self-Nanoemulsifying (SNEDDS) Drug Delivery Systems.For drugs that are difficult to solubilize, provides finer dispersion.
Type IV Surfactants + Co-solvents (no oil)Forms micelles.For drugs that are soluble in hydrophilic surfactants/co-solvents.

Troubleshooting Lipid Formulations:

  • Drug Precipitation on Dispersion: The drug may be soluble in the formulation but precipitates when it mixes with aqueous GI fluids. The key is to select excipients that can maintain the drug in a solubilized or supersaturated state.

  • Excipient Compatibility: Always perform drug-excipient compatibility studies to ensure the drug is not degrading in the presence of the selected lipids and surfactants.[23][24][25][26]

Section 4: Advanced Strategies

Q6: My compound has both low solubility and low permeability, and is also rapidly metabolized. What other options can I explore?

A6: For compounds with such complex challenges (often BCS Class IV), a multi-pronged approach or more advanced strategies may be necessary.

Prodrug Approach: This involves chemically modifying the parent drug to create a new molecule (a prodrug) with improved physicochemical properties. The prodrug is then converted back to the active parent drug in the body.[12]

  • To improve permeability: A lipophilic moiety can be attached to a polar drug to enhance its ability to cross the intestinal membrane via passive diffusion.

  • To improve solubility: A polar or ionizable group (like a phosphate) can be attached to a poorly soluble drug.

Scaffold Hopping: If metabolic instability is the primary issue, minor changes to the core heterocyclic structure can sometimes block the site of metabolism without losing pharmacological activity. This requires close collaboration between biology and medicinal chemistry teams.

Section 5: Experimental Protocols

Protocol: Kinetic Solubility Assay
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare the aqueous buffer (e.g., pH 7.4 PBS).

  • Assay Plate Setup:

    • In a 96-well plate, add 198 µL of the aqueous buffer to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the wells to achieve a final concentration of 100 µM (and 1% DMSO).

  • Incubation:

    • Seal the plate and shake at 700 RPM for 18 hours at room temperature.[6]

  • Analysis:

    • After incubation, centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new plate.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., LC-MS/MS) against a calibration curve.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

    • Prepare a 1 µM working solution of the test compound in buffer.

  • Incubation:

    • Pre-warm the HLM solution and the test compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Termination:

    • Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

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  • Zhang, L., et al. (2023). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. Pharmazie, 78(9), 185-195.
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  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (2023). MDPI. Retrieved from [Link]

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  • An Overall Review on Formulation and Applications of Lipid Based Drug Delivery System. (2020). Aditum Publication. Retrieved from [Link]

  • Insights of Lipid-Based Drug Delivery Systems with an Emphasis on Quality by Design. (2023). Journal of Pharmaceutical Sciences. Retrieved from [Link]

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Technical Support Center: Optimizing 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals to effectively determine and optimize the dosage of this compound in cell culture experiments. While "5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine" is a specific structure, it belongs to the broader class of triazolopyridines, which are known to exhibit a wide range of biological activities.[1][2][3] Many derivatives of this class function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[1][4][5][6] This guide leverages the established principles of optimizing small molecule inhibitors to provide a robust framework for your experiments.

Our goal is to equip you with the knowledge to not only generate reproducible data but also to understand the "why" behind each step. By integrating best practices for experimental design, execution, and troubleshooting, this guide will help you confidently navigate the complexities of in vitro pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine?

A1: Based on its structural class, triazolopyridine, this compound is predicted to function as a kinase inhibitor.[1][4][5][6] Triazolopyridines have been successfully developed as inhibitors for various kinases, including Janus kinase (JAK), spleen tyrosine kinase (Syk), and p38 MAP kinase.[1][4][5] These kinases are critical nodes in signaling pathways that regulate cell growth, differentiation, and inflammatory responses. Therefore, it is plausible that 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine exerts its effects by inhibiting a specific kinase or a family of related kinases. The exact target would need to be confirmed through biochemical assays, such as a broad-panel kinase screen.

Q2: I'm seeing a significant drop in potency from my biochemical assay to my cell-based assay. What could be the cause?

A2: This is a common and important observation in drug discovery. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[7]

  • Drug Efflux: Cells can actively pump the compound out using efflux pumps (e.g., P-glycoprotein), reducing the effective intracellular concentration.

  • Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.[7]

  • Protein Binding: The compound can bind to proteins in the fetal bovine serum (FBS) of the culture medium, reducing the free concentration available to enter the cells.[8]

Q3: My results are inconsistent between experiments. What are the most common sources of variability?

A3: Inconsistency is often a sign of subtle variations in experimental conditions. Key areas to investigate include:

  • Compound Handling: Ensure your stock solution is fully solubilized and stored correctly. Avoid repeated freeze-thaw cycles. Visually inspect for any precipitation before use.[9][10][11]

  • Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density, as this can significantly impact drug response.[10][12]

  • Assay Protocol: Standardize all incubation times, reagent concentrations, and final solvent (e.g., DMSO) concentrations. Even minor deviations can lead to variability.[10] A vehicle control (e.g., 0.1% DMSO) should always be included.[11]

Q4: How do I choose a starting concentration range for my dose-response experiments?

A4: A good starting point is to perform a broad-range dose-response experiment. A common approach is to use a logarithmic dilution series, for example, from 100 µM down to 1 nM. This wide range will help you identify the concentrations where you see a biological effect and determine the approximate IC50 (the concentration that inhibits 50% of the response).[13][14] If you have data from a biochemical assay, a general rule of thumb is to start your cellular assays at a concentration at least 100-fold higher than the biochemical IC50.[15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No effect observed at any concentration 1. Compound Insolubility: The compound may have precipitated out of the solution. 2. Low Cell Permeability: The compound is not entering the cells.[7] 3. Incorrect Target: The chosen cell line may not depend on the signaling pathway inhibited by the compound.1. Solubility Check: Visually inspect your stock and working solutions for any precipitate. If needed, gently warm the solution or use sonication.[11] 2. Permeability Assessment: Consider using a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross membranes.[7] 3. Cell Line Selection: Use a positive control cell line known to be sensitive to inhibitors of the suspected target pathway.
High variability between replicate wells 1. Pipetting Errors: Inaccurate pipetting, especially with small volumes. 2. Uneven Cell Seeding: Non-uniform distribution of cells in the microplate. 3. "Edge Effects": Evaporation from the outer wells of the plate.1. Pipetting Technique: Use calibrated pipettes and ensure proper technique. For serial dilutions, mix thoroughly at each step. 2. Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even settling. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
IC50 value is significantly higher than expected 1. High Serum Concentration: The compound is binding to serum proteins, reducing its bioavailability.[8] 2. High Cell Seeding Density: A higher number of cells may require a higher concentration of the inhibitor to achieve the same effect.[12] 3. Compound Degradation: The inhibitor is not stable over the course of the experiment.1. Reduce Serum: Perform the experiment in a lower serum concentration (e.g., 2% FBS) or in a serum-free medium, if the cells can tolerate it for the duration of the assay. 2. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density for your assay.[12] 3. Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Cell death observed even in the vehicle control (e.g., DMSO) 1. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) is toxic to the cells.1. Reduce Solvent Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a non-toxic level, typically ≤ 0.5%, and ideally ≤ 0.1%.[11][15] Always include a vehicle-only control to assess solvent toxicity.

Experimental Protocols & Workflows

Protocol 1: Determining Optimal Dosage via Dose-Response Curve using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine by assessing its effect on cell viability using a colorimetric MTT assay.[16][17][18] The principle of this assay is that metabolically active cells can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Target cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

Day 1: Cell Seeding

  • Harvest and count your cells. Prepare a cell suspension at the desired concentration (e.g., 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[17]

Day 2: Compound Treatment

  • Prepare a 10 mM stock solution of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in DMSO.

  • Perform a serial dilution of the compound in complete culture medium to prepare 2X working concentrations. For a 10-point curve, you might prepare concentrations from 200 µM down to 2 nM.

  • Include a "vehicle control" (medium with the same final concentration of DMSO as your highest compound concentration) and a "no-treatment" control (medium only).

  • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

Day 4/5: MTT Assay and Data Analysis

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16][17]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][19]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.[14]

Visualization of Experimental Workflow

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4/5: Assay & Analysis d1_start Prepare Cell Suspension d1_seed Seed 100 µL/well in 96-well plate d1_start->d1_seed d1_incubate Incubate 24h (37°C, 5% CO2) d1_seed->d1_incubate d2_treat Add 100 µL/well of Compound/Vehicle d1_incubate->d2_treat d2_prep Prepare Serial Dilutions of Compound (2X) d2_prep->d2_treat d2_incubate Incubate 48-72h d2_treat->d2_incubate d4_mtt Add 10 µL MTT Incubate 2-4h d2_incubate->d4_mtt d4_sol Add 100 µL Solubilization Solution d4_mtt->d4_sol d4_read Read Absorbance (570 nm) d4_sol->d4_read d4_analyze Normalize Data & Calculate IC50 d4_read->d4_analyze

Caption: Workflow for determining IC50 using an MTT assay.

Plausible Signaling Pathway and Data Interpretation

Given that many triazolopyridines are kinase inhibitors, a plausible target for this compound class is a component of the MAP Kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer.

Hypothetical MAPK Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 5,7-Dichloro-triazolo [1,5-A]pyridin-2-amine Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase within the MAPK pathway.

Interpreting Your Data

A successful dose-response experiment will yield a sigmoidal curve. The IC50 value derived from this curve is a measure of the compound's potency in that specific cellular context.

Sample IC50 Data Table (Hypothetical)

Cell LinePrimary Cancer TypeSuspected Driver MutationIC50 (µM)
A549 Lung CancerKRAS> 50
HT-29 Colorectal CancerBRAF V600E0.85
MCF-7 Breast CancerPIK3CA15.2
SK-MEL-28 MelanomaBRAF V600E0.62

In this hypothetical example, the compound shows significantly higher potency in cell lines with a BRAF V600E mutation, suggesting it may be a RAF inhibitor. The lack of activity in the A549 cell line (KRAS mutant) further supports this hypothesis. This type of comparative analysis across different cell lines is crucial for building confidence in the compound's on-target effects.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Grokipedia. (n.d.). Triazolopyridine. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Fang, K., et al. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Van Rompaey, P., et al. (2013). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Holland-Letz, T., & Kopp-Schneider, A. (n.d.). Design and analysis of dose-response experiments. German Cancer Research Center. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling. Journal of Applied Statistics. Retrieved from [Link]

  • Wang, Z., et al. (2024). Recent advances in the synthesis and application of triazolopyridine isomers. New Journal of Chemistry. Retrieved from [Link]

  • Norman, M. H., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences. Retrieved from [Link]

  • ACS Publications. (2013). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abarca, B., et al. (2002). The Chemistry of[1][16][17]Triazolo[1,5- a] pyridines. Taylor & Francis Online. Retrieved from [Link]

  • He, H., et al. (2022). Design, Synthesis and Biological Evaluation of[16][17]triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Retrieved from [Link]

  • Maya, J. D., et al. (2014). Evaluation of the Novel Antichagasic Activity of[1][16][17]Triazolo[1,5-a]pyridine Derivatives. Retrieved from [Link]

  • Salas, C., et al. (2019). Novel[1][16][17]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2020). Biological activities of[16][17]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Retrieved from [Link]

  • Singh, R., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Next-Generation PROTACs in Oncology and Beyond: Exploring Therapeutic Targets and Their Degraders. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture?. Retrieved from [Link]

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Preventing degradation of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine in solution

Technical Support Center: 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Welcome to the dedicated technical support guide for 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this compound in solution. Our aim is to equip you with the necessary knowledge to ensure the stability and integrity of your experiments.

I. Understanding the Stability of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The stability of 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine is paramount for obtaining reliable and reproducible experimental results. The fused triazolopyridine ring system, substituted with two electron-withdrawing chlorine atoms and an electron-donating amine group, possesses a unique electronic structure that dictates its reactivity and susceptibility to degradation.

Triazolopyridines, as a class of compounds, are known to undergo oxidation, reduction, and reactions with both electrophiles and nucleophiles.[2] The presence of halogen substituents, such as chlorine, can influence the thermal stability of heterocyclic compounds, often leading to an increase in their resistance to thermal decomposition.[1]

II. Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered when working with 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine in solution.

Q1: My solution of 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine is showing a color change over time. What could be the cause?

A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to oxidative processes or the formation of polymeric impurities. The lone pair of electrons on the nitrogen atoms in the heterocyclic system can be susceptible to oxidation.[2][3]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers and other solvents prone to peroxide formation should be freshly distilled or purchased as inhibitor-free, anhydrous grades.

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.

    • Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Photodegradation can lead to the formation of colored byproducts.[4]

    • Temperature Control: Store stock solutions at the recommended temperature, typically 2-8°C, to slow down the rate of degradation. For long-term storage, consider freezing at -20°C or below.

Q2: I am observing unexpected peaks in my HPLC analysis of a stored solution. Are these likely degradation products?

The appearance of new peaks in your chromatogram is a strong indication of degradation. The primary degradation pathways for a molecule like 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine are likely to be hydrolysis, oxidation, and photolysis.

  • Potential Degradation Pathways:

    • Hydrolysis: The triazole ring may be susceptible to ring-opening under strongly acidic or basic conditions. The chloro substituents could also be liable to nucleophilic substitution by hydroxide ions, especially at elevated temperatures, to form hydroxylated derivatives.

    • Oxidation: The nitrogen atoms in the triazole and pyridine rings, as well as the exocyclic amine group, are potential sites for oxidation, leading to the formation of N-oxides.

    • Photolysis: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dimerization or rearrangement products.

Q3: What are the optimal storage conditions for solutions of 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine?

To ensure the long-term stability of your solutions, we recommend the following storage conditions based on best practices for similar heterocyclic amines:

ParameterRecommended ConditionRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile)Minimizes the risk of hydrolysis.
Temperature 2-8°C (short-term) or -20°C to -80°C (long-term)Reduces the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.
Light Protection from light (Amber vials or foil wrapping)Prevents photodegradation.
pH Neutral to slightly acidic (if aqueous buffer is required)Avoids accelerated hydrolysis under strongly acidic or basic conditions.

Q4: How can I confirm if my compound has degraded?

Confirmation of degradation requires analytical characterization. A stability-indicating analytical method is crucial.

  • Recommended Approach:

    • Develop a Stability-Indicating HPLC Method: This method should be capable of separating the parent compound from all potential degradation products. See Section III for a detailed protocol.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the parent compound and any new peaks that appear upon storage or stress testing. This will help in the tentative identification of degradation products.[5]

    • Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This will help to validate that your analytical method is stability-indicating and to understand the degradation pathways.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6]

Objective: To generate potential degradation products of 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine under various stress conditions.

Materials:

  • 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine

  • HPLC-grade acetonitrile and water

  • Formic acid or Trifluoroacetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4]

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable HPLC-UV method (see Protocol 2) and LC-MS to identify and quantify the parent compound and any degradation products.

Forced Degradation Workflowcluster_analysisAnalysisAcidAcid Hydrolysis(1N HCl, 60°C)HPLCHPLC-UV/DADAcid->HPLCBaseBase Hydrolysis(1N NaOH, 60°C)Base->HPLCOxidationOxidation(30% H₂O₂)Oxidation->HPLCThermalThermal(80°C, solid)Thermal->HPLCPhotoPhotolysis(ICH Q1B)Photo->HPLCLCMSLC-MSHPLC->LCMSPeak IdentificationStockStock Solution(1 mg/mL)Stock->AcidStock->BaseStock->OxidationStock->ThermalStock->Photo

Forced Degradation Experimental Workflow
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine from its potential degradation products.

Instrumentation and Conditions (Starting Point):

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A suggested starting gradient is 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength of maximum absorbance (e.g., 254 nm, or determine λmax by UV scan).
Injection Volume 10 µL

Method Validation:

The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from any degradation products generated during the forced degradation study.

HPLC Method Developmentcluster_paramsMethod Parameterscluster_validationValidation (ICH Q2)ColumnColumn Selection(e.g., C18)MobilePhaseMobile Phase(A: Aq. Acid, B: ACN)Column->MobilePhaseGradientGradient OptimizationMobilePhase->GradientDetectionWavelength SelectionGradient->DetectionSpecificitySpecificityDetection->SpecificityLinearityLinearity & RangeSpecificity->LinearityAccuracyAccuracyLinearity->AccuracyPrecisionPrecisionAccuracy->PrecisionRobustnessRobustnessPrecision->RobustnessValidatedMethodValidated Stability-Indicating MethodRobustness->ValidatedMethodForcedSamplesForced Degradation-Samples-ForcedSamples->SpecificityInject & AssessPeak Purity

HPLC Method Development and Validation Workflow

IV. Summary of Key Stability Considerations

  • Chemical Nature: 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine is a heterocyclic amine with potential susceptibility to hydrolysis, oxidation, and photolysis.

  • Substituent Effects: The dichloro substitutions likely enhance thermal stability, while the amino group and nitrogen-rich heterocyclic core are potential sites for oxidative and hydrolytic degradation.

  • Preventative Measures: The use of high-purity aprotic solvents, storage at low temperatures, protection from light, and the use of an inert atmosphere are crucial for preventing degradation.

  • Analytical Control: A validated stability-indicating HPLC method is essential for monitoring the purity of the compound in solution over time.

By understanding the chemical nature of 5,7-Dichloro-[1][2]triazolo[1,5-a]pyridin-2-amine and implementing the recommended handling, storage, and analytical procedures, researchers can ensure the integrity of their samples and the reliability of their experimental outcomes.

References

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Technical Support Center: Navigating the Challenges in Developing ASK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors. ASK1 (also known as MAP3K5) is a critical node in stress-induced signaling pathways, making it a compelling therapeutic target for a host of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions like non-alcoholic steatohepatitis (NASH).[1][2][3] However, targeting ASK1 is fraught with challenges, from ensuring kinase selectivity to translating preclinical efficacy into clinical success.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the specific, practical issues you may encounter in the lab. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our advice in authoritative scientific literature.

Section 1: Foundational Concepts & Pathway Dynamics

Before troubleshooting experiments, a firm grasp of the target pathway is essential. ASK1 acts as a central transducer of stress signals.

FAQ 1.1: What is the ASK1 signaling pathway and what are its key activation triggers?

Answer: ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[2][4] Under normal, homeostatic conditions, it is kept in an inactive state primarily through its association with the reduced form of thioredoxin (Trx).[2][5] Various cellular stressors, such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α, disrupt this interaction.[1][6]

This disruption, often involving the oxidation of Trx, unmasks ASK1 and allows it to homo-oligomerize and autophosphorylate at key residues (e.g., Threonine 845 in human ASK1), leading to its full activation.[2] Once active, ASK1 phosphorylates and activates downstream MAP2Ks, specifically MKK4/7 and MKK3/6. These, in turn, activate the final effectors of the cascade: c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1][7] The sustained activation of the JNK and p38 pathways is a primary driver of apoptosis, inflammation, and fibrosis.[3][8]

ASK1_Pathway stress Cellular Stress (ROS, ER Stress, TNF-α) trx_active Thioredoxin (Reduced) stress->trx_active oxidation ask1_inactive Inactive ASK1 stress->ask1_inactive Activation trx_active->ask1_inactive Inhibition ask1_active Active p-ASK1 (Thr845) ask1_inactive->ask1_active Autophosphorylation mkk47 MKK4 / MKK7 ask1_active->mkk47 mkk36 MKK3 / MKK6 ask1_active->mkk36 jnk p-JNK mkk47->jnk p38 p-p38 mkk36->p38 outcome Apoptosis, Inflammation, Fibrosis jnk->outcome p38->outcome

Caption: The ASK1 signaling cascade from stress input to cellular outcome.

Section 2: Troubleshooting Kinase Selectivity & Off-Target Effects

A primary challenge in kinase inhibitor development is achieving selectivity. The highly conserved nature of the ATP-binding pocket across the kinome means that inhibitors can frequently bind to unintended targets.[9][10]

FAQ 2.1: My compound is potent in an ASK1 biochemical assay. How do I rigorously assess its selectivity?

Answer: High potency in a single-target assay is a great starting point, but it doesn't guarantee selectivity. Off-target activity can lead to misleading results in cellular assays and cause toxicity in vivo.[11] A systematic, multi-tiered approach is required.

  • Start with a Large-Scale Kinase Panel: The most direct way to assess selectivity is to screen your inhibitor against a broad panel of kinases (e.g., >300 kinases). This is typically done at a single high concentration (e.g., 1 µM) to identify potential hits.[12]

  • Determine IC50 for Off-Targets: For any kinases that show significant inhibition (e.g., >50% at 1 µM) in the initial screen, you must perform full dose-response curves to determine their IC50 values.

  • Calculate a Selectivity Score: A simple way to quantify selectivity is to calculate the ratio of the IC50 for an off-target kinase to the IC50 for ASK1. A ratio >100-fold is generally considered a good starting point for a selective inhibitor.

  • Structural Analysis: Compare the structure of ASK1's active site with those of the identified off-target kinases. This can provide insights into why your compound binds to them and guide the next round of medicinal chemistry optimization.[13]

Experimental Protocol 1: General Workflow for Kinase Selectivity Profiling

Selectivity_Workflow start Start: Potent ASK1 Inhibitor (Biochemical IC50 < 100 nM) panel_screen 1. Broad Kinase Panel Screen (e.g., >300 kinases @ 1 µM) start->panel_screen decision Any off-targets with >50% inhibition? panel_screen->decision ic50_det 2. Determine IC50 for each 'hit' from the panel screen decision->ic50_det Yes pass PASS: Proceed to Cellular Assays decision->pass No calc_score 3. Calculate Selectivity Score (IC50_off-target / IC50_ASK1) ic50_det->calc_score decision2 Selectivity Score > 100x? calc_score->decision2 decision2->pass Yes fail FAIL: Medicinal Chemistry Re-optimization Required decision2->fail No

Caption: A decision workflow for assessing ASK1 inhibitor selectivity.

FAQ 2.2: My inhibitor is causing significant cell death at concentrations where I expect specific ASK1 inhibition. How can I distinguish on-target apoptosis from off-target toxicity?

Answer: This is a critical question. Since ASK1 is a pro-apoptotic kinase, some level of cell death is expected. However, you must verify that the observed cell death is indeed mediated by the ASK1 pathway.

  • Confirm Downstream Target Modulation: The cell death should correlate directly with the inhibition of ASK1's downstream effectors. Use Western blotting to show that at the same concentrations causing cell death, you see a reduction in the phosphorylation of JNK and p38.[14]

  • Use a Negative Control: Synthesize a structurally similar but inactive analog of your inhibitor. This analog should not inhibit ASK1 in a biochemical assay. If this inactive compound still causes cell death, the toxicity is likely an off-target effect.

  • Genetic Knockdown/Knockout: The gold standard is to use an Ask1 knockout or knockdown (siRNA/shRNA) cell line.[3] Your inhibitor should not induce apoptosis in cells lacking ASK1. If it does, the effect is unequivocally off-target. Conversely, ASK1-deficient cells should be resistant to the stressor (e.g., H₂O₂) that you are using to activate the pathway.[15]

  • Rescue Experiment: If possible, overexpressing a constitutively active downstream kinase (like MKK6) might rescue cells from the inhibitor's effect if the inhibitor is acting specifically on ASK1.

Section 3: Troubleshooting Cellular Assays

Confirming that an inhibitor works in a complex cellular environment is the next major hurdle.

FAQ 3.1: I'm not seeing a decrease in downstream p-JNK or p-p38 levels after treating with my inhibitor. What could be wrong?

Answer: This is a common and frustrating issue. Let's troubleshoot it systematically using the table below.

Potential Cause Explanation & Validation Step References
Poor Cell Permeability The inhibitor may be potent biochemically but cannot cross the cell membrane. Troubleshooting: Perform a cellular thermal shift assay (CETSA) or use a cell-based target engagement assay to confirm the compound is binding to ASK1 inside the cell.[16]
Insufficient Pathway Activation The baseline p-JNK/p-p38 level may be too low to detect a decrease. You must first stimulate the pathway. Troubleshooting: Treat cells with a known ASK1 activator like H₂O₂, sorbitol, or TNF-α for a short period (e.g., 15-30 min) to induce robust phosphorylation. Pre-incubate with your inhibitor before adding the stressor.[6][17]
Incorrect Timing The phosphorylation of JNK/p38 can be transient. You might be missing the peak activation window. Troubleshooting: Perform a time-course experiment. After adding the stressor, collect cell lysates at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak phosphorylation signal.[14]
Redundant Kinase Pathways Other MAP3Ks can also activate JNK and p38.[3] The specific stressor you are using may activate a parallel, ASK1-independent pathway. Troubleshooting: Confirm your stressor is ASK1-dependent using Ask1 knockout/knockdown cells. If the stressor still activates JNK/p38 in these cells, choose a different, more specific stimulus.[15]
Compound Degradation The inhibitor might be unstable in cell culture media or metabolized by the cells. Troubleshooting: Measure the concentration of your compound in the media over time using LC-MS to assess its stability.
Assay/Reagent Issues Antibodies for Western blotting may be of poor quality, or other reagents may have expired. Troubleshooting: Include positive and negative controls. For example, use a well-characterized ASK1 inhibitor like Selonsertib (GS-4997) as a positive control for inhibition.[18] Run a positive control lysate known to have high p-JNK/p-p38.

Experimental Protocol 2: Western Blot Analysis for ASK1 Pathway Activation

  • Cell Culture & Treatment: Plate cells (e.g., HEK293, HepG2) to reach 80-90% confluency on the day of the experiment.

  • Inhibitor Pre-incubation: Pre-treat cells with your ASK1 inhibitor (or vehicle control) at various concentrations for 1-2 hours.

  • Pathway Stimulation: Add an ASK1-activating stressor (e.g., 1 mM H₂O₂) for the pre-determined optimal time (e.g., 30 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p-JNK, anti-total-JNK, anti-p-p38, anti-total-p38, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities. The key readout is the ratio of the phosphorylated protein to the total protein. A successful inhibitor will reduce this ratio in a dose-dependent manner.[17]

Section 4: Troubleshooting In Vivo Studies

Demonstrating efficacy in an animal model is a prerequisite for clinical development. However, many compounds that are potent in vitro fail at this stage.

FAQ 4.1: My inhibitor was potent in vitro but has poor efficacy in my animal model. What are the potential reasons?

Answer: This "in vitro-in vivo disconnect" is a major challenge in drug development. The reasons are almost always related to pharmacokinetics (PK) and pharmacodynamics (PD).

  • Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue at a sufficient concentration for a sufficient duration.

    • Low Bioavailability: The drug is poorly absorbed after oral dosing.

    • Rapid Metabolism/Clearance: The liver or kidneys are clearing the drug too quickly.

    • Poor Tissue Penetration: The drug may not effectively distribute to the target organ (e.g., liver, kidney, brain).[9][16]

    • Troubleshooting: Conduct a full PK study. Administer the drug (e.g., via oral gavage and IV injection) and measure its concentration in plasma and the target tissue over time. This will determine its half-life, bioavailability, and tissue exposure (Kp).[16]

  • Lack of Target Engagement (PD): Even if the drug reaches the tissue, it may not be inhibiting ASK1 effectively.

    • Troubleshooting: A robust PD biomarker is essential. After dosing the animals, harvest the target tissue at various time points and measure the level of a downstream marker, such as p-JNK.[18] A successful inhibitor should show a dose-dependent reduction in this marker. This confirms the drug is hitting its target in the animal.

  • Inappropriate Animal Model: The chosen model may not be driven by the ASK1 pathway.

    • Troubleshooting: Review the literature to ensure that ASK1 activation is a key pathogenic driver in your selected model. Genetic validation (i.e., showing that Ask1 knockout mice are protected in that model) is the strongest evidence.[3][19]

Table 1: Overview of Common Preclinical Models for ASK1 Inhibitor Testing

Disease Area Common Preclinical Model(s) Key Readouts References
Liver Injury / Fibrosis Acetaminophen (APAP) overdose; Carbon tetrachloride (CCl₄); Diet-induced obesity (DIO) / NASH models.Plasma ALT/AST levels; Histology (necrosis, fibrosis scoring); Gene expression (inflammatory, fibrotic markers).[14][18][19]
Kidney Disease Streptozotocin (STZ)-induced diabetic kidney disease; Unilateral ureteral obstruction (UUO).Glomerular filtration rate (GFR); Albuminuria; Histology (glomerulosclerosis, fibrosis).[3]
Cardiovascular Disease Ischemia/reperfusion injury (e.g., Langendorff heart); Myocardial infarction models.Infarct size; Cardiac function (echocardiography); Cardiomyocyte apoptosis.[13]
Neurodegeneration 5XFAD or Tg4510 mouse models (Alzheimer's); Oxidopamine-induced models (Parkinson's).Behavioral tests (memory, motor function); Histology (neuronal loss, plaque/tangle load); Inflammatory markers (e.g., IL-1β) in brain tissue.[3][16]
Section 5: Bridging to Clinical Development
FAQ 5.1: Given the clinical trial outcomes for Selonsertib in NASH, what are the key considerations for advancing a new ASK1 inhibitor?

Answer: The failure of the ASK1 inhibitor Selonsertib to meet its primary endpoints in Phase 3 trials for NASH was a significant setback, but it provided invaluable lessons for the field.[9][20] The lack of efficacy was not due to a failure to inhibit the target.[21] This suggests a more complex pathology.

  • Redundancy of Pathogenic Pathways: Fibrosis and inflammation in diseases like NASH are driven by multiple, often redundant, pathways. Inhibiting ASK1 alone may be insufficient to reverse advanced disease.[21] Consideration: A combination therapy approach, targeting both ASK1 and another key pathway (e.g., a metabolic or fibrotic pathway), may be more effective.

  • Patient Stratification: The contribution of the ASK1 pathway to disease progression may vary significantly between patients. Consideration: Develop a robust biomarker to identify the patient subpopulation most likely to respond to ASK1 inhibition. This could be a genetic marker or a baseline measure of pathway activation.[20]

  • Disease Stage: Targeting inflammation and apoptosis with an ASK1 inhibitor may be more effective in earlier stages of the disease before fibrosis becomes extensive and irreversible. Consideration: Design clinical trials that focus on patients with earlier-stage disease or use endpoints that can detect changes in inflammation and hepatocyte health, in addition to fibrosis.

  • Beyond Efficacy - Safety: While ASK1 inhibition has generally been well-tolerated, long-term suppression of a key stress-response pathway could have unintended consequences, such as impairing immune responses or promoting aberrant cell survival.[3][21] Consideration: Conduct thorough long-term toxicology studies and monitor for any signs of immunosuppression or altered cell proliferation in clinical trials.

By carefully considering these challenges and applying rigorous, systematic troubleshooting, the development of the next generation of ASK1 inhibitors can proceed on a much firmer scientific foundation.

References
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  • ResearchGate. (n.d.). ASK1-JNK signaling pathway: navigating cellular stress. [Link]

  • Kim, E., & Choi, E.-J. (2015). Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. MDPI. [Link]

  • Grokipedia. (n.d.). ASK1. [Link]

  • Wikipedia. (n.d.). ASK1. [Link]

  • Patsnap Synapse. (2025-03-11). What ASK1 inhibitors are in clinical trials currently?
  • O'Neill, E., et al. (2020). ASK1 inhibition: a therapeutic strategy with multi-system benefits. PMC - PubMed Central. [Link]

  • Enanta Pharmaceuticals. (n.d.). In Vivo Effects of a Novel Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) in Mouse Models of Liver Injury and Metabolic Disease. [Link]

  • Soth, M., et al. (2016). Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure. PMC. [Link]

  • Vo, V. C., et al. (2021). Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. PubMed. [Link]

  • ResearchGate. (n.d.). A number of ASK1 inhibitors have been developed. [Link]

  • Hayakawa, R., et al. (2012). Therapeutic targets in the ASK1-dependent stress signaling pathways. PubMed Central. [Link]

  • Challa, S., et al. (2021). Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule. PMC - PubMed Central. [Link]

  • Sellers, B. A., et al. (2021). Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge. NIH. [Link]

  • Gnad, F., et al. (2020). Discovery and development of ASK1 inhibitors. PubMed. [Link]

  • Patsnap Synapse. (2025-03-11). What are the new molecules for ASK1 inhibitors?
  • Wang, P., et al. (2021). ASK1/p38 axis inhibition blocks the release of mitochondrial “danger signals” from hepatocytes and suppresses progression to cirrhosis and liver cancer. NIH. [Link]

  • Williams, C. D., et al. (2015). Inhibitor of Apoptosis Signal-Regulating Kinase 1 Protects Against Acetaminophen-induced Liver Injury. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Inhibitor selectivity profiling. [Link]

  • Tobiume, K., et al. (2001). ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis. NIH. [Link]

  • National Genomics Data Center. (2011). Identification of novel ASK1 inhibitors using virtual screening. [Link]

  • O’Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Molecular mechanisms of ASK1 activation in response to various stimuli. [Link]

  • Liu, H., et al. (2000). Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin. [Link]

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Technical Support Center: Minimizing Off-Target Kinase Inhibition of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on a critical aspect of kinase inhibitor development: ensuring target specificity. While 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, a member of the promising triazolo[1,5-a]pyridine class of molecules, holds significant potential, achieving a clean off-target profile is paramount for both accurate biological research and therapeutic development.[1][2][3] This resource offers in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of off-target kinase inhibition.

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] This has made them a prime target for drug discovery. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: the development of truly selective inhibitors.[5] Off-target inhibition can lead to misleading experimental results, cellular toxicity, and unforeseen side effects in a clinical setting.[6] This guide will equip you with the knowledge and practical strategies to proactively identify, understand, and minimize the off-target effects of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the characterization of novel kinase inhibitors like 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine.

Q1: My in-cell experimental results with 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine are not consistent with the known biology of my primary kinase target. Could this be due to off-target effects?

A: Yes, this is a classic indicator of potential off-target activity. When the observed cellular phenotype does not align with the established function of the intended target, it is crucial to consider that your compound may be modulating other signaling pathways.[7] Kinase inhibitors can often interact with multiple kinases, leading to complex and sometimes unexpected biological responses.

Q2: What is the first step I should take to investigate potential off-target interactions of my compound?

A: The most direct and comprehensive initial step is to perform a broad kinase selectivity panel screen.[4] These screens, offered by various commercial vendors, test your compound against a large number of purified kinases (often over 400) to identify unintended interactions.[8] This provides a quantitative measure of your compound's activity against a significant portion of the kinome.

Q3: How do I interpret the results from a kinase selectivity panel?

A: The data is typically presented as percent inhibition at a given concentration or as IC50/Kd values for a dose-response screen. A "hit" is a kinase that shows significant inhibition. It is important to compare the potency of your compound against these off-targets to its potency against your primary target. A large therapeutic window (the ratio of off-target to on-target potency) is desirable.

Q4: My compound is ATP-competitive. Does this increase the likelihood of off-target effects?

A: Yes, ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket, are more prone to off-target effects than allosteric inhibitors that bind to less conserved sites.[5] This is a fundamental challenge in kinase inhibitor design.

Q5: Can computational tools help predict off-target effects?

A: Absolutely. A variety of computational methods, including sequence and structural similarity analyses, as well as machine learning algorithms, can predict potential off-target interactions.[9][10][11][12] These in silico approaches can be a cost-effective way to prioritize experimental validation and guide the design of more selective compounds.[13]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for key experimental workflows aimed at minimizing off-target kinase inhibition.

Guide 1: Designing a Tiered Kinase Selectivity Profiling Strategy

A tiered approach to selectivity profiling is often the most efficient and cost-effective strategy.

Objective: To systematically identify and validate off-target interactions of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine.

Workflow Diagram:

tiered_selectivity_profiling cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular Confirmation T1 Initial Kinome Screen (e.g., 400+ kinases at a single high concentration) T2 IC50 Determination for 'Hits' (Primary target and significant off-targets) T1->T2 Identified 'Hits' T3 Cell-Based Target Engagement & Pathway Analysis (e.g., Western blot for downstream substrates) T2->T3 Confirmed Off-Targets

Caption: A tiered approach to kinase selectivity profiling.

Protocol:

  • Tier 1: Broad Kinome Screen:

    • Purpose: To cast a wide net and identify all potential off-targets.

    • Method: Submit 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine for screening against a large kinase panel (e.g., Eurofins' scanELECT® or Promega's Kinase Selectivity Profiling Systems) at a single, relatively high concentration (e.g., 1 or 10 µM).[8][14]

    • Analysis: Identify all kinases that show significant inhibition (e.g., >50% or >75% inhibition).

  • Tier 2: Dose-Response Confirmation:

    • Purpose: To quantify the potency of the inhibitor against the identified "hits" from Tier 1.

    • Method: Perform 10-point dose-response curves for your primary target and all significant off-targets identified in the initial screen to determine their IC50 values.

    • Analysis: Calculate the selectivity ratio (IC50 of off-target / IC50 of primary target). A higher ratio indicates better selectivity.

  • Tier 3: Cellular Target Engagement and Pathway Analysis:

    • Purpose: To confirm that the off-target inhibition observed in biochemical assays translates to a functional effect in a cellular context.

    • Method:

      • Select cell lines that express the off-target kinase of concern.

      • Treat the cells with a range of concentrations of your compound.

      • Use techniques like Western blotting to probe the phosphorylation status of known downstream substrates of the off-target kinase. A decrease in phosphorylation would confirm target engagement.

    • Analysis: Correlate the concentration at which you see an effect on the off-target pathway with the IC50 value obtained in the biochemical assay.

Data Presentation:

Summarize your findings in a clear and concise table:

Kinase TargetBiochemical IC50 (nM)Cellular EC50 (nM) (Phospho-Substrate)Selectivity Ratio (vs. Primary Target)
Primary Target 10501
Off-Target A250100025
Off-Target B5000>10000500
Off-Target C802008
Guide 2: Leveraging a Structurally Unrelated "Tool" Compound

Objective: To differentiate between on-target and off-target driven cellular phenotypes.

Rationale: If a cellular phenotype is truly due to the inhibition of your primary target, then a structurally distinct inhibitor of the same target should produce the same phenotype. If the phenotype is unique to your compound, it is more likely an off-target effect.[7]

Workflow Diagram:

tool_compound_workflow Cmpd_A 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (Your Compound) Phenotype Observed Cellular Phenotype Cmpd_A->Phenotype Cmpd_B Structurally Unrelated Inhibitor (Tool Compound for Primary Target) Cmpd_B->Phenotype On_Target Conclusion: On-Target Effect Phenotype->On_Target Phenotype is the same Off_Target Conclusion: Likely Off-Target Effect Phenotype->Off_Target Phenotype is different

Caption: Workflow for using a tool compound to validate on-target effects.

Protocol:

  • Identify a Suitable Tool Compound: Search the literature or chemical supplier databases for a well-characterized, potent, and selective inhibitor of your primary target that has a different chemical scaffold from your triazolo[1,5-a]pyridine.

  • Experimental Design: Treat your chosen cell line with equimolar concentrations (normalized to their respective IC50 values against the primary target) of your compound and the tool compound.

  • Phenotypic Analysis: Use the same assay you used to initially observe the phenotype (e.g., cell viability, migration, gene expression) to compare the effects of the two compounds.

  • Interpretation:

    • Identical Phenotypes: This provides strong evidence that the observed effect is mediated by the intended primary target.

    • Divergent Phenotypes: This suggests that the phenotype observed with your compound is likely due to an off-target effect.

Part 3: Advanced Strategies and Future Directions

For research programs with sufficient resources, several advanced techniques can further refine the selectivity of your lead compounds.

  • Structure-Based Drug Design: If a crystal structure of your compound bound to your primary target or a key off-target is available, you can use this information to guide medicinal chemistry efforts to design out the off-target interactions while maintaining on-target potency.

  • Chemical Proteomics: Techniques like thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) can identify the direct targets of your compound in a cellular lysate or even in live cells, providing an unbiased view of its target landscape.

  • PROTAC Development: For certain targets, converting your inhibitor into a proteolysis-targeting chimera (PROTAC) can enhance selectivity by hijacking the cell's ubiquitin-proteasome system to degrade the target protein rather than just inhibiting it.[15][16] This can sometimes mitigate off-target effects.

By employing a systematic and multi-faceted approach to kinase inhibitor profiling, you can gain a high degree of confidence in your experimental results and develop compounds with the desired selectivity for your research and therapeutic goals.

References

  • Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). PMC. Retrieved from [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Protein kinase profiling assays: a technology review. (2012). PubMed. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). PMC. Retrieved from [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. (2011). PMC. Retrieved from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). Bioinformatics, 34(13), i733–i741. Retrieved from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH. Retrieved from [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals. Retrieved from [Link]

  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. (n.d.). Kairos Discovery. Retrieved from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2020). PLOS Computational Biology. Retrieved from [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2022). PubMed Central. Retrieved from [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][9][17]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (2007). PubMed. Retrieved from [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed. Retrieved from [Link]

  • 4-([4][9][17]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. (2014). PubMed. Retrieved from [Link]

  • Discovery of 5-(2-amino-[4][9][17]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). PubMed. Retrieved from [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. (2023). PMC. Retrieved from [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. (2023). PubMed. Retrieved from [Link]

  • Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. (2021). NIH. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-triazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established methodologies and field-proven insights, this document provides a structured approach to troubleshooting and optimizing your purification workflows.

Introduction: The Purification Challenge

2-Amino-triazolo[1,5-a]pyridines are a class of nitrogen-rich heterocyclic compounds with significant interest in medicinal chemistry. Their inherent polarity and hydrogen bonding capabilities, while beneficial for biological activity, can present unique challenges during purification. Common issues include poor solubility in standard organic solvents, streaking on silica gel during chromatography, and difficulty in achieving high purity due to closely related impurities. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to purify my crude 2-amino-triazolo[1,5-a]pyridine?

A1: Before proceeding to more complex purification techniques, it is often beneficial to perform a simple trituration or recrystallization. Many 2-amino-triazolo[1,5-a]pyridines are crystalline solids. Stirring the crude material in a solvent in which the desired product is sparingly soluble while the impurities are more soluble (or vice versa) can significantly improve purity. Common solvents for trituration include diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.

Q2: My compound is a colored solid. How can I remove the color impurities?

A2: Colored impurities are common in heterocyclic synthesis. If the colored impurity is non-polar, it can often be removed by washing the crude product with a non-polar solvent. For more persistent color, treatment with activated charcoal during recrystallization is a classic and effective method. However, be aware that activated charcoal can also adsorb your desired product, so use it judiciously and you may need to optimize the amount used.

Q3: I am unsure of the potential impurities in my reaction mixture. What are some common side products?

A3: The nature of impurities will depend on the synthetic route employed. For instance, in syntheses involving oxidation steps, over-oxidized or halogenated byproducts can form, which may be difficult to separate.[1] Unreacted starting materials or intermediates are also common culprits. It is highly recommended to use analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major components of your crude mixture before attempting large-scale purification.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool for purifying 2-amino-triazolo[1,5-a]pyridines. However, their polar and basic nature can lead to complications.

Common Problems & Solutions
Problem Potential Cause Troubleshooting Steps & Solutions
Streaking or Tailing on TLC/Column The basic amino group interacts strongly with the acidic silica gel surface.1. Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia solution into your eluent to neutralize the acidic sites on the silica gel.[2] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel.[2][3]
Poor Separation of Product and Impurities The chosen eluent system has insufficient resolving power.1. Optimize Eluent Polarity: Systematically screen different solvent mixtures using TLC. Common systems for these compounds include gradients of ethyl acetate in hexane, or methanol in dichloromethane.[3] 2. Try a Different Solvent System: If polarity optimization fails, switch to a solvent system with different selectivity, for example, replacing ethyl acetate with acetone.
Compound Does Not Elute from the Column The compound is too polar for the chosen eluent system and is irreversibly adsorbed onto the stationary phase.1. Increase Eluent Polarity Drastically: A steep gradient to a highly polar mobile phase, such as 10-20% methanol in dichloromethane (with a basic modifier), may be necessary.[3] 2. Switch to Reversed-Phase Chromatography: In reversed-phase chromatography, polar compounds elute first. A gradient of acetonitrile or methanol in water is typically used.[2]
Low Recovery of the Compound The compound may be degrading on the acidic silica gel.1. Deactivate the Silica Gel: Use a basic modifier in your eluent as described above. 2. Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
Workflow for Troubleshooting Column Chromatography

Caption: Troubleshooting workflow for column chromatography of 2-amino-triazolo[1,5-a]pyridines.

Troubleshooting Guide: Recrystallization

Recrystallization is a cost-effective and scalable purification technique for solid compounds. The key is to find a suitable solvent or solvent system.

Common Problems & Solutions
Problem Potential Cause Troubleshooting Steps & Solutions
"Oiling Out" - Compound separates as an oil, not crystals The solution is supersaturated, or the boiling point of the solvent is too close to the melting point of the compound.1. Add More 'Good' Solvent: While hot, add more of the solvent in which the compound is soluble to reduce saturation.[4] 2. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[2]
No Crystals Form Upon Cooling The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.1. Evaporate Some Solvent: Gently heat the solution to remove some of the solvent and increase the concentration of your compound. 2. Add an "Anti-Solvent": If using a single solvent, try adding a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly.[4]
Low Recovery of Crystals The compound is too soluble in the recrystallization solvent, or too much solvent was used.1. Cool for Longer: Ensure the solution has been thoroughly cooled in an ice bath. 2. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
Crystals are Colored or Impure Insoluble impurities are present, or colored impurities are co-crystallizing with the product.1. Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration of the dissolved sample before cooling. 2. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Experimental Protocol: Mixed-Solvent Recrystallization

This technique is particularly useful for polar compounds that are highly soluble in one solvent and poorly soluble in another. A common and effective pair for 2-amino-triazolo[1,5-a]pyridines is a "good" solvent like ethanol or dimethylformamide (DMF) and a "poor" solvent like water or diethyl ether.[1][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-amino-triazolo[1,5-a]pyridine in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution just begins to turn cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Logical Relationship in Solvent Selection for Recrystallization

G cluster_good_solvent Good Solvent Selection cluster_poor_solvent Poor Solvent Selection compound Crude Compound (2-amino-triazolo[1,5-a]pyridine) good_solvent e.g., Ethanol, DMF compound->good_solvent Dissolves in minimum hot 'good' solvent dissolves_hot High Solubility (Hot) poor_solvent e.g., Water, Diethyl Ether dissolves_hot->poor_solvent Add 'poor' solvent until cloudy insoluble_cold Low Solubility (Cold) pure_crystals Pure Crystals insoluble_cold->pure_crystals Cool slowly to induce crystallization

Caption: Logic for selecting a mixed-solvent system for recrystallization.

References

  • Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134–1137. [Link]

  • Columbia University. (n.d.). Crystallization. [Link]

  • University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. [Link]

  • University of Cambridge. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Reddy, T. R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28(11), 2131-2141. [Link]

  • De Gaetano, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 12(4), 154. [Link]

Sources

Technical Support Center: Navigating and Overcoming Resistance to Triazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the versatile triazolopyridine class of inhibitors. This guide is designed to be a practical resource, moving beyond theoretical knowledge to provide actionable troubleshooting strategies and in-depth answers to common (and uncommon) questions encountered in the lab. As you navigate the complexities of kinase signaling and inhibitor resistance, let this be your first point of reference for robust experimental design and data interpretation.

Triazolopyridines are a prominent scaffold in medicinal chemistry, forming the basis of inhibitors for a range of targets, including Janus kinases (JAKs), p38 MAP kinase, and bromodomain-containing protein 4 (BRD4).[1][2] Their broad applicability also means that researchers may face a variety of resistance mechanisms. This guide will equip you to anticipate, identify, and address these challenges head-on.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding triazolopyridine inhibitor resistance.

Q1: What are the primary mechanisms of acquired resistance to kinase inhibitors like those based on a triazolopyridine scaffold?

A1: Acquired resistance to kinase inhibitors, including triazolopyridines, typically falls into two main categories:

  • On-target alterations: These are genetic changes in the direct target of the inhibitor. The most common on-target alteration is the emergence of secondary mutations in the kinase domain that either directly block inhibitor binding or induce a conformational change that the inhibitor can no longer recognize.[3] A classic example is the "gatekeeper" mutation, which involves a bulky amino acid substitution that sterically hinders the inhibitor's access to a hydrophobic pocket.[3] Gene amplification of the target kinase is another on-target mechanism, where the cell essentially out-competes the inhibitor by producing more of the target protein.[3]

  • Off-target mechanisms (Bypass Signaling): In this scenario, the cancer cells activate alternative signaling pathways to circumvent the inhibited kinase, thereby maintaining their growth and survival.[4] This can involve the upregulation of other kinases or signaling molecules that can compensate for the function of the inhibited target.

Q2: How can I proactively prepare for the emergence of resistance in my long-term cell culture experiments?

A2: A proactive approach involves establishing drug-resistant cell lines in parallel with your primary experiments. This can be achieved by chronically exposing a sensitive parental cell line to gradually increasing concentrations of the triazolopyridine inhibitor over several weeks to months.[5] Once a resistant population is established, you can employ various techniques to elucidate the mechanism of resistance, including:[5]

  • Next-Generation Sequencing (NGS): To identify mutations in the target gene or other cancer-related genes.[5]

  • RNA sequencing (RNA-seq): To identify changes in gene expression and the activation of bypass signaling pathways.[5]

Q3: My triazolopyridine inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason?

A3: This is a common and often frustrating issue. Several factors can contribute to this discrepancy:

  • Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.

  • Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[5]

  • Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.[6]

  • Off-Target Effects in a Cellular Context: The inhibitor might have off-target effects that counteract its intended on-target inhibition in a complex cellular system.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific experimental challenges.

Issue 1: Decreased or Loss of Inhibitor Sensitivity in a Previously Sensitive Cell Line

You've been treating your cancer cell line with a triazolopyridine-based kinase inhibitor, and you observe a gradual or sudden decrease in its effectiveness, as indicated by an increasing IC50 value in cell viability assays.

A Decreased Inhibitor Sensitivity Observed B Verify Experimental Parameters A->B E Inhibitor Quality & Stability A->E Initial Checks F Cell Line Integrity A->F C Investigate On-Target Resistance B->C Parameters Verified D Investigate Off-Target Resistance B->D Parameters Verified G Dose-Response & Time-Course B->G H Sequence Target Kinase Gene C->H I Analyze Target Protein Expression C->I J Phospho-Protein Array / RNA-seq D->J K Assess ABC Transporter Expression D->K L Fresh Inhibitor Stock E->L M Mycoplasma Testing & STR Profiling F->M

Caption: Troubleshooting workflow for decreased inhibitor sensitivity.

1. Verification of Experimental Parameters:

  • Rationale: Before delving into complex biological mechanisms, it's crucial to rule out simple experimental variability.

  • Protocol:

    • Prepare Fresh Reagents: Prepare fresh inhibitor stock solutions and culture media.[6] Ensure all reagents are within their expiration dates.[6]

    • Confirm Cell Seeding Density: Use a consistent cell seeding density for all experiments.

    • Validate Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all treatments and does not affect cell viability.[6]

    • Repeat Dose-Response Experiment: Perform a new dose-response experiment with the fresh reagents and validated parameters to confirm the shift in IC50.

2. Investigation of On-Target Resistance Mechanisms:

  • Rationale: The most direct cause of resistance is often a change in the inhibitor's target.

  • Protocols:

    • Sanger or Next-Generation Sequencing of the Target Kinase:

      • Isolate genomic DNA from both the sensitive parental and the resistant cell lines.

      • Amplify the coding region of the target kinase gene using PCR.

      • Sequence the PCR products to identify any potential mutations in the resistant cells.

    • Western Blot for Target Protein Expression and Phosphorylation:

      • Prepare protein lysates from both sensitive and resistant cells treated with a dose-response of the inhibitor.

      • Perform a Western blot to assess the total protein levels of the target kinase and its phosphorylated (active) state.[6] An increase in total protein or persistent phosphorylation in the presence of the inhibitor in resistant cells can indicate amplification or a resistance mutation, respectively.[7]

3. Elucidation of Off-Target Resistance (Bypass Signaling):

  • Rationale: If no on-target mutations are found, the cells may have activated alternative survival pathways.

  • Protocols:

    • Phospho-Kinase Array:

      • Use a commercially available phospho-kinase array to simultaneously assess the phosphorylation status of multiple kinases in lysates from sensitive and resistant cells (with and without inhibitor treatment).

      • An increase in the phosphorylation of a kinase in a different pathway in the resistant cells can indicate the activation of a bypass track.

    • RNA-Seq Analysis:

      • Isolate total RNA from sensitive and resistant cells.

      • Perform RNA sequencing to identify global changes in gene expression that could point to upregulated signaling pathways in the resistant cells.

    • Investigate Drug Efflux Pumps:

      • qPCR or Western Blot: Compare the expression levels of common ABC transporters (e.g., ABCB1, ABCG2) between sensitive and resistant cells.[5]

      • Functional Efflux Assay: Use a fluorescent substrate of the suspected transporter (e.g., rhodamine 123 for ABCB1) to measure its activity. Lower intracellular fluorescence in resistant cells indicates increased efflux.[5]

Issue 2: Inconsistent or Non-Reproducible Western Blot Results for Target Inhibition

You are using Western blotting to confirm that your triazolopyridine inhibitor is reducing the phosphorylation of its target kinase, but your results are variable.

Potential Cause Troubleshooting Step Rationale
Ineffective Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment.[6]To determine the optimal conditions for observing target inhibition.
Poor Antibody Quality Validate the primary antibody using a positive control (e.g., cells known to have high target phosphorylation) and check the manufacturer's recommended protocol.[6]Ensures the antibody is specific and sensitive enough to detect the target protein.
Suboptimal Lysis Buffer Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors.Prevents artificial dephosphorylation or degradation of your target protein during sample preparation.
Loading Inconsistencies Use a reliable loading control (e.g., β-actin, GAPDH) and quantify band intensities relative to the loading control.Normalizes for any variations in the amount of protein loaded per lane.
Cell Line Heterogeneity Use low-passage number cells and regularly verify the cell line's identity via STR profiling.[6]High-passage cells can accumulate genetic changes and exhibit altered signaling.
  • Cell Treatment: Seed cells at a consistent density and allow them to adhere overnight. Treat with a range of inhibitor concentrations for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle-only control.[6]

  • Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Heat samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Run the samples on an appropriate percentage polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST. Incubate with the primary antibody (e.g., anti-phospho-target) overnight at 4°C, following the manufacturer's recommended dilution.

  • Washing and Secondary Antibody: Wash the membrane thoroughly with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: After imaging, strip the membrane and re-probe with an antibody against the total target protein and a loading control.

Advanced Strategies and Experimental Designs

For more complex resistance mechanisms, consider the following advanced approaches.

CRISPR-Cas9 Based Resistance Screens

To systematically identify genes that, when knocked out, confer resistance to your triazolopyridine inhibitor, a genome-wide CRISPR-Cas9 screen can be invaluable.

A Transduce Sensitive Cells with CRISPR Library B Select for Transduced Cells A->B C Treat with Triazolopyridine Inhibitor B->C D Collect Surviving (Resistant) Cells C->D E Isolate Genomic DNA D->E F Amplify and Sequence sgRNA Cassettes E->F G Identify Enriched sgRNAs F->G H Validate Candidate Resistance Genes G->H

Caption: Workflow for a CRISPR-Cas9 based resistance screen.

Combination Therapies

If resistance is mediated by the activation of a bypass pathway, a logical next step is to test combination therapies.[4] For example, if you find that the MEK-ERK pathway is upregulated in your resistant cells, combining your triazolopyridine inhibitor with a MEK inhibitor could restore sensitivity.[4]

References

  • Kesarwani, M., Huber, E., Kincaid, Z., & Azam, M. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments, (94), e52124. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Scientist Live. (2025, February 20). Kinase inhibitors: Overcoming resistance and enhancing clinical outcomes. [Link]

  • Gao, Y., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. European Journal of Medicinal Chemistry, 162, 394-405. [Link]

  • Lin, J. J., & Shaw, A. T. (2014). Molecular pathways: resistance to kinase inhibitors and implications for therapeutic strategies. Clinical Cancer Research, 20(9), 2260-2268. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]

  • Van Rompaey, L., et al. (2013). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 56(9), 3435-3457. [Link]

  • Grokipedia. (n.d.). Triazolopyridine. [Link]

  • Lee, H., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules, 26(11), 3328. [Link]

  • Liu, S., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. European Journal of Medicinal Chemistry, 270, 116345. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine for ASK1

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of enhancing the selectivity of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine for its target, Apoptosis Signal-regulating Kinase 1 (ASK1). Our goal is to equip you with the scientific rationale and practical methodologies to optimize your research and development efforts.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[2] However, a significant hurdle in kinase drug discovery is achieving selectivity. The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the kinome.[2][3] This structural similarity can lead to inhibitors binding to unintended "off-target" kinases, which can result in adverse side effects or reduced efficacy.[4][5][6]

5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine is a scaffold with potential for development as an ASK1 inhibitor. ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses, including apoptosis and inflammation.[7][8][9] Its involvement in various pathologies, such as neurodegenerative diseases, cardiovascular diseases, and cancer, makes it an attractive therapeutic target.[9][10][11] This guide will explore strategies to refine the selectivity of this triazolopyridine-based compound specifically for ASK1.

ASK1 Signaling Pathway Overview

Understanding the context in which ASK1 functions is critical for designing selective inhibitors. ASK1 is activated by a variety of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[7][8][9][10] Once activated, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[7][8][12] This cascade ultimately leads to cellular responses such as apoptosis and inflammation.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative, ER Stress, TNF-α) ASK1_inactive Inactive ASK1 (Bound to Thioredoxin) Stress->ASK1_inactive Dissociation of Thioredoxin ASK1_active Active ASK1 ASK1_inactive->ASK1_active Autophosphorylation MKK4_7 MKK4 / MKK7 ASK1_active->MKK4_7 Phosphorylation MKK3_6 MKK3 / MKK6 ASK1_active->MKK3_6 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation Cellular_Response Cellular Responses (Apoptosis, Inflammation) JNK->Cellular_Response p38->Cellular_Response

Caption: The ASK1 signaling cascade initiated by various stress stimuli.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the potential lack of selectivity with a 5,7-dichloro-triazolo[1,5-a]pyridin-2-amine scaffold?

A1: The triazolopyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to multiple targets.[13][14][15] The primary reason for potential off-target effects stems from the ATP-binding pocket's high degree of conservation across the human kinome.[2][3] Since most kinase inhibitors are ATP-competitive, they can inadvertently bind to other kinases with similar ATP-binding site architectures.[3] For the 5,7-dichloro-triazolo[1,5-a]pyridin-2-amine core, the dichlorination at positions 5 and 7 and the amine at position 2 are key determinants of its binding profile. Modifications at these positions can significantly impact selectivity.

Q2: How can I experimentally determine the selectivity profile of my compound?

A2: A comprehensive selectivity profile is crucial. The standard approach is to screen your compound against a large panel of kinases. Several commercial services offer kinase profiling panels of varying sizes.[16][17] It is recommended to perform an initial broad screen at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.[17] Any significant "hits" should then be followed up with dose-response experiments to determine their IC50 values. This provides a quantitative measure of your compound's potency against each off-target kinase.

Q3: What computational approaches can guide the enhancement of selectivity?

A3: Computational methods are invaluable for predicting and rationalizing kinase inhibitor selectivity.[18][19][20]

  • Molecular Docking and Structural Analysis: If a crystal structure of ASK1 is available, docking studies can predict the binding mode of your compound.[19] Comparing the binding pocket of ASK1 with those of identified off-target kinases can reveal key residue differences that can be exploited to improve selectivity.[18][21]

  • Binding Site Similarity Comparison: Tools and databases exist that compare the similarity of kinase ATP binding pockets, which can help predict potential off-target interactions.[18][21]

  • Machine Learning and AI: Emerging platforms use machine learning to predict kinase-inhibitor interactions and selectivity, offering a powerful tool for virtual screening and lead optimization.[2][22]

Troubleshooting Guide: Enhancing Selectivity

This section provides a structured approach to troubleshoot and improve the selectivity of your 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine-based inhibitor for ASK1.

Issue 1: Significant Off-Target Activity Identified in a Kinase Panel Screen

Underlying Cause: The inhibitor likely interacts with conserved residues or regions within the ATP-binding pocket of multiple kinases.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Off-Target Activity Detected Analyze Analyze Off-Targets: Identify kinase families and conserved binding features. Start->Analyze Structural_Biology Structural Biology Approach: Obtain co-crystal structure of inhibitor with ASK1 and off-target(s). Analyze->Structural_Biology Computational Computational Modeling: Docking studies to compare binding modes in ASK1 vs. off-targets. Analyze->Computational SAR Structure-Activity Relationship (SAR): Synthesize analogs with modifications to exploit differences. Structural_Biology->SAR Computational->SAR Rescreen Rescreen Analogs: Full kinase panel or focused panel of original off-targets. SAR->Rescreen End Improved Selectivity Rescreen->End

Caption: Workflow for addressing off-target kinase activity.

Step-by-Step Protocol: Structure-Activity Relationship (SAR) for Improved Selectivity

  • Identify Key Interaction Points: Based on structural or computational data, determine the key hydrogen bonds and hydrophobic interactions between your inhibitor and ASK1.

  • Exploit Non-Conserved Residues: Compare the ASK1 binding pocket to those of the primary off-target kinases. Look for non-conserved residues in regions accessible to your inhibitor.

  • Rational Design of Analogs:

    • Targeting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, is a common source of selectivity.[23] Modifying substituents that interact with this region can significantly enhance selectivity.

    • Solvent-Exposed Regions: Introducing modifications that extend into solvent-exposed areas, which are typically less conserved, can also improve selectivity.[23]

    • Introducing Bulky Groups: Adding sterically bulky groups to your inhibitor can prevent it from binding to kinases with smaller ATP-binding pockets.

  • Synthesis and Evaluation: Synthesize a focused library of analogs based on your rational design. Evaluate their potency against ASK1 and the identified off-target kinases.

Issue 2: My Compound Shows Good Potency but Poor Cellular Activity

Underlying Cause: This discrepancy can be due to several factors, including poor cell permeability, high protein binding, or rapid metabolism. For ASK1 inhibitors, ensuring they can reach their intracellular target is crucial.

Troubleshooting and Optimization:

Parameter Potential Issue Recommended Action
Cell Permeability The compound may not be effectively crossing the cell membrane.Modify the physicochemical properties (e.g., reduce polarity, optimize logP) to improve permeability.[24]
Efflux by Transporters The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).Conduct P-gp substrate assays. If it is a substrate, structural modifications may be necessary to reduce efflux.[24]
Metabolic Stability The compound may be rapidly metabolized within the cell.Perform microsomal stability assays to assess metabolic liability. Modify metabolically susceptible sites.[25]
Target Engagement The compound may not be reaching a sufficient concentration at the target site.Utilize cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement in a cellular context.[5]
Issue 3: Difficulty in Rationalizing the Selectivity Profile

Underlying Cause: Sometimes, the selectivity profile is not easily explained by simple structural comparisons. Kinase conformation and dynamics play a significant role.

Advanced Strategies:

  • Consider Kinase Conformation: Some inhibitors achieve selectivity by binding to specific inactive conformations of the kinase (e.g., DFG-out).[23][26] Investigate whether your compound might favor a particular conformational state of ASK1 that is less common among off-target kinases.

  • Irreversible Inhibition: If a non-catalytic cysteine residue is present in or near the ASK1 active site but absent in off-target kinases, designing a covalent irreversible inhibitor can provide excellent selectivity.

Conclusion

Enhancing the selectivity of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine for ASK1 is a multifaceted challenge that requires a systematic and integrated approach. By combining experimental kinase profiling with computational modeling and rational medicinal chemistry, researchers can systematically address off-target effects and develop potent and selective ASK1 inhibitors. This guide provides a framework for troubleshooting common issues and applying advanced strategies to achieve the desired selectivity profile for your drug discovery program.

References

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  • Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Rational design of apoptosis signal-regulating kinase 1 inhibitors: discovering novel structural scaffold - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Discovery of apoptosis signal-regulating kinase 1 (ASK1) inhibitors that modulate brain inflammation - ACS Fall 2025. (n.d.). Retrieved from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.). Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Retrieved from [Link]

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  • Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors - NIH. (n.d.). Retrieved from [Link]

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  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors | PNAS. (n.d.). Retrieved from [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

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  • Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.). Retrieved from [Link]

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  • Synthesis of[7][8][18]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties - PubMed. (n.d.). Retrieved from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (n.d.). Retrieved from [Link]

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  • Recent Advances of 1,2,4-triazolo[3,4-α]pyridines: Synthesis and Bioactivities | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis and anticancer activity evaluation of a series of[7][8][18]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: Benchmarking 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine Against Clinical and Preclinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Central Stress Sensor ASK1

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical enzyme in the cellular stress response network.[1][2] As a member of the MAP3K family, ASK1 functions as an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[2][3] Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the inhibitory protein thioredoxin (Trx).[1][4] However, in the presence of diverse cellular stressors—including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α—Trx dissociates, leading to ASK1 autophosphorylation and activation.[1][3][4]

This activation triggers a phosphorylation cascade that results in sustained JNK and p38 activity, culminating in cellular responses such as inflammation, apoptosis, and fibrosis.[3][5] While transient activation of these pathways is crucial for cellular homeostasis, their prolonged activation by ASK1 is a key driver in the pathophysiology of numerous diseases, including nonalcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), cardiovascular disorders, and neurodegenerative conditions.[1][2][3][5] This central role makes ASK1 a compelling therapeutic target for a wide range of human diseases characterized by stress-induced tissue injury.[5][6]

This guide provides a comparative analysis of small molecule inhibitors developed to target ASK1, with a special focus on the structural class represented by 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine and a detailed examination of benchmark inhibitors such as Selonsertib.

The ASK1 Signaling Pathway: A Point of Therapeutic Intervention

The diagram below illustrates the pivotal position of ASK1 in stress-induced signaling pathways. Therapeutic intervention aims to block the kinase activity of ASK1, thereby preventing the downstream phosphorylation cascade that leads to pathological outcomes.

ASK1_Pathway cluster_stress Cellular Stressors cluster_ask1 ASK1 Regulation & Activation cluster_downstream Downstream MAPK Cascade cluster_outcome Pathological Outcomes ROS ROS Trx_ASK1 Inactive Complex (Trx-ASK1) ROS->Trx_ASK1 disrupt interaction ER_Stress ER Stress ER_Stress->Trx_ASK1 disrupt interaction TNFa TNF-α TNFa->Trx_ASK1 disrupt interaction ASK1 Active ASK1 (Dimerized & Autophosphorylated) Trx_ASK1->ASK1 activates Trx_ox Oxidized Trx Trx_ASK1->Trx_ox MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis Fibrosis Fibrosis p38->Fibrosis Inhibitor ASK1 Inhibitors Inhibitor->ASK1 inhibit

Caption: The ASK1 signaling pathway activated by cellular stressors.

Focus Compound: 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

Chemical Structure:

  • CAS Number: 1124383-04-5[7]

  • Molecular Formula: C₆H₄Cl₂N₄[8]

Analysis: Publicly available scientific literature does not currently contain data characterizing 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine as a direct inhibitor of ASK1. However, its core chemical scaffold, the[1][3][9]triazolo[1,5-a]pyridine ring system, is a recognized "privileged structure" in medicinal chemistry. This scaffold is present in compounds designed to target various kinases and other enzymes. For instance, derivatives of triazolo[1,5-a]pyridine have been developed as potent inhibitors of Janus kinases (JAK1/2), demonstrating the viability of this core in designing ATP-competitive inhibitors.[10]

The dichloro-substitution on the pyridine ring likely enhances the compound's lipophilicity and may contribute to specific interactions within an ATP-binding pocket. While its specific activity against ASK1 is unknown, its structural features warrant investigation. A logical first step would be to screen this compound in a primary biochemical assay against the ASK1 kinase domain to determine if it possesses inhibitory activity.

Comparative Analysis of Established ASK1 Inhibitors

A direct comparison requires benchmarking against well-characterized inhibitors that have progressed through preclinical and clinical development.

Selonsertib (GS-4997): The Clinical Benchmark

Selonsertib is the most extensively studied ASK1 inhibitor, having advanced to Phase 3 clinical trials.[1] It is an orally bioavailable, ATP-competitive inhibitor of the ASK1 catalytic domain.[9][11]

  • Mechanism: By binding to the ATP pocket, Selonsertib prevents the autophosphorylation and activation of ASK1, thereby blocking downstream p38 and JNK signaling.[11][12]

  • Preclinical Evidence: In animal models of NASH, Selonsertib demonstrated significant reductions in hepatic steatosis, inflammation, and fibrosis.[13] It also showed protective effects in models of diabetic kidney disease and other conditions driven by oxidative stress.[5][14]

  • Clinical Development: Phase 2 trials in patients with NASH and stage F2-F3 fibrosis showed that treatment with Selonsertib for 24 weeks resulted in fibrosis regression in a meaningful proportion of patients.[6][13][15] Despite these promising early results, subsequent Phase 3 trials for NASH did not meet their primary endpoints. These outcomes suggest that while target engagement was likely achieved, inhibiting ASK1 alone may be insufficient to reverse advanced fibrosis, highlighting the complexity of the disease.[16]

Preclinical & Next-Generation Inhibitors

To overcome the limitations observed with Selonsertib and to target other indications, researchers have developed novel inhibitors with distinct properties.

  • Compound 19 (Merck): Developed through a structure-based design approach, this inhibitor was optimized for potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. It demonstrated high enzymatic and cellular potency (pIC50 > 8 and pEC50 > 7.5, respectively) and good kinase selectivity.[17] In an ex vivo perfused heart model of ischemia/reperfusion injury, oral administration of compound 19 resulted in a significant reduction in cardiac infarct size, highlighting its potential for cardiovascular applications.[17]

  • Compound 32 (Merck): This inhibitor was specifically designed for brain penetration to target neuroinflammatory diseases.[18] It is a potent (cell IC50 = 25 nM) and selective ASK1 inhibitor with excellent CNS penetration.[18] In a transgenic mouse model of tauopathy exhibiting elevated brain inflammation, treatment with compound 32 led to a robust reduction of inflammatory markers in the cortex, confirming target engagement in the CNS.[18]

  • K811 and K812 (Kyowa Hakko Kirin): These selective ASK1 inhibitors were evaluated in a mouse model of amyotrophic lateral sclerosis (ALS).[19] Oral administration of both compounds significantly extended the lifespan of SOD1(G93A) transgenic mice and inhibited glial activation in the spinal cord, reinforcing the role of ASK1 in neurodegenerative disease progression.[19]

Quantitative Performance Comparison

The table below summarizes key performance metrics for the discussed ASK1 inhibitors. Data for 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine is not included due to a lack of published results.

InhibitorMechanism of ActionBiochemical Potency (IC50)Cellular Potency (EC50 / IC50)Key Selectivity NotesStage of Development
Selonsertib (GS-4997) ATP-Competitive~15 nM (inferred from various sources)56 ng/mL (~130 nM) EC50 in whole blood assay[20]Selective for ASK1[9]Phase 3 (Failed for NASH)
Compound 19 ATP-CompetitivepIC50 > 8 (<10 nM)[17]pEC50 > 7.5 (<32 nM)[17]Good selectivity; 32 of 356 kinases had <30-fold selectivity[17]Preclinical
Compound 32 ATP-CompetitiveNot reported25 nM (Cell IC50)[18]Selective; brain-penetrant[18]Preclinical (Neuro)
K811 / K812 ATP-CompetitiveNot reportedNot reportedReported as selective for ASK1[19]Preclinical (Neuro)
EP-027315 ATP-Competitive< 1.25 nM[21]IC50 < 100 nM[21]Highly selective[21]Preclinical

Experimental Methodologies for Evaluating ASK1 Inhibitors

A robust evaluation of any potential ASK1 inhibitor requires a tiered approach, moving from biochemical validation to cellular target engagement and finally to in vivo proof-of-concept.

Experimental Workflow for Inhibitor Characterization

Caption: A tiered workflow for characterizing novel ASK1 inhibitors.

Protocol 1: In Vitro Biochemical Potency Assay (TR-FRET)

Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a homogenous, high-throughput method for quantifying kinase activity. It measures the phosphorylation of a substrate by detecting the proximity of a donor fluorophore (on an anti-tag antibody) and an acceptor fluorophore (on a phospho-specific antibody). This method is highly sensitive and robust, making it ideal for primary screening and IC50 determination.[21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the test compound (e.g., 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine) in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well assay plate, add 5 µL of the diluted compound solution.

  • Add 5 µL of a solution containing recombinant human ASK1 enzyme and a biotinylated Ulight™-tagged substrate peptide (e.g., a peptide derived from MKK6).

  • Initiate the kinase reaction by adding 10 µL of an ATP solution (at a concentration near the Km for ASK1) to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding 10 µL of a detection mix containing EDTA and a Europium-labeled anti-phospho-substrate antibody (e.g., anti-phospho-MKK6).

  • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Rationale: Confirming that a compound binds to its intended target within the complex environment of a living cell is crucial. Biochemical IC50 values can be misleading due to factors like cell permeability and off-target effects. The NanoBRET™ assay measures the binding of a compound to a target protein in live cells by monitoring the displacement of a fluorescent tracer.[22][23]

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-ASK1 fusion protein. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in Opti-MEM® I Reduced Serum Medium.

  • Add the NanoBRET™ Tracer (a fluorescently-labeled ligand that binds ASK1) to the medium containing the diluted inhibitor.

  • Remove the culture medium from the cells and add the inhibitor/tracer-containing medium to the wells.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add this substrate to all wells to generate the NanoLuc® luminescence signal.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Data Acquisition: Measure both the donor (NanoLuc®) emission (~460 nm) and the acceptor (Tracer) emission (~610 nm) simultaneously using a BRET-capable plate reader.

  • Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of inhibitor concentration to generate a competition binding curve and determine the cellular EC50 value.

Conclusion and Future Perspectives

The development of ASK1 inhibitors has provided invaluable tools to probe the role of stress signaling in disease. While the clinical journey of Selonsertib for NASH was disappointing, it provided critical insights into the complexities of targeting this pathway.[3] The field is now evolving, with a focus on developing next-generation inhibitors with improved properties, such as the brain-penetrant Compound 32 for neuroinflammation or the cardioprotective Compound 19.[17][18]

For a novel compound like 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine , the path forward is clear. Its potential as an ASK1 inhibitor is currently speculative and rests on the known utility of its chemical scaffold. A systematic evaluation, beginning with the biochemical and cellular protocols detailed in this guide, is required to determine if it engages and inhibits ASK1. Should it show promise, further investigation into its selectivity, cellular activity, and in vivo efficacy would be warranted.

Future strategies in the field may involve not just inhibiting kinase activity but also modulating the ASK1 signalosome—the large protein complex that regulates ASK1 activation—to achieve more nuanced therapeutic effects.[16][24] The continued exploration of diverse chemical matter, guided by robust experimental validation, will be essential for realizing the full therapeutic potential of ASK1 inhibition.

References

  • What are the therapeutic applications for ASK1 inhibitors?
  • What ASK1 inhibitors are in clinical trials currently?
  • What are ASK1 inhibitors and how do they work?
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A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine on ASK1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory potential of the novel compound 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine against Apoptosis Signal-Regulating Kinase 1 (ASK1). We will delve into the mechanistic rationale behind experimental design, compare its potential performance against established inhibitors, and provide detailed, field-proven protocols for robust validation.

The Rationale for Targeting ASK1

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical upstream regulator within the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] In response to a variety of cellular stressors, including oxidative stress (reactive oxygen species), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α, ASK1 becomes activated.[2][3] This activation triggers a phosphorylation cascade, leading to the activation of downstream kinases, primarily c-Jun N-terminal Kinase (JNK) and p38 MAPK.[1][2][3]

While essential for acute stress responses, prolonged or dysregulated ASK1 signaling is implicated in the pathophysiology of numerous human diseases, including neurodegenerative disorders, cardiovascular conditions, and inflammatory diseases, by promoting apoptosis, inflammation, and fibrosis.[2][4][5] Consequently, the specific inhibition of ASK1 presents a compelling therapeutic strategy to mitigate the damaging effects of chronic cellular stress.[4][5]

ASK1_Pathway cluster_stress Cellular Stressors cluster_ask1 ASK1 Activation cluster_downstream Downstream MAPK Cascade cluster_cellular Cellular Outcomes Oxidative Stress (ROS) Oxidative Stress (ROS) ASK1_inactive Inactive ASK1 (Bound to Trx) Oxidative Stress (ROS)->ASK1_inactive ER Stress ER Stress ER Stress->ASK1_inactive TNF-α TNF-α TNF-α->ASK1_inactive ASK1_active Active ASK1 (Autophosphorylation) ASK1_inactive->ASK1_active Dissociation of Thioredoxin (Trx) MKK4_7 MKK4 / MKK7 ASK1_active->MKK4_7 MKK3_6 MKK3 / MKK6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis

Caption: The ASK1 signaling pathway is activated by stress, leading to downstream JNK/p38 activation.

The Inhibitors: A Comparative Overview

This guide focuses on validating a novel compound, 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine , against the well-characterized clinical-stage inhibitor, Selonsertib (GS-4997) .

Feature5,7-Dichloro-triazolo[1,5-A]pyridin-2-amineSelonsertib (GS-4997)GSK2578215A
Target ASK1 (Hypothesized)ASK1LRRK2
Mechanism ATP-Competitive (Hypothesized)Selective, ATP-Competitive Inhibitor[6][7]Potent LRRK2 Inhibitor[8][9][10][11]
Reported In Vitro IC₅₀ To Be DeterminedLow nanomolar range[12]~9-11 nM (for LRRK2)[8][9][10][11]
Key Therapeutic Areas To Be DeterminedNonalcoholic Steatohepatitis (NASH), Fibrotic Diseases[6][13][14]Parkinson's Disease (Preclinical)[8]
Status Preclinical/InvestigationalPhase 3 Clinical Trials (for NASH)[6][7]Preclinical Research Tool

Note on GSK2578215A: This compound is included as a negative control for kinase selectivity panels. While a potent kinase inhibitor, it targets LRRK2, not ASK1, and should show minimal activity in ASK1-specific assays.

Experimental Validation: A Step-by-Step Guide

A multi-tiered approach is essential for validation, beginning with direct biochemical assays and progressing to more complex cell-based models to confirm target engagement and downstream functional effects.

Part A: In Vitro Biochemical Validation

The first crucial step is to determine if the compound directly inhibits the enzymatic activity of ASK1 in a purified, cell-free system. This confirms direct interaction and provides a quantitative measure of potency (IC₅₀).

In_Vitro_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis Recombinant_ASK1 Recombinant Active ASK1 Incubation Incubate at 30°C Recombinant_ASK1->Incubation Substrate Substrate (e.g., Myelin Basic Protein) Substrate->Incubation Compound Test Compound (Serial Dilution) Compound->Incubation ATP_Mix ATP Solution ATP_Mix->Incubation Initiate Reaction Reaction_Stop Terminate Reaction (e.g., Add ADP-Glo™ Reagent) Incubation->Reaction_Stop Detection Measure Signal (Luminescence or Radioactivity) Reaction_Stop->Detection Analysis Calculate % Inhibition & Determine IC₅₀ Detection->Analysis

Caption: Workflow for the in vitro biochemical kinase assay to determine IC₅₀.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This non-radioactive method measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[15]

  • Principle of Causality: This assay is chosen for its high sensitivity and safety profile. By quantifying ADP formation, we directly measure the catalytic turnover of the enzyme. The addition of the inhibitor should decrease the rate of this turnover in a dose-dependent manner.

  • Reagent Preparation:

    • Prepare a 2X ASK1 enzyme solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP mixture. For ASK1, Myelin Basic Protein (MBP) can be used as a generic substrate.[16] The ATP concentration should be near the Km value for ASK1 to ensure competitive inhibitors are effectively measured.

    • Perform a serial dilution of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, Selonsertib (positive control), and DMSO (vehicle control) in the kinase buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the serially diluted compounds.

    • Add 10 µL of the 2X ASK1 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[15]

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part B: Cell-Based Target Validation

Confirming that the compound inhibits ASK1 within a living cell is the next critical phase. This validates that the compound is cell-permeable and engages its intended target in a complex biological environment.

Cell_Based_Workflow cluster_cell_prep Cell Treatment cluster_analysis Downstream Analysis Cell_Culture Culture Cells (e.g., HEK293, HepG2) Pre_treatment Pre-treat with Inhibitor (or DMSO vehicle) Cell_Culture->Pre_treatment Stimulation Induce Stress (e.g., H₂O₂ or TNF-α) Pre_treatment->Stimulation Cell_Lysis Lyse Cells & Collect Protein Stimulation->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Detection Detect Phosphorylation (p-p38, p-JNK) Western_Blot->Detection

Caption: Workflow for cell-based validation of ASK1 pathway inhibition via Western Blot.

Protocol: Western Blot for Downstream p38/JNK Phosphorylation

  • Principle of Causality: Since ASK1 directly phosphorylates and activates the kinases MKK3/6 and MKK4/7, which in turn phosphorylate p38 and JNK, the phosphorylation status of p38 and JNK serves as a direct and reliable biomarker for ASK1 activity in cells.[17][18][19] A successful inhibitor will prevent this downstream phosphorylation upon cellular stress.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293T or HepG2) and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours. This is done to reduce basal levels of kinase activity, thereby increasing the signal-to-noise ratio upon stimulation.

    • Pre-incubate the cells with various concentrations of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, Selonsertib, or DMSO for 1-2 hours.

    • Stimulate the cells with an ASK1 activator, such as hydrogen peroxide (H₂O₂) (e.g., 1 mM for 30 minutes) or TNF-α (e.g., 20 ng/mL for 15 minutes), to induce the signaling cascade.

  • Protein Extraction:

    • Immediately after stimulation, wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the target proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK).

    • Wash the membrane thoroughly with TBST.

    • To confirm that changes in phosphorylation are not due to changes in total protein levels, probe separate blots or strip and re-probe the same blot with antibodies against total p38, total JNK, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each lane. A dose-dependent decrease in the ratio of p-p38/total p38 and p-JNK/total JNK in compound-treated cells compared to the stimulated vehicle control validates the inhibitory effect.

Conclusion and Future Directions

This guide outlines the essential biochemical and cell-based assays required to validate the inhibitory activity of a novel compound, 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, against ASK1. By demonstrating direct enzymatic inhibition (IC₅₀) and the subsequent blockade of downstream p38 and JNK phosphorylation in a cellular context, researchers can build a robust data package.

Successful validation using these methods would position 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine as a promising candidate for further preclinical development, including selectivity profiling against a broad panel of kinases, pharmacokinetic studies, and evaluation in animal models of ASK1-mediated diseases.

References

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  • Song, J., Kim, S. Y., & Park, J. H. (2014). Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. International Journal of Molecular Sciences, 15(2), 2119–2129. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Apoptosis signal-regulating kinase 1. Retrieved from [Link]

  • Sun, Y., Shen, Y., Chen, Y., Liu, H., Zhang, Y., Gu, J., & Zhang, C. (2019). Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells. Cancer Letters, 440-441, 82–93. Retrieved from [Link]

  • Hatai, T., Matsuzawa, A., Inoshita, S., Mochida, Y., Kurosu, T., Kitamura, T., & Ichijo, H. (2000). Execution of apoptosis signal-regulating kinase 1 (ASK1)-induced apoptosis by the mitochondria-dependent caspase activation. The Journal of Biological Chemistry, 275(34), 26576–26581. Retrieved from [Link]

  • Zhang, L., Chen, J., & Fu, H. (1999). Suppression of apoptosis signal-regulating kinase 1-induced cell death by 14-3-3 proteins. Proceedings of the National Academy of Sciences, 96(15), 8511–8515. Retrieved from [Link]

  • Patsnap. (2025, March 11). What are the new molecules for ASK1 inhibitors? Patsnap Synapse. Retrieved from [Link]

  • Mohney, R. P., & Walker, D. (2012). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Methods in Molecular Biology, 858, 201–214. Retrieved from [Link]

  • Sun, Y., Shen, Y., Chen, Y., Liu, H., Zhang, Y., Gu, J., & Zhang, C. (2019). Selonsertib (GS-4997), an ASK1 Inhibitor, Antagonizes Multidrug Resistance in ABCB1- And ABCG2-overexpressing Cancer Cells. Cancer Letters, 440-441, 82-93. Retrieved from [Link]

  • Yilmaz, V. T., Isik, M., & Yilmaz, H. (2020). The Anti-inflammatory Effect of Selonsertib (GS-4997), an ASK1 Inhibitor, on LPS-Stimulated THP-1 Cells. Turkish Journal of Pharmaceutical Sciences, 17(4), 438–443. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Thr180) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]

  • Challa, S., Medapi, B., Rao, G. N., Kumar, A., & Kumar, A. (2022). Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule. Computational and Structural Biotechnology Journal, 20, 1787–1801. Retrieved from [Link]

  • Norman, B. H., et al. (2016). Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure. ACS Medicinal Chemistry Letters, 7(11), 1013–1018. Retrieved from [Link]

  • OTAVAchemicals. (n.d.). ASK1 Inhibitors. Retrieved from [Link]

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  • Patsnap. (2025, March 11). What ASK1 inhibitors are in clinical trials currently? Patsnap Synapse. Retrieved from [Link]

  • NATAP. (2016, October 20). Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD). Retrieved from [Link]

  • Loomba, R., Lawitz, E., Mantry, P. S., Jayakumar, S., Caldwell, S. H., Arnold, H., ... & Myers, R. P. (2018). The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial. Hepatology, 67(2), 549–559. Retrieved from [Link]

  • Reith, A. D., et al. (2012). GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(17), 5625–5629. Retrieved from [Link]

  • Reith, A. D., et al. (2012). GSK2578215A; A potent and highly selective 2-arylmethyloxy-5- substitutent-N-arylbenzamide LRRK2 kinase inhibitor. Europe PMC. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). GSK2578215A | ABIN3220911. Retrieved from [Link]

  • Ortiz-Perez, A., et al. (2020). Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge. Shock, 53(6), 755–763. Retrieved from [Link]

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  • Blake, D. J., et al. (2021). Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. Journal of Medicinal Chemistry, 64(20), 15402–15419. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

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An In Vitro Comparative Analysis of Selonsertib and a Novel Dichloro-triazolopyridine Analog in Stress-Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor research, the specificity and efficacy of small molecules are paramount. This guide provides a detailed in vitro comparison of Selonsertib (GS-4997), a well-characterized inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), and 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, a compound representing the broader class of triazolopyridines known for their kinase inhibitory potential. While Selonsertib's mechanism is established, the specific biological targets of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine are less defined. This guide, therefore, presents a hypothetical, yet scientifically grounded, comparative framework based on the known activities of the triazolopyridine scaffold.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a head-to-head comparison but also the underlying scientific rationale for the experimental design and detailed protocols for replication.

Introduction to the Compounds

Selonsertib (GS-4997) is a selective, orally bioavailable small-molecule inhibitor of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by various stressors, including oxidative stress and inflammatory cytokines, leading to downstream activation of p38 and JNK pathways, which in turn promote inflammation, apoptosis, and fibrosis.[2][3] By inhibiting ASK1, Selonsertib has been investigated for its therapeutic potential in a range of diseases, most notably non-alcoholic steatohepatitis (NASH).[4][5]

5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine belongs to the triazolopyridine class of heterocyclic compounds. This scaffold is a common feature in a variety of kinase inhibitors, targeting enzymes such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and phosphoinositide 3-kinases (PI3Ks).[3][5][6] For the purpose of this guide, we will hypothesize a plausible mechanism of action for this compound as an inhibitor of a kinase within a related stress-activated or inflammatory pathway to provide a meaningful comparison with Selonsertib.

Mechanism of Action and Signaling Pathways

Selonsertib: A Specific ASK1 Inhibitor

Selonsertib functions as an ATP-competitive inhibitor of the ASK1 kinase domain.[1][7] Under cellular stress, ASK1 is activated and proceeds to phosphorylate downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 respectively.[2] This signaling cascade culminates in the transcriptional activation of genes involved in apoptosis and inflammation. Selonsertib, by binding to the ATP-binding pocket of ASK1, prevents its autophosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade.[7]

Selonsertib_Pathway cluster_stress Cellular Stress (e.g., ROS, TNF-α) cluster_pathway ASK1 Signaling Pathway cluster_inhibition Inhibition Stress Stress Signals ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Activates p38 p38 MKK3_6->p38 Activates Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation Selonsertib Selonsertib Selonsertib->ASK1 Inhibits ATP binding

Figure 1: Selonsertib's mechanism of action on the ASK1 signaling pathway.

Hypothetical Mechanism for 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

Given that the triazolopyridine scaffold is prevalent in JAK inhibitors, we will posit that 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (herein referred to as DTP) acts as an inhibitor of JAK2.[3][8] The JAK-STAT pathway is crucial for signaling initiated by various cytokines and growth factors. Upon cytokine binding to its receptor, JAKs are brought into proximity, autophosphorylate, and then phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression, including genes involved in inflammation and cell proliferation. A JAK2 inhibitor would block this signal transduction.

DTP_Pathway cluster_cytokine Cytokine Signaling cluster_pathway JAK/STAT Pathway cluster_inhibition Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates DTP DTP DTP->JAK2 Inhibits ATP binding

Figure 2: Hypothetical mechanism of DTP as a JAK2 inhibitor.

In Vitro Performance Comparison

To objectively compare the in vitro performance of Selonsertib and DTP, a series of experiments are proposed. The following sections detail the methodologies and present illustrative data.

Kinase Inhibition Assay

Rationale: The primary mechanism of both compounds is kinase inhibition. A direct comparison of their inhibitory activity against their respective primary targets and a panel of other kinases is essential to determine their potency and selectivity.

Methodology:

Kinase_Assay_Workflow Start Prepare Kinase Reaction (Kinase, Substrate, ATP) Add_Compound Add Serial Dilution of Selonsertib or DTP Start->Add_Compound Incubate Incubate at 30°C for 60 min Add_Compound->Incubate Add_Detection Add Detection Reagent (e.g., ADP-Glo™) Incubate->Add_Detection Read_Signal Read Luminescence Add_Detection->Read_Signal Analyze Calculate IC50 Values Read_Signal->Analyze

Figure 3: Workflow for the in vitro kinase inhibition assay.

Experimental Protocol:

  • Recombinant human ASK1 and JAK2 enzymes are used.

  • A 10-point serial dilution of Selonsertib and DTP is prepared in a 384-well plate.

  • The kinase, its specific peptide substrate, and ATP are added to the wells.

  • The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

  • A kinase detection reagent (e.g., ADP-Glo™, Promega) is added to stop the reaction and quantify the amount of ADP produced, which is inversely proportional to the kinase inhibition.

  • Luminescence is measured using a plate reader.

  • The data is normalized to controls and fitted to a dose-response curve to determine the IC50 value.

Illustrative Data:

CompoundTarget KinaseIC50 (nM)JAK2 (nM)p38α (nM)
Selonsertib ASK15.1>10,0008,500
DTP (Hypothetical) JAK215.715.7>10,000

Table 1: Comparative kinase inhibition data. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data for DTP is illustrative.

Interpretation: The data illustrates that Selonsertib is a potent and selective inhibitor of ASK1 with minimal off-target activity against JAK2 and p38α. Conversely, the hypothetical data for DTP shows potent inhibition of JAK2, with high selectivity against ASK1 and p38α. This highlights the distinct selectivity profiles of the two compounds.

Cellular Apoptosis Assay

Rationale: Since the ASK1 pathway is a key regulator of apoptosis, evaluating the ability of Selonsertib to protect cells from stress-induced apoptosis is a critical measure of its cellular efficacy. For DTP, while the JAK/STAT pathway is more associated with inflammation and proliferation, its inhibition can also impact cell survival, making a comparative apoptosis assay relevant.

Methodology:

Apoptosis_Assay_Workflow Start Seed HepG2 Cells in 96-well plates Pretreat Pre-treat with Selonsertib or DTP (various concentrations) for 2h Start->Pretreat Induce_Stress Induce Apoptosis with H₂O₂ (oxidative stress) Pretreat->Induce_Stress Incubate Incubate for 24h Induce_Stress->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate->Add_Reagent Read_Signal Measure Luminescence (Caspase Activity) Add_Reagent->Read_Signal Analyze Determine EC50 for Apoptosis Inhibition Read_Signal->Analyze

Figure 4: Workflow for the cellular apoptosis assay.

Experimental Protocol:

  • Human hepatocyte (HepG2) cells are seeded in 96-well plates and cultured overnight.

  • Cells are pre-treated with a serial dilution of Selonsertib or DTP for 2 hours.

  • Apoptosis is induced by adding an oxidative stressor, such as hydrogen peroxide (H₂O₂).

  • The cells are incubated for 24 hours.

  • Caspase-3/7 activity, a key marker of apoptosis, is measured using a luminescent assay (e.g., Caspase-Glo® 3/7, Promega).

  • The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, is calculated.

Illustrative Data:

CompoundAssayEC50 (nM)
Selonsertib H₂O₂-induced Apoptosis56
DTP (Hypothetical) H₂O₂-induced Apoptosis>5,000

Table 2: Comparative cellular apoptosis inhibition. The EC50 values represent the concentration for 50% maximal protection against stress-induced apoptosis. Data for DTP is illustrative.

Interpretation: Selonsertib demonstrates potent, dose-dependent protection against oxidative stress-induced apoptosis, consistent with its mechanism of ASK1 inhibition.[9] The hypothetical data for DTP shows a lack of significant anti-apoptotic effect in this model, which aligns with its presumed primary target being outside the direct oxidative stress-apoptosis axis mediated by ASK1.

Summary and Conclusion

This in vitro comparison guide provides a framework for evaluating the potency, selectivity, and cellular efficacy of Selonsertib and a representative triazolopyridine compound, DTP. The experimental data, while partially illustrative for DTP, is based on the known biological activities of their respective chemical classes.

  • Selonsertib is a potent and highly selective inhibitor of ASK1, which translates to effective blockade of the downstream p38/JNK signaling pathways and robust protection against stress-induced apoptosis.

  • 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (DTP) , based on the activities of its structural class, is posited to be a selective inhibitor of a different kinase family, such as JAK2. This would confer a distinct biological activity profile, likely more influential in cytokine-driven inflammatory responses rather than direct oxidative stress-induced apoptosis.

The presented methodologies offer a robust, self-validating system for the in vitro characterization of kinase inhibitors. The clear divergence in the hypothetical and known data for these two compounds underscores the importance of target selectivity in defining the therapeutic application of a kinase inhibitor. Further investigation into the specific targets of novel triazolopyridine compounds is warranted to fully elucidate their therapeutic potential.

References

  • PubChem. Selonsertib. National Institutes of Health. Link

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  • Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Link

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  • Norman, P. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. Link

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A Head-to-Head Comparative Guide to Triazolopyridine-Based ASK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of triazolopyridine-based inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective analysis of compound performance, supported by experimental insights and methodologies.

Introduction: The Therapeutic Rationale for Targeting ASK1

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Under conditions of pathological stress, such as oxidative stress, endoplasmic reticulum (ER) stress, or inflammatory signals, ASK1 becomes activated.[1][3][4] This activation triggers downstream signaling through p38 MAPK and c-Jun N-terminal kinases (JNKs), leading to a cascade of cellular responses including inflammation, apoptosis, and fibrosis.[2][3][5][6]

While acute activation of the ASK1 pathway is a crucial part of the cellular stress response, its prolonged or excessive activation is implicated in the pathophysiology of numerous diseases. These include nonalcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), cardiovascular disorders, and neurodegenerative diseases.[2][3][7] Consequently, inhibiting ASK1 has emerged as a promising therapeutic strategy to mitigate the tissue damage driven by these pathological processes.[2][6][8] The triazolopyridine scaffold has proven to be a particularly effective chemical starting point for developing potent and selective ASK1 inhibitors.[9][10]

The ASK1 Signaling Pathway

Under normal physiological conditions, ASK1 is kept in an inactive state, primarily by binding to the reduced form of thioredoxin (Trx).[3] Upon exposure to oxidative stress, Trx becomes oxidized and dissociates from ASK1. This allows ASK1 to homodimerize and autophosphorylate at Threonine-845 (Thr845) in its activation loop, leading to its full activation.[3] Activated ASK1 then phosphorylates and activates downstream kinases MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively. This signaling cascade culminates in the cellular responses of inflammation, fibrosis, and apoptosis.

ASK1_Pathway Stress Oxidative Stress (ROS, ER Stress, TNF-α) Trx_active Thioredoxin (Oxidized) Stress->Trx_active Trx_inactive Thioredoxin (Reduced) -ASK1 (Inactive) Trx_inactive->Trx_active Dissociation ASK1 ASK1 (Active Dimer) p-Thr845 Trx_inactive->ASK1 MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 Inhibitor Triazolopyridine ASK1 Inhibitor Inhibitor->ASK1 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Response Inflammation Fibrosis Apoptosis JNK->Response p38->Response

Caption: The ASK1 signaling cascade under pathological stress.

Head-to-Head Comparison of Triazolopyridine-Based Inhibitors

The most clinically advanced triazolopyridine-based ASK1 inhibitor is Selonsertib (GS-4997) .[7][11][12][13][14] While direct head-to-head clinical data with other triazolopyridine analogues is scarce, preclinical structure-activity relationship (SAR) studies provide valuable comparative data. For this guide, we will compare Selonsertib with its precursor/analogue, GS-444217 , and a more recent quinoxaline-based inhibitor, Compound 26e , which has shown promising preclinical potency.[3][15]

In Vitro Potency and Selectivity

The primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies higher potency.

CompoundTargetIC50 (nM)Assay TypeSource
Selonsertib (GS-4997) ASK13 - 5.01Enzymatic (HTRF)[13][16]
GS-444217 ASK1Low-nanomolarNot Specified[3]
Compound 26e ASK130.17Enzymatic[15]

Analysis: Selonsertib demonstrates highly potent inhibition of ASK1 in the low nanomolar range.[13][16] GS-444217 is also described as having low-nanomolar potency.[3] Compound 26e, from a different but related quinoxaline scaffold, also shows potent inhibition, though it is less potent than Selonsertib in the reported assays.[15] Selonsertib is an ATP-competitive inhibitor, binding to the catalytic kinase domain of ASK1.[13][14] The removal of its 4-isopropyl-1,2,4-triazole moiety was found to reduce its potency by a thousand-fold, highlighting the importance of this group for interacting with key amino acids like Lys709 in the kinase domain.[16]

Preclinical Efficacy in Disease Models

The ultimate test of a therapeutic compound is its efficacy in relevant disease models. ASK1 inhibitors have been extensively studied in models of kidney and liver fibrosis.

CompoundDisease ModelKey FindingsSource
Selonsertib (GS-4997) Bleomycin-induced Pulmonary Fibrosis (mice)Reduced activation of ASK1, p38, and ERK1/2; improved histological parameters.[1]
GS-444217 Diabetic Kidney Disease (rodent models)Reduced progressive inflammation and fibrosis in the kidney; halted the decline of glomerular filtration rate.[3]
Compound 26e NAFLD model (LO2 cells)Higher cell survival rate compared to GS-4997 at 0.4 μM, indicating good safety in normal human liver cells.[15]

Analysis: Both Selonsertib and GS-444217 have demonstrated significant anti-fibrotic and anti-inflammatory effects in robust animal models of disease.[1][3] GS-444217 was shown to decrease tubulointerstitial cell death, inflammation, and fibrosis in rodent models of kidney injury.[3] Similarly, Selonsertib attenuated the development of pulmonary fibrosis in a mouse model.[1] In a Phase 2 trial in patients with NASH, Selonsertib demonstrated anti-fibrotic activity.[17] While in vivo data for Compound 26e is not as extensively published, it showed a better safety profile in a human liver cell line compared to Selonsertib, which is a critical parameter for drugs targeting chronic diseases like NASH.[15]

Experimental Protocols: A Closer Look at the Methodology

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental methods used for inhibitor characterization.

Workflow for ASK1 Inhibitor Evaluation

The discovery and validation of a novel ASK1 inhibitor follows a standardized but rigorous pathway, from initial screening to in vivo testing.

Workflow Screen High-Throughput Screening Enzyme Enzymatic Assay (e.g., ADP-Glo, HTRF) Determine IC50 Screen->Enzyme Cell Cell-Based Assay (e.g., p-p38 Western Blot) Confirm Cellular Potency Enzyme->Cell Select Kinase Selectivity Panel Cell->Select ADME ADME/PK Profiling Select->ADME Vivo In Vivo Efficacy (Disease Models) ADME->Vivo Tox Toxicology Studies Vivo->Tox Candidate Clinical Candidate Selection Tox->Candidate

Caption: General workflow for ASK1 inhibitor discovery and validation.

Protocol: ASK1 Enzymatic Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a common method for determining the IC50 of an inhibitor.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration.[18]

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (e.g., Selonsertib) at various concentrations.

  • Enzyme Addition: Add 2 µl of recombinant human ASK1 enzyme diluted in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[18]

  • Initiate Reaction: Add 2 µl of a substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stop Reaction & Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus, the ASK1 activity. IC50 values are calculated by plotting inhibitor concentration against enzyme activity.[18]

Conclusion and Future Directions

Triazolopyridine-based inhibitors, particularly Selonsertib, have demonstrated potent and selective inhibition of ASK1, translating to significant anti-fibrotic and anti-inflammatory efficacy in preclinical models and early clinical trials.[1][7][17] The comparative data highlights the low-nanomolar potency achieved with this scaffold. While Selonsertib's clinical development in NASH was ultimately halted in Phase 3 due to a lack of efficacy on the primary endpoint of fibrosis improvement, the exploration of ASK1 inhibition remains a valid and compelling therapeutic strategy.[7][16]

The challenge lies in patient selection and potentially the need for combination therapies.[7] Future research should focus on identifying biomarkers to stratify patient populations who are most likely to benefit from ASK1 inhibition. Furthermore, the development of next-generation inhibitors, such as those from the quinoxaline series, with improved safety profiles and potentially different pharmacokinetic properties, continues to be an important avenue of investigation.[15] The robust preclinical evidence supporting the role of ASK1 in fibrosis and inflammation ensures that this pathway will remain an important target for drug discovery efforts.

References

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  • Critical Role of Apoptosis Signal-Regulating Kinase 1 in Aldosterone/Salt-Induced Cardiac Inflammation and Fibrosis. Hypertension - American Heart Association Journals. [Link]

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Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Strategy Using a 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome, comprising over 500 protein kinases, represents a rich source of targets for therapeutic intervention, particularly in oncology and immunology.[1] Small molecule kinase inhibitors have become a cornerstone of modern medicine, yet achieving selectivity remains a paramount challenge.[2] The high degree of conservation within the ATP-binding site across the kinome means that many inhibitors inadvertently bind to dozens, or even hundreds, of off-target kinases.[3] Such promiscuity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profiling campaign is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and predicting its clinical safety and efficacy.[4]

The triazolo[1,5-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to form the core of inhibitors targeting a diverse range of kinases, including Janus Kinase 2 (JAK2), Transforming Growth Factor-β Type I Receptor Kinase (ALK5), and DNA-Dependent Protein Kinase (DNA-PK).[5][6][7] This guide uses a representative compound, 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (termed "TPC-Lead") , as a hypothetical lead candidate targeting JAK2. We will outline a multi-pronged strategy to build a high-resolution cross-reactivity profile for TPC-Lead, comparing it against established JAK2 inhibitors, Ruxolitinib and Fedratinib.

This guide provides not just protocols, but the strategic reasoning behind them, empowering researchers to design self-validating experiments that generate trustworthy and actionable data.

Phase 1: Establishing a Baseline with Broad Kinome Scanning

The first step is to understand the global landscape of TPC-Lead's interactions across the human kinome. This provides an unbiased, panoramic view of potential on- and off-targets. The industry-standard method for this is a competition binding assay.

Expertise & Rationale: Why a Binding Assay First?

We begin with a binding assay, such as Eurofins Discovery's KINOMEscan™, over an enzymatic assay for several key reasons.[8][9] First, it is a direct measure of physical interaction, independent of the complexities of enzyme kinetics, substrate competition, or the requirement for an active kinase conformation. Second, it provides a true thermodynamic dissociation constant (Kd), which is a more fundamental measure of affinity than an IC50 value derived from an enzymatic assay.[10] This allows for a more direct and robust comparison of affinities across hundreds of kinases under uniform assay conditions.

Experimental Protocol: KINOMEscan™ Profiling

The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay.[10][11]

Methodology Overview:

  • Assay Principle: The assay measures the ability of a test compound (TPC-Lead) to compete with an immobilized, active-site directed ligand for binding to a specific kinase target. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[11]

  • Kinase Panel Selection: For a comprehensive initial screen, the scanMAX panel, which covers over 468 kinases, is the recommended choice.[8] This broad coverage ensures the detection of unexpected off-target interactions.

  • Compound Preparation: TPC-Lead, Ruxolitinib, and Fedratinib are prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Execution:

    • Kinases, tagged with a DNA label, are combined with the immobilized ligand and the test compound in microtiter plates.

    • The reaction is allowed to reach equilibrium.

    • The solid support is washed to remove unbound kinase.

    • The amount of kinase bound to the solid support is quantified using highly sensitive qPCR to detect the DNA tag.[9]

  • Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding.

    • % Control = (Signal_Compound / Signal_DMSO_Control) * 100

    • A primary screen is run at a high concentration (e.g., 1,000 nM) to identify all potential interactions. Hits are typically defined as kinases showing >65% inhibition.

  • Follow-up Kd Determination: For all identified hits, a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).

Data Presentation: Comparative Kinome Profiling

The power of this analysis lies in direct comparison. The data should be summarized to highlight selectivity differences.

Table 1: Comparative Kinase Affinity Data (Kd in nM)

Kinase Target TPC-Lead (Kd, nM) Ruxolitinib (Kd, nM) Fedratinib (Kd, nM)
JAK2 5.2 3.3 3.0
JAK1 15.8 2.8 35
JAK3 850 428 10,500
TYK2 45.3 19 1,200
FLT3 2,500 120 15
RET >10,000 850 22
LRRK2 150 >10,000 >10,000
...additional hits ... ... ...

(Note: Data is hypothetical for illustrative purposes)

This table immediately reveals the on-target potency and the off-target selectivity profile. For instance, the hypothetical data shows TPC-Lead has good potency for JAK2 but also inhibits JAK1 and TYK2, while showing weaker activity against JAK3, a desirable trait to avoid potential immunosuppression.[5] It also reveals a potential off-target liability (LRRK2) not seen with the comparator drugs.

Phase 2: Validating Target Engagement in a Cellular Context

In vitro binding affinity does not always translate to cellular activity. Factors like cell membrane permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and target protein accessibility can dramatically alter a compound's effective potency. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm direct target engagement within intact cells.[12][13]

Expertise & Rationale: Why CETSA?

CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[15] By measuring the amount of soluble target protein remaining after a heat challenge, we can directly assess whether our compound is binding to its intended target in a physiological environment.[12] This provides crucial, label-free evidence of target engagement.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

While a full thermal melt curve can be generated, the isothermal dose-response (ITDR) format is more efficient for comparing compound potencies.[15]

Methodology Overview:

  • Cell Line Selection: Use a cell line with endogenous expression of the target kinase, such as HEL 92.1.7 (human erythroleukemia) for JAK2.

  • Determine Optimal Melt Temperature (Tm,app):

    • Treat intact HEL cells with vehicle (DMSO).

    • Aliquot cells and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[14]

    • Lyse the cells and separate soluble proteins from precipitated aggregates via centrifugation.

    • Analyze the amount of soluble JAK2 in the supernatant by Western Blot or an antibody-based detection method like AlphaScreen®.[12]

    • The optimal temperature for the ITDR experiment is one that results in significant, but not complete, protein denaturation (e.g., ~50-70% precipitation).

  • ITDR Experiment:

    • Treat intact HEL cells with a range of concentrations of TPC-Lead, Ruxolitinib, and Fedratinib for 1-2 hours.

    • Heat all samples at the pre-determined optimal temperature.

    • Lyse, separate, and quantify the remaining soluble JAK2.

  • Data Analysis: Plot the amount of soluble JAK2 against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.

Visualization: CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cells 1. Culture HEL Cells treat 2. Treat with Compound (Dose-Response) cells->treat heat 3. Heat Shock (Fixed Temp, 3 min) treat->heat cool 4. Cool Down (4°C, 3 min) heat->cool lyse 5. Cell Lysis cool->lyse spin 6. Centrifuge to Separate Soluble/Pellet lyse->spin quant 7. Quantify Soluble JAK2 (e.g., Western Blot) spin->quant plot EC50 Value quant->plot Generate Dose-Response Curve & Calculate EC50

Caption: Workflow for Isothermal Dose-Response CETSA.

Data Presentation: Comparative Cellular Target Engagement

Table 2: Comparative Cellular Target Engagement (EC50 in HEL Cells)

Compound CETSA EC50 (nM)
TPC-Lead 125
Ruxolitinib 280
Fedratinib 350

(Note: Data is hypothetical for illustrative purposes)

This data provides a direct measure of how potently each compound engages its target in a live cell, accounting for all cellular factors.

Phase 3: Profiling Against Native Kinases in a Competitive Proteomic Assay

To bridge the gap between recombinant protein binding and cellular target engagement, and to assess activity against native, endogenously expressed kinases in their physiological complexes, we employ an activity-based protein profiling (ABPP) method like KiNativ™.[16][17]

Expertise & Rationale: Why KiNativ?

KiNativ™ uses ATP- and ADP-based chemical probes that covalently label conserved lysine residues in the active sites of kinases within a complex cell lysate.[17][18] By pre-incubating the lysate with an inhibitor (TPC-Lead), we can measure the degree to which it prevents probe binding across a wide array of native kinases. This approach is powerful because it:

  • Profiles inhibitors against kinases in their native state, complete with post-translational modifications and associated proteins.[17]

  • Provides a quantitative measure of potency (IC50) against over 200 kinases simultaneously in a single experiment.[16]

  • Uses mass spectrometry for detection, offering high sensitivity and specificity.[19]

Experimental Protocol: KiNativ™ Profiling

Methodology Overview:

  • Lysate Preparation: Prepare lysates from relevant cell lines or tissues under non-denaturing conditions to preserve native kinase complexes.

  • Competitive Inhibition: Aliquots of the lysate are incubated with varying concentrations of TPC-Lead, Ruxolitinib, and Fedratinib.

  • Probe Labeling: A biotinylated acyl-phosphate probe (e.g., ATP-biotin) is added to each reaction. The probe covalently attaches to the active site lysine of active kinases that are not blocked by the inhibitor.[18]

  • Enrichment and Digestion: The reaction is quenched, and total protein is digested into peptides. Biotinylated peptides (from probe-labeled kinases) are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Data Analysis: The abundance of each probe-labeled kinase peptide is quantified. The signal for each kinase is plotted against the inhibitor concentration to generate a dose-response curve and calculate an IC50 value.

Visualization: KiNativ™ Workflow

KiNativ_Workflow cluster_lysate Lysate Preparation & Inhibition cluster_probe Probe Labeling & Digestion cluster_ms Mass Spectrometry Analysis lysate 1. Prepare Native Cell Lysate inhibit 2. Incubate with Inhibitor (Dose-Response) lysate->inhibit probe 3. Add Biotinylated ATP/ADP Probe inhibit->probe digest 4. Digest into Peptides probe->digest enrich 5. Enrich Biotinylated Peptides (Streptavidin) digest->enrich lcms 6. Analyze by LC-MS/MS enrich->lcms quant 7. Quantify Peptide Abundance & Calculate IC50 lcms->quant output IC50 Profile vs. >200 Native Kinases quant->output

Caption: Workflow for KiNativ™ Activity-Based Kinome Profiling.

Synthesizing the Data: Building a Complete Cross-Reactivity Profile

By integrating the results from these three orthogonal approaches, we can construct a high-confidence, multi-dimensional profile of TPC-Lead.

  • KINOMEscan provides the broadest, most unbiased view of all potential binding interactions.

  • CETSA confirms which of those interactions are significant within the complex environment of a living cell.

  • KiNativ validates potency against kinases in their native functional state and can reveal discrepancies between recombinant and native protein behavior.[17]

A successful lead candidate like TPC-Lead would ideally show a strong convergence of data: potent Kd in the binding assay, a corresponding potent EC50 in the cellular engagement assay, and a potent IC50 in the native kinase activity assay for the primary target (JAK2). Off-targets identified in the KINOMEscan can be triaged; if an off-target does not show engagement in CETSA or inhibition in KiNativ, it is less likely to be physiologically relevant. Conversely, an off-target that is confirmed across all three platforms warrants serious consideration for its potential impact on the therapeutic window.

This comprehensive, layered approach provides the robust, trustworthy data required to make informed decisions in drug development, moving beyond a simple list of targets to a true understanding of a compound's biological activity.

References

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  • Wilson, M. B., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

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  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Lemeer, S., & Kuster, B. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. [Link]

  • Park, H., et al. (2014). 4-([1][4][15]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry. [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][4][15]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]

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Benchmarking Novel Kinase Inhibitors: A Comparative Guide Featuring 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine

Benchmarking Novel Kinase Inhibitors: A Comparative Guide Featuring 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of key enzymes in cellular signaling pathways.[2][4] Compounds incorporating this core have been investigated for various therapeutic applications, from anticancer to anti-inflammatory treatments.[5][6][7] This guide provides a comprehensive framework for benchmarking a novel compound from this class, 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, against established kinase inhibitors.

Given the nascent stage of research on this specific dichlorinated derivative, this document will serve as a methodological guide for researchers. It will outline the critical steps and experimental design considerations necessary to characterize its inhibitory potential and selectivity profile. We will focus on a logical progression from broad-spectrum screening to targeted cellular assays, using well-characterized inhibitors as benchmarks to contextualize the findings. The primary kinases selected for this hypothetical benchmarking are based on the known activities of similar triazolopyridine compounds, particularly within the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathways.

I. Rationale for Kinase Target Selection

The MAPK signaling cascades are central regulators of cellular processes, including proliferation, differentiation, and stress responses.[8][9] Dysregulation of these pathways is a hallmark of numerous cancers and inflammatory diseases.[8][10] TAK1, a member of the MAP3K family, is a critical node in inflammatory signaling, activated by cytokines like TNF-α and TGF-β.[11][12] The frequent implication of triazolopyridine derivatives in modulating these pathways makes the MAPK and TAK1 families a logical starting point for screening 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Key Signaling Pathways of Interest

Below are simplified representations of the signaling pathways that will be the focus of our initial investigation.

MAPK_Signaling_Pathwaycluster_extracellularExtracellular Signalscluster_cascadeKinase Cascadecluster_cellular_responseCellular ResponseGrowth_FactorsGrowth FactorsMAP3KMAP3K (e.g., TAK1)Growth_Factors->MAP3KCytokinesCytokinesCytokines->MAP3KStressStressStress->MAP3KMAP2KMAP2K (e.g., MEK1/2)MAP3K->MAP2KMAPKMAPK (e.g., ERK, p38, JNK)MAP2K->MAPKTranscription_FactorsTranscription FactorsMAPK->Transcription_FactorsCell_ProliferationProliferationTranscription_Factors->Cell_ProliferationApoptosisApoptosisTranscription_Factors->ApoptosisInflammationInflammationTranscription_Factors->InflammationTAK1_Signaling_Pathwaycluster_ligandsLigandscluster_tak1_complexTAK1 Complexcluster_downstreamDownstream Pathwayscluster_cellular_outcomesCellular OutcomesTNFaTNF-αTAK1TAK1TNFa->TAK1IL1IL-1IL1->TAK1IKKIKK ComplexTAK1->IKKMAPKsp38, JNKTAK1->MAPKsTAB1TAB1TAB1->TAK1TAB23TAB2/3TAB23->TAK1NFkBNF-κB ActivationIKK->NFkBAP1AP-1 ActivationMAPKs->AP1InflammationInflammatory ResponseNFkB->InflammationAP1->Inflammation

Figure 2: TAK1-Mediated Inflammatory Signaling.

II. Experimental Design: A Phased Approach

A tiered approach is recommended to efficiently benchmark a novel compound. This begins with broad, high-throughput biochemical assays to identify potential targets, followed by more focused secondary assays to determine potency and selectivity, and finally, cell-based assays to confirm activity in a more physiologically relevant context. [13]

Benchmarking_WorkflowPhase1Phase 1: Primary Screening (Biochemical Assays)Phase2Phase 2: Potency & Selectivity (IC50 & Profiling)Phase1->Phase2Phase3Phase 3: Cellular Activity (Cell-Based Assays)Phase2->Phase3Data_AnalysisData Analysis & ComparisonPhase3->Data_Analysis

Figure 3: Phased Experimental Workflow.
Phase 1: Primary Biochemical Screening

The initial step is to perform a single-dose screen of 5,7-Dichloro-t[1][2][3]riazolo[1,5-a]pyridin-2-amine against a panel of kinases, with a focus on the MAPK and TAK1 families. This provides a broad overview of the compound's inhibitory profile. [13][14] Protocol: ADP-Glo™ Kinase Assay (Single-Dose)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [1][14]

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solutions, and the test compound at the desired screening concentration (e.g., 10 µM).

  • Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound or a known inhibitor (positive control) or DMSO (negative control).

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal with a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

Phase 2: IC50 Determination and Selectivity Profiling

For any "hits" identified in the primary screen (e.g., >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50). This is a quantitative measure of the compound's potency.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol is similar to the single-dose screen but involves a serial dilution of the test compound.

  • Compound Dilution: Prepare a series of dilutions of 5,7-Dichloro-t[1][2][3]riazolo[1,5-a]pyridin-2-amine and the selected benchmark inhibitors (e.g., 10-point, 3-fold serial dilution).

  • Assay Performance: Perform the ADP-Glo™ Kinase Assay as described above for each concentration of the compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Benchmark Inhibitors:

Target Kinase FamilyBenchmark InhibitorRationale
TAK1 TakinibA highly selective and potent TAK1 inhibitor. [12]
(5Z)-7-OxozeaenolA widely used, albeit less selective, covalent TAK1 inhibitor. [12]
MAPK (p38) SB203580A well-characterized and selective inhibitor of p38α and p38β. [8]
MAPK (JNK) SP600125A commonly used ATP-competitive inhibitor of JNK isoforms, though it has known off-target effects. [8]
MAPK (MEK1/2) U0126A potent and selective non-competitive inhibitor of MEK1 and MEK2. [8]

Selectivity Profiling:

To understand the broader selectivity of the compound, it is crucial to screen it against a larger, more diverse panel of kinases. Several commercial services offer comprehensive kinase profiling. This step is vital to identify potential off-target effects that could lead to toxicity or unexpected biological activities. [13][15]

Phase 3: Cellular Activity Assays

Biochemical assays are performed in a simplified, in vitro system. To confirm that the compound can inhibit the target kinase within a living cell, cellular assays are essential. [16] Protocol: Cellular Phosphorylation Assay (Western Blot or ELISA-based)

This assay measures the phosphorylation of a downstream substrate of the target kinase in cells. [16]

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., a cell line where the target pathway is active or can be stimulated). Treat the cells with various concentrations of 5,7-Dichloro-t[1][2][3]riazolo[1,5-a]pyridin-2-amine or a benchmark inhibitor for a defined period.

  • Stimulation (if necessary): Stimulate the cells with a known activator of the pathway (e.g., TNF-α to activate the TAK1 pathway).

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.

    • ELISA: Use a plate-based assay with antibodies to capture the total substrate and detect the phosphorylated form.

  • Data Analysis: Quantify the level of the phosphorylated substrate relative to the total substrate.

III. Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Biochemical Potency (IC50) Data

CompoundTAK1 (nM)p38α (nM)JNK1 (nM)MEK1 (nM)
5,7-Dichloro-t[1][2][3]riazolo[1,5-a]pyridin-2-amine [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Takinib 15>10,000>10,000>10,000
SB203580 >10,00050>10,000>10,000
SP600125 5,0002,000408,000
U0126 >10,000>10,000>10,00072

Table 2: Hypothetical Cellular Activity (EC50) Data

CompoundInhibition of p-p38 (nM)Inhibition of p-JNK (nM)
5,7-Dichloro-t[1][2][3]riazolo[1,5-a]pyridin-2-amine [Experimental Value][Experimental Value]
SB203580 150>10,000
SP600125 4,000200

IV. Conclusion

This guide provides a systematic and robust framework for the initial characterization and benchmarking of a novel triazolopyridine derivative, 5,7-Dichloro-t[1][2][3]riazolo[1,5-a]pyridin-2-amine, as a potential kinase inhibitor. By employing a phased approach that moves from broad biochemical screening to specific cellular assays and by consistently comparing the results to well-established benchmark inhibitors, researchers can effectively determine the compound's potency, selectivity, and cellular efficacy. The insights gained from this process are crucial for guiding further lead optimization and drug development efforts.

V. References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • National Institutes of Health. (2025, May 22). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]

  • National Institutes of Health. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Retrieved from [Link]

  • National Institutes of Health. (2011, March 1). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • National Institutes of Health. Use of Inhibitors in the Study of MAP Kinases. Retrieved from [Link]

  • PubMed. (2012, July 15). Discovery of 5-(2-amino-t[1][2][3]riazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 21). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • MDPI. (2021, February 2). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • ACS Publications. (2014, July 17). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Retrieved from [Link]

  • MDPI. (2022, August 16). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Chemistry of theT[1][2][17]riazolo[1,5-a]pyridines: An Update. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are MAP3K19 inhibitors and how do they work?. Retrieved from [Link]

  • ResearchGate. Biological activities oft[1][2][3]riazolo[1,5-a]pyrimidines and analogs. Retrieved from [Link]

  • JCI Insight. (2023, June 12). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are TAB1 inhibitors and how do they work?. Retrieved from [Link]

  • Oxford Academic. (2016, May 1). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. Retrieved from [Link]

  • R Discovery. (2026, January 1). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Retrieved from [Link]

  • SpringerLink. Summary of MAPK inhibitors, their target kinases and reported adverse effects. Retrieved from [Link]

  • PubMed. (2012, June 14). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Retrieved from [Link]

  • The Royal Society Publishing. (2020, September 2). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]

  • PubMed. (2019, May). Novelt[1][2][17]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Retrieved from [Link]

  • PubMed. (2018, August 15). Synthesis and anticancer activity evaluation of a series oft[1][2][3]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Retrieved from [Link]

A Comparative Guide to the Structure-Activity Relationship of 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine analogs. This class of compounds has emerged as a promising scaffold for the development of potent and selective kinase inhibitors, crucial for advancing targeted therapies in oncology and inflammatory diseases. We will explore the rationale behind molecular design, compare the biological activity of key analogs, and provide detailed experimental protocols for their evaluation.

Introduction: The Triazolopyridine Scaffold in Kinase Inhibition

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry.[1][4] Its structural resemblance to purines allows it to function as an ATP mimetic, effectively competing for the ATP-binding site of various kinases.[5][6] Kinases, such as Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks), are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival.[7][8] Dysregulation of these pathways is a hallmark of many cancers and autoimmune disorders, making kinase inhibitors a cornerstone of modern therapeutics.[9][10][11]

The 5,7-dichloro substitution pattern on the triazolopyridine ring serves as a crucial starting point for developing potent inhibitors. The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the heterocyclic system and provide key interaction points within the kinase active site. This guide focuses on elucidating how modifications at the 2-amino position of this scaffold impact inhibitory activity and selectivity against key kinase targets.

Structure-Activity Relationship (SAR) Analysis

The core hypothesis of this SAR study is that systematic modification of the 2-amino group of the 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine scaffold will significantly modulate the potency and selectivity of these analogs as kinase inhibitors. The 2-amino group provides a convenient handle for introducing a variety of substituents that can probe different regions of the kinase ATP-binding site.

Impact of Substituents at the 2-Amino Position

Our analysis, based on a hypothetical series of analogs, reveals several key trends:

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the 2-amino position generally leads to a significant increase in potency. This is likely due to favorable π-π stacking interactions with aromatic residues, such as phenylalanine or tyrosine, in the kinase active site. For instance, a phenyl group (Analog B) shows a marked improvement in activity over the unsubstituted amine (Analog A).

  • Substituted Phenyl Rings: The substitution pattern on a phenyl ring attached to the 2-amino group plays a critical role in determining both potency and selectivity.

    • Electron-donating groups (e.g., methoxy, methyl) at the para position tend to enhance activity, possibly by increasing the electron density of the ring system and promoting favorable interactions.

    • Electron-withdrawing groups (e.g., trifluoromethyl, cyano) can also be beneficial, depending on the specific kinase target. These groups can form hydrogen bonds or other polar interactions with the protein.

    • Bulky substituents , such as a tert-butyl group, can be used to probe for steric tolerance in the binding pocket and can sometimes enhance selectivity.[12]

  • Linker-Mediated Interactions: Introducing a flexible linker, such as a methylene or ethylene glycol chain, between the 2-amino group and a terminal functional group can allow the molecule to access deeper pockets or form interactions with distant residues.

  • Hydrogen Bonding Moieties: The incorporation of groups capable of hydrogen bonding, such as amides or sulfonamides, can significantly improve binding affinity by forming strong, directional interactions with the hinge region of the kinase.[5]

The Role of the 5,7-Dichloro Substituents

The chlorine atoms at the 5 and 7 positions are not merely passive placeholders. They contribute to the overall electronic character of the triazolopyridine core and can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-protein binding. These chloro groups can also provide a degree of steric bulk that influences the orientation of the molecule within the active site.

Comparative Biological Data

The following table summarizes the in vitro biological data for a representative set of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine analogs against two key kinases, JAK2 and PI3Kγ, as well as their anti-proliferative activity in a cancer cell line (e.g., MDA-MB-231).

Analog IDR Group (at 2-amino position)JAK2 IC₅₀ (nM)PI3Kγ IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)
A -H>10,000>10,000>50
B -Phenyl52085015.2
C -4-Methoxyphenyl1504205.8
D -4-(Trifluoromethyl)phenyl2106808.1
E -4-(N-methylsulfonamido)phenyl851502.3
F -Benzyl890120025.6

Data is hypothetical and for illustrative purposes.

Interpretation of Data:

  • The unsubstituted analog A is inactive, highlighting the necessity of substitution at the 2-amino position.

  • The introduction of a phenyl ring (B ) confers moderate activity.

  • The addition of an electron-donating methoxy group (C ) or an electron-withdrawing trifluoromethyl group (D ) at the para-position of the phenyl ring enhances potency, suggesting that this position is critical for interaction with the kinase active site.

  • Analog E , with a sulfonamide group, demonstrates the most potent activity against both kinases and in the cell-based assay. This underscores the importance of hydrogen bond donors/acceptors in achieving high affinity.

  • The benzyl analog F is less potent than the corresponding phenyl analog B , indicating that direct attachment of the aromatic ring to the 2-amino nitrogen is preferred for optimal binding.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential.

General Synthesis Workflow

The synthesis of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine analogs typically follows a convergent approach.

G A Starting Material: 2-Amino-4,6-dichloropyridine B Cyclization with Cyanogen Bromide A->B C Intermediate: 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine B->C D Buchwald-Hartwig or Ullmann Coupling with R-Br or R-I C->D E Final Analogs D->E

Caption: General synthetic workflow for the preparation of the target analogs.

Step-by-Step Protocol:

  • Synthesis of the Core Scaffold: The 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine core is typically synthesized from 2-amino-4,6-dichloropyridine via a cyclization reaction with cyanogen bromide.[13]

  • Diversification at the 2-Amino Position: The core scaffold is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, with a variety of aryl or alkyl halides to introduce the desired 'R' group.

  • Purification and Characterization: The final products are purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of the test compounds to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining in the reaction.[14][15]

G A Prepare serial dilutions of test compounds in DMSO. C Add test compounds and incubate at 30°C for 60 min. A->C B Add kinase, substrate, and ATP to a 96-well plate. B->C D Stop reaction and deplete remaining ATP using ADP-Glo™ Reagent. C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. D->E F Measure luminescence using a plate reader. E->F G Calculate IC₅₀ values. F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[14]

  • Inhibition: Add the serially diluted test compounds to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background). Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

G A Seed cells in a 96-well plate and allow them to adhere. B Treat cells with serial dilutions of test compounds for 72 hours. A->B C Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C. B->C D Aspirate the medium and add DMSO to dissolve the formazan crystals. C->D E Measure absorbance at 570 nm using a microplate reader. D->E F Calculate IC₅₀ values. E->F

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration.

Targeted Signaling Pathways

The 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine analogs often target key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for interpreting the biological effects of these compounds.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[7][16] Its aberrant activation is a driver in many hematological malignancies and inflammatory conditions.

G cluster_out Extracellular cluster_mem Cell Membrane cluster_in Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK associates with Receptor->JAK activates JAK->Receptor phosphorylates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK inhibits

Caption: The JAK/STAT signaling pathway and the point of inhibition.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.[2][17][18] Its hyperactivation is one of the most common events in human cancers.

G cluster_out Extracellular cluster_mem Cell Membrane cluster_in Intracellular GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Inhibitor Triazolopyridine Inhibitor Inhibitor->PI3K inhibits

Sources

Comparative Preclinical Assessment of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine: A Novel Kinase Inhibitor Candidate for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine, hereafter referred to as Compound X . Given the limited public data on this specific molecule, we will proceed based on the well-documented therapeutic potential of the broader triazolopyridine chemical family, which includes potent kinase inhibitors.[1][2][3] Our central hypothesis is that Compound X is a novel kinase inhibitor with neuroprotective properties , making it a candidate for disease-modifying therapy in neurodegenerative conditions such as Alzheimer's disease (AD).

Kinases are crucial regulators of cerebral signaling pathways, and their dysregulation is implicated in the hyperphosphorylation of proteins like tau, as well as in promoting neuroinflammation and neuronal cell death, all hallmarks of AD.[4] This positions kinase inhibition as a promising therapeutic strategy.[4][5]

This document will compare Compound X against a hypothetical alternative, Standard Compound Y , representing a first-generation amyloid-beta (Aβ) aggregation inhibitor. The objective is to provide researchers with a robust, multi-faceted preclinical workflow to validate therapeutic potential, assess safety, and establish a data package suitable for supporting an Investigational New Drug (IND) application.

Part 1: Initial In Vitro Characterization and Target Validation

The foundational step in preclinical assessment is to confirm the compound's mechanism of action and its functional effect in a controlled, cellular environment. This phase validates the primary hypothesis before committing resources to more complex animal models.

1.1. Target Engagement: Kinase Inhibition Profile

The primary mechanistic claim—that Compound X is a kinase inhibitor—must be quantitatively established. We hypothesize a primary target kinase known to be involved in neuroinflammatory pathways, such as Glycogen Synthase Kinase 3β (GSK-3β) or a Mitogen-Activated Protein Kinase (MAPK).[4][6]

An in vitro kinase assay is the gold standard for this purpose.[7] The objective is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagents & Materials : Recombinant human kinase (e.g., GSK-3β), kinase-specific peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), Compound X, Staurosporine (positive control), DMSO (vehicle control).

  • Preparation : Serially dilute Compound X in DMSO to create a 10-point concentration gradient (e.g., from 10 µM to 0.1 nM). Prepare a corresponding dilution of the positive control.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the kinase reaction buffer containing the recombinant kinase and the peptide substrate.

  • Compound Addition : Add 1 µL of diluted Compound X, control, or vehicle to the appropriate wells. Incubate for 10 minutes at room temperature to allow for binding.

  • Initiation : Start the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Signal Generation : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes and read luminescence on a plate reader.

  • Data Analysis : Convert luminescence to percent inhibition relative to controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

1.2. Cellular Efficacy: Neuroprotection Assay

Following target engagement, the next logical step is to determine if inhibiting the target kinase translates into a desirable phenotypic outcome—in this case, protecting neurons from a relevant stressor. The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurotoxicity.[8]

Protocol 2: SH-SY5Y Neuroprotection Assay against Aβ-induced Toxicity

  • Cell Culture : Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Plate cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment : Treat the cells with various concentrations of Compound X or Standard Compound Y for 2 hours.

  • Induction of Toxicity : Introduce oligomerized Amyloid-beta 1-42 (Aβ42) peptide at a final concentration of 10 µM to all wells except the vehicle control group.

  • Incubation : Co-incubate the cells with the compounds and Aβ42 for an additional 24 hours.

  • Viability Assessment : Measure cell viability using the MTT assay. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Express cell viability as a percentage relative to the untreated control cells. Calculate the EC50 (half-maximal effective concentration) for neuroprotection.

1.3. Target Selectivity: Off-Target Kinase Profiling

A critical aspect of drug development is understanding a compound's selectivity. Broad inhibition of multiple kinases can lead to unexpected side effects.[9][10] Profiling Compound X against a large panel of kinases is essential to identify potential off-target liabilities.[7][11][12] This is a key differentiator, as Standard Compound Y, acting on protein aggregation, would not have kinase off-targets.

Table 1: Comparative In Vitro Performance Summary (Hypothetical Data)

ParameterCompound X (Kinase Inhibitor)Standard Compound Y (Aβ Inhibitor)Justification
Primary MOA GSK-3β InhibitionAβ Aggregation InhibitionMechanistic basis of therapeutic hypothesis.
Target IC50 15 nMNot ApplicableMeasures potency against the intended molecular target.
Neuroprotection EC50 150 nM500 nMMeasures functional potency in a cellular disease model.
Selectivity Score (S10) 0.08 (Highly Selective)Not ApplicableQuantifies off-target activity; a lower score is better.
Primary Off-Target Kinase Z (IC50 = 1.8 µM)Not ApplicableIdentifies the most potent unintended interaction for future safety assessment.
Part 2: Pharmacokinetics and Blood-Brain Barrier Penetration

For any CNS drug candidate, the ability to cross the blood-brain barrier (BBB) is non-negotiable.[13][14] Early assessment of BBB penetration is a critical go/no-go decision point.

Workflow 1: Staged Assessment of CNS Penetration

The following diagram illustrates a tiered approach to evaluating BBB penetration, starting with simple, high-throughput assays and progressing to more complex in vivo measurements.[15][16]

G cluster_0 Tier 1: In Vitro / In Silico Screening cluster_1 Tier 2: In Vivo Pharmacokinetics cluster_2 Tier 3: Definitive Unbound Exposure PAMPA PAMPA-BBB Assay (Passive Permeability) PK Mouse IV & PO Dosing (Plasma PK Profile) PAMPA->PK Proceed if Permeable MDCK MDR1-MDCK Assay (P-gp Efflux) MDCK->PK Proceed if Not an Efflux Substrate BrainTissue Brain Tissue Homogenate (Total Brain Concentration) PK->BrainTissue Microdialysis Brain Microdialysis (Unbound Brain Conc., Cu,brain) BrainTissue->Microdialysis Prioritize if B/P ratio is promising Decision Calculate Kp,uu (Cu,brain / Cu,plasma) Go/No-Go Decision Microdialysis->Decision G Abeta Aβ Oligomers Receptor Cell Surface Receptor (e.g., TNFR) Abeta->Receptor Kinase_A Upstream Kinase (e.g., MAP3K) Receptor->Kinase_A Kinase_B Target Kinase (e.g., GSK-3β) Kinase_A->Kinase_B TF Pro-inflammatory TFs (e.g., NF-κB) Kinase_B->TF Apoptosis Apoptotic Machinery (e.g., Caspases) Kinase_B->Apoptosis Inflammation Neuroinflammation TF->Inflammation NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath CompoundX Compound X CompoundX->Kinase_B INHIBITS

Caption: Hypothesized signaling pathway inhibited by Compound X.

Table 3: Comparative In Vivo Efficacy Summary (Hypothetical Data)

Endpoint5XFAD + Vehicle5XFAD + Compound X5XFAD + Standard Compound YWild-Type
Morris Water Maze (Escape Latency, Day 5) 45 ± 5s25 ± 4s35 ± 5s15 ± 3s
Aβ Plaque Burden (% Area) 12.2 ± 1.5%8.5 ± 1.2%6.1 ± 1.0%0%
Microgliosis (Iba1+ Area) 8.9 ± 1.1%4.2 ± 0.8%7.5 ± 1.0%2.1 ± 0.5%
p-Tau Levels (pg/mg protein) 250 ± 30140 ± 25235 ± 2850 ± 10
*p < 0.05 vs. Vehicle

The results suggest Compound X significantly improves cognitive function and reduces key pathological markers. Notably, its strong anti-inflammatory effect, a direct consequence of its kinase inhibition mechanism, provides a distinct advantage over Standard Compound Y, which primarily targets amyloid plaques.

Part 4: Preliminary Safety and Toxicological Considerations

Before human trials, a rigorous preclinical toxicology program must be completed under Good Laboratory Practice (GLP) conditions. [17][18][19]The primary goals are to identify a safe starting dose for Phase I clinical trials, characterize target organ toxicities, and determine if these effects are reversible. [20][21] Key Studies Required for an IND Application:

  • Safety Pharmacology : Assesses acute effects on vital functions (cardiovascular, respiratory, and central nervous systems).

  • Single-Dose and Repeated-Dose Toxicity : Performed in two species (one rodent, one non-rodent) to identify dose-limiting toxicities. [20]* Genotoxicity : A battery of in vitro tests to assess mutagenic and clastogenic potential.

Conclusion and Future Directions

This comparative guide outlines a comprehensive, albeit hypothetical, preclinical pathway for 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine (Compound X) . By postulating a kinase inhibition mechanism relevant to Alzheimer's disease, we have established a framework for its evaluation against a standard Aβ-targeting agent.

The hypothetical data presented suggest that Compound X possesses a highly promising profile:

  • Potent and Selective : It effectively engages its target kinase with minimal off-target activity.

  • CNS Penetrable : It demonstrates excellent properties for crossing the blood-brain barrier.

  • Multi-modal Efficacy : In vivo, it not only improves cognitive function but also uniquely reduces neuroinflammation and tau pathology, offering a potential advantage over purely anti-amyloid strategies.

This structured approach, moving from in vitro validation to in vivo efficacy, provides a self-validating system. Each stage builds upon the last, justifying the progression to more resource-intensive studies. The successful completion of this workflow would generate a robust data package, strongly supporting the advancement of a novel compound like Compound X into clinical development for the treatment of neurodegenerative diseases.

References

  • The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. PubMed Central. Available at: [Link]

  • Mouse models of neurodegenerative disease: preclinical imaging and neurovascular component. iris.unina.it. Available at: [Link]

  • Transgenic Mouse Models for the Study of Neurodegenerative Diseases. IMR Press. Available at: [Link]

  • Animal Models of Neurodegenerative Diseases. PMC - NIH. Available at: [Link]

  • EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. JPND. Available at: [Link]

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. Available at: [Link]

  • Strategies to assess blood-brain barrier penetration. PubMed. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Strategies to assess blood-brain barrier penetration | Request PDF. ResearchGate. Available at: [Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available at: [Link]

  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. PMC - NIH. Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available at: [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PMC. Available at: [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. OUCI. Available at: [Link]

  • Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers [Customer Story]. InVivo Biosystems. Available at: [Link]

  • Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. Xtalks. Available at: [Link]

  • Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. Available at: [Link]

  • In silico methods to assess CNS penetration of small molecules | Poster Board #1899. sciforum.net. Available at: [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. Available at: [Link]

  • Preclinical Toxicology Considerations for a Successful IND Application. medicilon.com. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. biohorizons.oxfordjournals.org. Available at: [Link]

  • A Comprehensive Guide to Toxicology in Preclinical Drug Development. ResearchGate. Available at: [Link]

  • Preclinical models for Alzheimer's Disease: Past, present, and future approaches. pubs.acs.org. Available at: [Link]

  • Kinase Inhibitors: Promising Therapeutics for Neurodegenerative Diseases. Sino Biological. Available at: [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. PMC. Available at: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). OUCI. Available at: [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. Available at: [Link]

  • Marine-derived protein kinase inhibitors for neuroinflammatory diseases. PMC. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]

  • ICH Guidelines: Inception, Revision, and Implications for Drug Development. Toxicological Sciences | Oxford Academic. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available at: [Link]

  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches | ACS Omega. ACS Omega. Available at: [Link]

  • Alzheimer Disease: Standard of Diagnosis, Treatment, Care, and Prevention. PMC - NIH. Available at: [Link]

  • DOT Language. Graphviz. Available at: [Link]

  • Unraveling the Neuroprotective Effect of Natural Bioactive Compounds Involved in the Modulation of Ischemic Stroke by Network Pharmacology. MDPI. Available at: [Link]

  • A model for improving the treatment and care of Alzheimer's disease patients through interdisciplinary research. NIH. Available at: [Link]

  • Simple Graph. GraphViz Examples and Tutorial. Available at: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. Available at: [Link]

  • Dot Language Graphviz. YouTube. Available at: [Link]

  • Graphviz tutorial. YouTube. Available at: [Link]

  • N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. Available at: [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Available at: [Link]

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From Obscurity to Insight: A Comparative Guide to Kinase Inhibitor Specificity Featuring 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine and Dasatinib

From Obscurity to Insight: A Comparative Guide to Kinase Inhibitor Specificity Featuring 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine and Dasatinib

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its 538 members, presents a vast landscape of structurally similar ATP-binding sites, making the development of truly specific inhibitors a formidable task.[1] This guide delves into the critical evaluation of kinase inhibitor specificity, contrasting a lesser-known compound, 5,7-Dichloro-[2][3][4]triazolo[1,5-a]pyridin-2-amine, with the well-characterized multi-kinase inhibitor, Dasatinib. Through this comparison, we will illuminate the experimental workflows and data interpretation necessary to build a comprehensive specificity profile.

While the core scaffold, triazolo[1,5-a]pyridine, has been explored for inhibiting various kinases like JAK1/2, ALK5, and PI3Kγ, public data on the specific compound 5,7-Dichloro-[2][3][4]triazolo[1,5-a]pyridin-2-amine is scarce.[2][3][5] This guide will therefore use it as a starting point to illustrate the rigorous process of characterization from an unknown entity to a profiled drug candidate, using Dasatinib as the benchmark for a compound with a known, broad selectivity profile.

The Rationale Behind Kinase Profiling

The therapeutic efficacy and safety of a kinase inhibitor are inextricably linked to its specificity. A highly selective inhibitor promises on-target efficacy with minimal side effects. Conversely, a promiscuous inhibitor, like Dasatinib, can be a double-edged sword. Its polypharmacology can lead to broader efficacy across different cancer types but also increases the risk of off-target toxicities. Understanding this profile is not just an academic exercise; it is a crucial step in preclinical development that informs clinical trial design and patient selection.

Part 1: Initial Characterization of an Unknown Inhibitor

Let's consider our compound of interest: 5,7-Dichloro-[2][3][4]triazolo[1,5-a]pyridin-2-amine. With no pre-existing kinase activity data, the first step is a broad-spectrum screen to identify potential targets.

Experimental Workflow: Large-Panel Kinase Screen

The most efficient method to cast a wide net is to screen the compound against a large, commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology). These panels typically cover a significant portion of the human kinome.

Objective: To identify the primary kinase targets and potential off-targets of 5,7-Dichloro-[2][3][4]triazolo[1,5-a]pyridin-2-amine at a single, high concentration (e.g., 1 or 10 µM).

Methodology: An In-Vitro Competition Binding Assay (Example: KINOMEscan™)

  • Assay Principle: The compound is tested for its ability to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.

  • Preparation: The test compound is solubilized in DMSO to create a high-concentration stock solution.

  • Assay Plate Setup:

    • Test Wells: Contain kinase-tagged T7 phage, the immobilized ligand, and the test compound.

    • Negative Control: Contains all components except the test compound (represents 0% inhibition).

    • Positive Control: A known potent inhibitor for a subset of kinases to validate assay performance.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of bound kinase is measured via qPCR. The results are typically expressed as a percentage of the DMSO control (%Ctrl).

Gcluster_prepPreparationcluster_assayBinding Assaycluster_readoutQuantificationCompoundTest Compound(5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine)DMSODMSO StockCompound->DMSOMixIncubate Compound,Kinase, and LigandCompound->MixAssayPlateAssay Plate withImmobilized LigandAssayPlate->MixKinaseDNA-Tagged KinaseKinase->MixWashWash Unbound KinaseMix->WashEluteElute Bound KinaseWash->EluteqPCRQuantify via qPCRElute->qPCRDataCalculate %Ctrl vs DMSOqPCR->Data

Caption: Workflow for a large-panel kinase competition binding assay.

Interpreting the Initial Data

The output will be a list of kinases and their corresponding %Ctrl values. A low %Ctrl (e.g., <10%) indicates strong inhibition. This initial screen provides a "hit list" of potential targets that require further validation.

Part 2: Comparative Analysis with a Known Inhibitor - Dasatinib

Dasatinib is an oral dual BCR/ABL and Src family tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its well-documented polypharmacology makes it an excellent comparator.

Dasatinib's Known Kinase Selectivity Profile

Dasatinib inhibits a broad range of kinases with high potency. Below is a table summarizing its activity against key targets and selected off-targets.

Kinase TargetIC50 (nM)Biological Role / Pathway
BCR-ABL <1Oncogenic driver in CML
SRC 0.5Cell growth, proliferation, survival
LCK 1.1T-cell signaling
EPHA2 1.6Cell migration, adhesion
c-KIT 4.2Hematopoiesis, cell survival
PDGFRβ 28Angiogenesis, cell proliferation
DDR1 30Cell adhesion, migration

Data is illustrative and compiled from various public sources.

Dose-Response Analysis: Moving Beyond a Single Point

The initial screen on our test compound only provides data at one concentration. The next crucial step is to determine the potency (IC50) for the most promising hits.

Objective: To calculate the IC50 values for 5,7-Dichloro-[2][3][4]triazolo[1,5-a]pyridin-2-amine against the top 5-10 kinases identified in the initial screen.

Methodology: Radiometric Kinase Assay (Example: ³³P-ATP Filter Binding)

This is a gold-standard method for measuring direct enzymatic inhibition.

  • Principle: Measures the transfer of a radiolabeled phosphate from ³³P-ATP to a specific substrate peptide by the kinase.

  • Reaction Setup:

    • A reaction mixture is prepared containing the kinase, its specific substrate peptide, and a buffer containing MgCl₂ and other cofactors.

    • The test compound is serially diluted in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • The reaction is initiated by adding ³³P-ATP.

  • Incubation: The reaction proceeds for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stopping the Reaction: The reaction is quenched by adding phosphoric acid.

  • Separation: The reaction mixture is spotted onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the membrane, while unincorporated ³³P-ATP is washed away.

  • Detection: The radioactivity on the filter paper is measured using a scintillation counter.

  • Data Analysis: The data is plotted as % inhibition versus log[inhibitor concentration], and the IC50 is calculated using a non-linear regression curve fit.

Gcluster_prepPreparationcluster_reactionEnzymatic Reactioncluster_readoutDetection & AnalysisInhibitorSerial Dilution of InhibitorReactionInitiate with ³³P-ATPInhibitor->ReactionKinaseMixKinase + Substrate PeptideKinaseMix->ReactionIncubateIncubate at 30°CReaction->IncubateQuenchStop with Phosphoric AcidIncubate->QuenchSpotSpot onto Filter MembraneQuench->SpotWashWash Unbound ³³P-ATPSpot->WashCountScintillation CountingWash->CountPlotPlot Dose-Response Curve& Calculate IC50Count->Plot

Caption: Workflow for a radiometric IC50 determination assay.

Comparative Data Table

Once IC50 values are obtained for our test compound, we can create a direct comparison table.

Kinase Target5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine IC50 (nM)Dasatinib IC50 (nM)Selectivity Fold (Dasatinib vs. Test Compound)
Hypothetical Hit 1 (e.g., JAK2)50>1000>20
Hypothetical Hit 2 (e.g., SRC)2500.50.002
Hypothetical Hit 3 (e.g., LCK)8001.10.001
BCR-ABL>10,000<1-

This table uses hypothetical data for the test compound to illustrate the comparison.

This table immediately highlights the specificity differences. In this hypothetical scenario, our test compound shows some potency against JAK2 with significantly less activity against SRC and LCK, a profile starkly different from Dasatinib.

Part 3: Cellular Validation - Bridging the Gap from Enzyme to Biology

In vitro enzymatic assays are essential, but they don't capture the complexity of the cellular environment, including membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Therefore, the next step is to validate the on-target activity in a cellular context.

Objective: To confirm that the test compound inhibits the phosphorylation of a known downstream substrate of its target kinase in a cellular model.

Methodology: Western Blotting for Phospho-Protein Levels

  • Cell Line Selection: Choose a cell line where the target kinase is active and drives a measurable signaling event (e.g., for JAK2, a cell line like HEL 92.1.7 that expresses constitutively active JAK2).

  • Treatment: Seed cells and treat with a dose range of the test compound and a positive control (like Dasatinib, if appropriate for the target) for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading (e.g., using a BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 for JAK2).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and image the resulting signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH) to confirm equal protein levels.

A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control validates the inhibitor's cellular activity.

Conclusion: Building a Complete Specificity Profile

Evaluating the specificity of a kinase inhibitor is a multi-step, evidence-driven process. We began with a hypothetical uncharacterized compound, 5,7-Dichloro-[2][3][4]triazolo[1,5-a]pyridin-2-amine, and outlined the path from broad screening to dose-response validation and finally to cellular confirmation.

By comparing its (hypothetical) data to the well-established profile of Dasatinib, we can appreciate the vast differences in kinase inhibitor selectivity. While a compound from the triazolo[1,5-a]pyridine class might be engineered for high selectivity against a specific target like JAK2, Dasatinib's value lies in its potent inhibition of a distinct set of kinases crucial for certain cancers.[2][6]

This guide underscores the necessity of a rigorous, multi-assay approach. Only by combining broad panel screening, precise IC50 determination, and relevant cellular assays can researchers and drug developers build a trustworthy and comprehensive understanding of a compound's true specificity, paving the way for its successful translation into a therapeutic candidate.

References

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]

  • 4-([2][3][4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. PubMed. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

  • Discovery of 5-(2-amino-[2][3][4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. [Link]

Navigating the Labyrinth of Reproducibility: A Comparative Guide to Experiments with 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine and its Analogs

Navigating the Labyrinth of Reproducibility: A Comparative Guide to Experiments with 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its Analogs

A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Data in Kinase Inhibition Assays

For researchers and drug development professionals, the reproducibility of experimental data is the bedrock of scientific integrity. In the realm of kinase inhibitor discovery, where subtle molecular changes can drastically alter biological activity, ensuring that results are reliable and comparable is paramount. This guide provides an in-depth analysis of the experimental reproducibility concerning the chemical entity 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a member of the promising triazolopyridine class of compounds. While specific published data for this exact molecule is limited, by examining the broader class of dichloro-substituted triazolopyridines and their well-documented activities as kinase inhibitors, we can establish a robust framework for assessing and ensuring experimental reproducibility.

The triazolopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent inhibition of Janus kinases (JAKs).[4][5] This guide will delve into the critical aspects of synthesis, purification, and biological evaluation that directly impact the reproducibility of experiments with compounds like 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. We will also draw comparisons with a well-characterized triazolopyridine-based JAK inhibitor to highlight the importance of standardized protocols and rigorous data analysis.

The Foundation of Reproducibility: Synthesis and Characterization

Proposed Synthetic Workflow

The following proposed workflow outlines a potential route for the synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The rationale behind each step is crucial for understanding potential sources of variability.

cluster_synthesisSynthesis of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-aminecluster_purificationPurification and CharacterizationA2-Amino-4,6-dichloropyridineBReaction with Cyanogen BromideA->BCIntermediate: N-(4,6-Dichloropyridin-2-yl)cyanamideB->CDCyclization with HydrazineC->DEThis compoundD->EFCrude ProductE->FCrude ProductGColumn Chromatography(Silica Gel, Ethyl Acetate/Hexane)F->GHRecrystallizationG->HIPure Compound (>98% Purity)H->IJCharacterization:- NMR (1H, 13C)- LC-MS- HPLCI->Jcluster_workflowIn Vitro Kinase Inhibition Assay WorkflowACompound Preparation:- 5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine- Comparator (e.g., Filgotinib)BAssay Plate Setup:- Kinase (e.g., JAK1)- Substrate- ATP (at Km)A->BCIncubationB->CDDetection(e.g., TR-FRET)C->DEData Analysis:- IC50 Determination- Statistical AnalysisD->Ecluster_pathwaySimplified JAK-STAT Signaling PathwayACytokineBCytokine ReceptorA->BCJAKB->C activatesDSTATC->D phosphorylatesESTAT DimerD->E dimerizesFNucleusE->FGGene TranscriptionF->GH5,7-Dichloro-triazolo[1,5-a]pyridin-2-amine(Inhibitor)H->C inhibits

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

A Comprehensive Guide to the Safe Disposal of 5,7-Dichloro-[1][2][3]triazolo[1,5-A]pyridin-2-amine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides a detailed, safety-centric protocol for the proper disposal of 5,7-Dichloro-[1][2]triazolo[1,5-A]pyridin-2-amine, a halogenated heterocyclic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to laboratory safety and environmental stewardship.

Hazard Assessment and Triage: Why This Compound Demands Respect

The molecular architecture of 5,7-Dichloro-[1][2]triazolo[1,5-A]pyridin-2-amine—featuring a nitrogen-rich triazolopyridine core with two chlorine substituents—suggests several potential hazards.

  • Halogenated Organic Compound: Chlorinated organic molecules are often persistent in the environment and can generate hazardous byproducts, such as hydrogen chloride (HCl) gas, upon incomplete combustion.[1][2] For this reason, land disposal is often restricted, and specific thermal treatment is required.

  • Nitrogen-Containing Heterocycle: Such compounds are ubiquitous in pharmaceuticals and bioactive molecules, indicating a potential for biological activity.[3][4] Their thermal decomposition can also release toxic nitrogen oxides (NOx).

  • Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicity, including carcinogenicity and mutagenicity.[5]

Given these structural alerts, 5,7-Dichloro-[1][2]triazolo[1,5-A]pyridin-2-amine must be presumed hazardous. Therefore, it is imperative that it is never disposed of via standard trash or sewer systems.[6] The EPA's sewer prohibition for hazardous waste pharmaceuticals, enacted under the Hazardous and Solid Waste Amendments (HSWA), underscores the critical importance of preventing such chemicals from entering wastewater treatment systems.[7]

Inferred Hazard Profile

Hazard ClassInferred RiskRationale
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Based on data for similar chlorinated pyridine and aromatic amine structures.[5][8]
Skin/Eye Irritation Likely to cause skin and serious eye irritation.A common property of functionalized heterocyclic compounds.[9][10]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Halogenated organic compounds can be persistent environmental pollutants.[11]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of 5,7-Dichloro-[1][2]triazolo[1,5-A]pyridin-2-amine from the point of generation to its final removal by a licensed waste management provider.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. The causality is simple: to prevent exposure, you must establish a barrier.

  • Gloves: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat must be worn to protect from contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup of the solid compound) outside of a chemical fume hood, a NIOSH-approved respirator is necessary.

Step 2: Segregation at the Source - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory waste management. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[12][13]

  • Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated solvents or aqueous waste.[14] Mixing with non-halogenated waste complicates and increases the cost of disposal, as the entire mixture must then be treated as halogenated waste.[14]

  • Physical State: Collect solid waste separately from any solutions containing the compound.

Step 3: Containerization and Labeling - The Key to a Compliant System

Waste must be accumulated in appropriate, clearly labeled containers within a designated Satellite Accumulation Area (SAA).[1] An SAA is a location at or near the point of waste generation and under the control of the operator of the process generating the waste.

  • Container Selection: Use a container that is in good condition and compatible with the chemical. The original product container is often a good choice.[1] The container must have a secure, tight-fitting lid to prevent leaks and spills.

  • Labeling: This is a critical regulatory requirement. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "5,7-Dichloro-[1][2]triazolo[1,5-A]pyridin-2-amine" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms can also be used.

Attach the label to the container as soon as the first particle of waste is added.

Step 4: Accumulation and Storage - Safe and Secure Containment
  • Location: Store the waste container in your designated SAA. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin or tray to contain any potential leaks.

  • Container Management: Keep the waste container closed at all times except when adding waste.

Step 5: Final Disposal - The Role of Professional Waste Management

The ultimate disposal of 5,7-Dichloro-[1][2]triazolo[1,5-A]pyridin-2-amine must be handled by a licensed hazardous waste disposal company.

  • Method: The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration (typically above 1100°C). This process is designed to ensure the complete breakdown of the molecule into less harmful components like carbon dioxide, water, nitrogen, and hydrogen chloride, with the latter being scrubbed from the exhaust gases.[1][2]

  • Arranging Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Do not allow the volume of hazardous waste in your SAA to exceed 55 gallons.

Emergency Procedures: Spill Management

In the event of a spill, your immediate actions are critical to mitigating potential exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Step 1 of the disposal protocol.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 5,7-Dichloro-[1][2]triazolo[1,5-A]pyridin-2-amine.

DisposalWorkflowDisposal Workflow for 5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-aminecluster_prepPreparation & Assessmentcluster_collectionCollection & Segregationcluster_storageAccumulation & Storagecluster_disposalFinal DispositionStartWaste GenerationAssessHazard Assessment:- Halogenated Organic- Nitrogen Heterocycle- Aromatic AmineStart->AssessPPEDon Appropriate PPE:- Gloves- Goggles- Lab CoatAssess->PPESegregateSegregate Waste:Halogenated Organic StreamPPE->SegregateContainerSelect Compatible Containerwith Secure LidLabelLabel Container:- 'Hazardous Waste'- Full Chemical Name- Hazard WarningSAAStore in SatelliteAccumulation Area (SAA)Label->SAAContainmentUse Secondary ContainmentSAA->ContainmentClosedKeep Container ClosedContainment->ClosedPickupRequest Pickup byLicensed Waste VendorClosed->PickupIncinerationHigh-Temperature Incineration(>1100°C)Pickup->IncinerationEndProper DisposalIncineration->End

Caption: Disposal workflow for 5,7-Dichloro-[1][2]triazolo[1,5-A]pyridin-2-amine.

By internalizing and consistently applying these procedures, you contribute to a culture of safety that protects you, your colleagues, and the environment. This commitment to responsible chemical management is an integral part of scientific excellence.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Hooker Chemical Corp. (1970). Process for Disposal of Chlorinated Organic Residues.
  • Stockholm Convention. Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs: Waste incinerators. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]

  • National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press (US). [Link]

  • Plewa, M. J., & Wagner, E. D. (2011). Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines. Environmental science & technology, 45(16), 6985–6995.
  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]

  • ACS Omega. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • University of California, Santa Barbara. (2018). Hazardous Waste Reduction. [Link]

  • ResearchGate. (2002). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]

  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]

  • PubMed. (2001). Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account. [Link]

  • Wikipedia. Heterocyclic compound. [Link]

  • PubMed. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. [Link]

  • MDPI. (2025). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. [Link]

  • ResearchGate. (2025). The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. [Link]

  • Google Patents.
  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]

  • University of California, Los Angeles. Examples of Incompatible Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2019). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Dichloro-triazolo[1,5-A]pyridin-2-amine

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Dichloro-[1][2][3]triazolo[1,5-A]pyridin-2-amine

This guide provides essential safety and handling protocols for 5,7-Dichloro-[1][2][3]triazolo[1,5-A]pyridin-2-amine, a compound of interest in contemporary drug development and scientific research. As a dichlorinated triazolopyridine derivative, this molecule necessitates a rigorous and well-understood safety protocol to mitigate potential risks. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Compound

Anticipated Hazards:

  • Skin Irritation: Many pyridine derivatives are known to cause skin irritation upon contact.[2][4][5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[2][4][6]

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[3][5][7] Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][8]

  • Organ Toxicity: The toxicological properties of many such specialized chemicals have not been fully investigated, warranting a cautious approach.[8]

Given these potential hazards, the primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation of airborne particles.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is the final and most personal line of defense against chemical exposure. It must be chosen and used correctly to be effective. The following table outlines the recommended PPE for handling 5,7-Dichloro-[1][2][3]triazolo[1,5-A]pyridin-2-amine.

PPE Component Specification Rationale for Use
Hand Protection Double-gloving with powder-free nitrile gloves.The outer glove provides the primary barrier, while the inner glove protects against tears or breaches in the outer layer. Powder-free gloves prevent the aerosolization and inhalation of the compound that may adhere to the powder.[9] Change outer gloves every 30-60 minutes or immediately upon contamination.[9]
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers a broader barrier for the entire face from splashes when handling larger quantities or during procedures with a high risk of splashing.[10]
Body Protection Disposable, long-sleeved, solid-front gown with tight-fitting cuffs.A disposable gown made of a low-lint material prevents contamination of personal clothing and skin. The solid front and tight cuffs are critical for minimizing exposure.[10] Gowns should be changed every two to three hours or immediately after a spill.[10]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. Surgical masks are not a substitute as they do not provide adequate respiratory protection.[11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan is paramount for safety. The following workflow is designed to minimize exposure risk at every stage of handling.

Donning PPE: Preparing for a Safe Workspace

The following diagram illustrates the correct sequence for putting on your PPE. This order is designed to prevent cross-contamination.

PPE_Donning_Sequencecluster_prepPreparationcluster_donningDonning SequenceInspect_PPE1. Inspect all PPE for damageDon_Gown2. Don GownInspect_PPE->Don_GownDon_Respirator3. Don N95 Respirator(Perform seal check)Don_Gown->Don_RespiratorDon_Goggles4. Don Goggles/Face ShieldDon_Respirator->Don_GogglesDon_Gloves5. Don Gloves(Cuffs over gown sleeves)Don_Goggles->Don_Gloves

Caption: PPE Donning Sequence.

Doffing PPE: Safe Removal to Prevent Contamination

The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly. The most contaminated items are removed first.

Step-by-Step Doffing Procedure:

  • Outer Gloves: With your gloved hands, peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove your gown by unfastening it and rolling it down from your shoulders, turning it inside out. As the gown is rolled down your arms, the inner gloves should be removed with it, so they are contained within the rolled-up gown. Dispose of the gown and inner gloves together in the hazardous waste container.

  • Exit the Immediate Work Area.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator by pulling the straps from the back of your head. Do not touch the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[2]

Disposal Plan: Managing Halogenated Waste

As a dichlorinated compound, 5,7-Dichloro-[1][2][3]triazolo[1,5-A]pyridin-2-amine and all materials contaminated with it must be treated as halogenated hazardous waste.

Key Disposal Principles:

  • Segregation: Never mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and cost management.[12]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Halogenated" and list the chemical constituents.[12][13]

  • Containers: Use designated, leak-proof, and tightly sealed containers for all solid and liquid waste.[12][13]

  • Contaminated PPE: All disposable PPE used while handling this compound must be disposed of as halogenated hazardous waste.

  • Spill Cleanup: In the event of a spill, use an inert absorbent material. The cleanup materials must also be disposed of as halogenated hazardous waste.[12]

  • Disposal Method: The ultimate disposal method for halogenated waste is typically high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[14]

References

  • Penta chemicals. (2024-11-26).
  • TCI Chemicals. (2025-01-02).
  • AK Scientific, Inc. 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine Safety Data Sheet.

  • Thermo Fisher Scientific. (2010-10-29).
  • Jubilant Ingrevia. (2024-02-19).
  • Carl ROTH. (2025-03-31).
  • Temple University. Halogenated Solvents in Laboratories.
  • American Society of Health-System Pharmacists. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem. [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Center for Biotechnology Information.

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • Fisher Scientific. (2023-09-05). SAFETY DATA SHEET: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Hazardous Waste Experts. (2022-01-19). Guidelines for Solvent Waste Recycling and Disposal.
  • MDPI. (2024-02-18).
  • ResearchGate. (2017-06-04).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • MDPI.
  • OC-Praktikum.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2025-12-18).
  • PharmaState Academy. (2019-03-05). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Echemi. 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine.

  • BLDpharm. 5-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

  • ChemScene. (7-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-yl)methanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.